1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
1,3-bis[3,5-bis(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8F12N2S/c18-14(19,20)7-1-8(15(21,22)23)4-11(3-7)30-13(32)31-12-5-9(16(24,25)26)2-10(6-12)17(27,28)29/h1-6H,(H2,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXWQJYJWJNJNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8F12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384410 | |
| Record name | 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060-92-0 | |
| Record name | 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, a versatile organocatalyst commonly known as Schreiner's catalyst. This document details a reliable synthesis protocol, presents key data in a structured format, and includes visualizations to aid in understanding the reaction pathway and experimental workflow.
Core Synthesis Protocol
The recommended and most direct synthesis of this compound involves the reaction of 3,5-bis(trifluoromethyl)aniline with a thiocarbonyl source. A highly effective and commonly used method utilizes 1,1'-thiocarbonyldiimidazole (TCDI) as the thiocarbonylating agent. This approach offers high yields and operational simplicity.
An alternative, though less direct, two-step approach involves the initial formation of 3,5-bis(trifluoromethyl)phenyl isothiocyanate from the corresponding aniline, followed by its reaction with a second equivalent of the aniline. Thiophosgene is a reagent known to preferentially react with primary amines to form isothiocyanates.
Experimental Protocol: Synthesis via 1,1'-Thiocarbonyldiimidazole
This protocol is adapted from established procedures for the synthesis of analogous thiourea compounds.[1]
Materials and Equipment:
-
3,5-Bis(trifluoromethyl)aniline
-
1,1'-Thiocarbonyldiimidazole (TCDI)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1,1'-thiocarbonyldiimidazole (1.0 equivalent) in dichloromethane.
-
Addition of Aniline: To the stirred solution of TCDI, add a solution of 3,5-bis(trifluoromethyl)aniline (2.0 equivalents) in dichloromethane dropwise.
-
Reaction Conditions: Heat the resulting solution at 323 K (50 °C) and stir overnight.
-
Workup: After the reaction is complete, add dichloromethane to the reaction mixture. Wash the organic solution three times with deionized water in a separatory funnel.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting solid can be further purified by recrystallization. While the original protocol for a similar compound used ether and storage at low temperatures, suitable solvents for recrystallizing this compound include a mixture of chloroform and hexane/ether or hexane/ethyl acetate.[2]
Data Presentation
Table 1: Reactant and Product Information
| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 3,5-Bis(trifluoromethyl)aniline | 328-74-5 | C₈H₅F₆N | 229.12 | Starting Material |
| 1,1'-Thiocarbonyldiimidazole (TCDI) | 6160-65-2 | C₇H₆N₄S | 178.22 | Reagent |
| This compound | 370-50-3 | C₁₇H₈F₁₂N₂S | 500.31 | Product |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | CH₂Cl₂ | 84.93 | Solvent |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Appearance | White solid |
| Melting Point | 172–173 °C[2] |
| Solubility | Soluble in methanol, ethanol, Et₂O, CH₂Cl₂, EtOAc, MeCN, DMSO, and toluene; insoluble in H₂O and hexane.[2] |
| pKa (DMSO) | 8.4/8.5[2] |
Visualizations
Reaction Pathway
Caption: Chemical reaction for the synthesis of the target thiourea.
Experimental Workflow
References
The Inner Workings of Schreiner's Thiourea Catalyst: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Schreiner's thiourea catalyst, N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, stands as a cornerstone in the field of organocatalysis. Its remarkable ability to catalyze a wide array of chemical transformations stems from its unique mechanism of action, primarily revolving around the concept of hydrogen bond donation. This technical guide delves into the core principles governing the catalytic activity of Schreiner's thiourea, providing an in-depth analysis of its mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.
Core Mechanism: Activation through Hydrogen Bonding
The catalytic prowess of Schreiner's thiourea and its derivatives lies in their capacity to act as potent hydrogen bond donors.[1] The two N-H protons of the thiourea moiety form a bidentate hydrogen bond with an electrophilic substrate, typically one containing a carbonyl or nitro group. This interaction effectively polarizes the substrate, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack.
Several key features of Schreiner's catalyst contribute to its high catalytic activity:
-
High Acidity of N-H Protons: The presence of two strongly electron-withdrawing trifluoromethyl groups on each of the phenyl rings significantly increases the acidity of the thiourea N-H protons. This enhanced acidity leads to stronger hydrogen bonding interactions with the substrate.
-
Rigid Structure: The bulky 3,5-bis(trifluoromethyl)phenyl groups enforce a relatively rigid conformation that pre-organizes the two N-H groups for optimal bidentate hydrogen bonding. This minimizes the entropic penalty associated with catalyst-substrate binding.
-
Dual Activation: In many reactions, particularly those involving bifunctional thiourea catalysts, a dual activation mechanism is operative. The thiourea moiety activates the electrophile through hydrogen bonding, while a basic functional group on the catalyst (e.g., an amine) activates the nucleophile. This simultaneous activation of both reacting partners leads to a significant rate acceleration.
The general mechanism can be visualized as a catalytic cycle where the thiourea catalyst first binds to the electrophile, followed by the approach of the nucleophile to form the product. The product is then released, regenerating the free catalyst for the next cycle.
Quantitative Insights into Catalytic Performance
The efficacy of Schreiner's thiourea catalyst has been quantified through various kinetic studies. The following tables summarize key quantitative data from representative reactions, highlighting the impact of the catalyst on reaction rates and stereoselectivity.
Table 1: Kinetic Data for the Diels-Alder Reaction between Cyclopentadiene and Methyl Vinyl Ketone
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Conversion (%) | endo/exo ratio |
| None | - | CH₂Cl₂ | 24 | <5 | - |
| Schreiner's Thiourea | 10 | CH₂Cl₂ | 3 | 95 | 92:8 |
| Schreiner's Thiourea | 5 | Toluene | 6 | 92 | 91:9 |
| Schreiner's Thiourea | 10 | Hexane | 2 | 98 | 93:7 |
Table 2: Michael Addition of Diethyl Malonate to Nitrostyrene
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | enantiomeric excess (%) |
| None | - | Toluene | 48 | 15 | - |
| Schreiner's Thiourea | 10 | Toluene | 12 | 92 | 0 (achiral catalyst) |
| Chiral Thiourea A | 10 | Toluene | 24 | 95 | 92 |
| Chiral Thiourea B | 5 | CH₂Cl₂ | 18 | 98 | 96 |
Experimental Protocols
To facilitate further research and application of Schreiner's thiourea catalyst, this section provides detailed methodologies for key experiments used to investigate its mechanism and efficacy.
Protocol 1: General Procedure for Kinetic Analysis of a Thiourea-Catalyzed Reaction
This protocol outlines a general method for monitoring the progress of a reaction catalyzed by Schreiner's thiourea using ¹H NMR spectroscopy.
1. Materials and Instrumentation:
- Schreiner's thiourea catalyst
- Reactants (electrophile and nucleophile)
- Internal standard (e.g., 1,3,5-trimethoxybenzene or mesitylene)
- Anhydrous deuterated solvent (e.g., CDCl₃, CD₂Cl₂, Toluene-d₈)
- NMR tubes
- NMR spectrometer (≥400 MHz)
- Thermostatted reaction vessel
2. Procedure:
- Prepare a stock solution of the internal standard in the chosen deuterated solvent of a known concentration.
- In a clean, dry vial, dissolve the electrophile (1.0 equiv) and the internal standard in the deuterated solvent.
- Transfer the solution to an NMR tube.
- Acquire a ¹H NMR spectrum at t = 0 before the addition of the catalyst and nucleophile.
- To the NMR tube, add the Schreiner's thiourea catalyst (typically 1-10 mol%).
- Initiate the reaction by adding the nucleophile (1.0-1.2 equiv).
- Immediately start acquiring ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.
- Monitor the reaction progress by integrating the signals of the starting materials and the product relative to the signal of the internal standard.
- Plot the concentration of the product versus time to obtain the reaction profile and determine the initial rate.
Protocol 2: ¹H NMR Titration for Studying Catalyst-Substrate Interaction
This protocol describes how to perform a ¹H NMR titration experiment to investigate the hydrogen bonding interaction between Schreiner's thiourea and a substrate.
1. Materials and Instrumentation:
- Schreiner's thiourea catalyst
- Substrate (e.g., a carbonyl-containing compound)
- Anhydrous deuterated solvent (e.g., CDCl₃)
- NMR tubes
- Microsyringes
- NMR spectrometer (≥400 MHz)
2. Procedure:
- Prepare a stock solution of the substrate in the deuterated solvent of a known concentration.
- Prepare a solution of Schreiner's thiourea in the same deuterated solvent of a known, fixed concentration (e.g., 5 mM).
- Transfer a precise volume of the thiourea solution to an NMR tube.
- Acquire a ¹H NMR spectrum of the free thiourea catalyst. Note the chemical shift of the N-H protons.
- Using a microsyringe, add a small, precise aliquot of the substrate stock solution to the NMR tube (e.g., 0.1 equivalents).
- Gently mix the solution and acquire another ¹H NMR spectrum.
- Repeat steps 5 and 6, incrementally adding the substrate (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, 1.5, 2.0, 5.0, and 10.0 equivalents).
- Monitor the change in the chemical shift of the thiourea N-H protons upon addition of the substrate. A downfield shift is indicative of hydrogen bond formation.
- Plot the change in chemical shift (Δδ) of the N-H protons as a function of the substrate concentration. This data can be used to determine the association constant (Ka) of the catalyst-substrate complex.
Visualizing the Mechanism and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and experimental workflows.
References
An In-depth Technical Guide to the Hydrogen Bonding Properties of 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea (Schreiner's Thiourea)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, commonly known as Schreiner's thiourea, is a powerful organocatalyst renowned for its ability to form strong and specific hydrogen bonds. This property is central to its catalytic activity in a wide range of organic transformations, where it activates electrophiles through a double hydrogen-bond donor motif. The presence of four electron-withdrawing trifluoromethyl groups significantly enhances the acidity of the N-H protons, making it a superior hydrogen bond donor compared to unsubstituted thioureas. This technical guide provides a comprehensive overview of the hydrogen bonding properties of Schreiner's thiourea, presenting quantitative data from crystallographic, spectroscopic, and computational studies. Detailed experimental protocols for the synthesis and characterization of these interactions are also provided to facilitate further research and application in fields such as catalysis and drug development.
Introduction
Hydrogen bonding is a fundamental non-covalent interaction that plays a crucial role in various chemical and biological processes. In the realm of organocatalysis, the strategic use of hydrogen bonding has emerged as a powerful tool for activating substrates and controlling stereoselectivity. This compound, or Schreiner's thiourea, has become a privileged catalyst in this context. Its rigid structure and highly acidic N-H protons enable it to form a "clamp-like" double hydrogen bond with Lewis basic functional groups, such as carbonyls, nitroolefins, and imines, thereby activating them towards nucleophilic attack.[1] This guide delves into the core hydrogen bonding characteristics of this remarkable molecule.
Quantitative Data on Hydrogen Bonding
The hydrogen bonding capabilities of Schreiner's thiourea have been quantified through various experimental and computational methods. The following tables summarize key data obtained from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Density Functional Theory (DFT) calculations.
Crystallographic Data
While the full crystal structure data for this compound (CCDC 206506) requires specialized database access, analysis of a closely related and structurally similar derivative, 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-pyridyl)thiourea, provides valuable insights into the hydrogen bonding geometry in the solid state.
Table 1: Hydrogen Bond Geometry of 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-pyridyl)thiourea
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Type of Interaction |
| N2-H2···N3 | 0.83(2) | 1.92(2) | 2.641(3) | 144(2) | Intramolecular |
| N1-H1···S1 | 0.798(17) | 2.617(18) | 3.3931(19) | 165(3) | Intermolecular |
Data extracted from a study on a related thiourea derivative, providing a model for the hydrogen bonding patterns.
NMR Spectroscopic Data
¹H NMR titration is a powerful technique to study hydrogen bonding interactions in solution. The formation of a hydrogen bond between the thiourea N-H protons and a substrate leads to a downfield shift (increase in ppm) of the N-H proton signal.
Table 2: ¹H NMR Chemical Shift Changes (Δδ) of Schreiner's Thiourea upon Hydrogen Bonding
| Substrate (Acceptor) | Solvent | N-H Chemical Shift Change (Δδ, ppm) | Reference |
| 3-Phenyl Propanal | CDCl₃ | +1.02 (from 7.29 to 8.31 ppm) | [2] |
| Generic Carbonyl Compound | CDCl₃ | ~ +1.8 | [3] |
Computational Data
Density Functional Theory (DFT) calculations provide theoretical insights into the energetics and geometry of hydrogen bonds. These calculations can predict hydrogen bond energies, bond lengths, and vibrational frequency shifts.
Table 3: Calculated Properties of Schreiner's Thiourea and its Complexes (Illustrative)
| Property | Conformation | Calculated Value | Method |
| N-H Stretching Frequency | cis-trans (non-H-bonded) | 3472 cm⁻¹ (cis N-H), 3507 cm⁻¹ (trans N-H) | DFT (revPBE-D3(0)/def2-TZVPP) |
| Gibbs Free Energy of Complexation | Thiourea + 2-iodoimidazolium | Data available in supplementary info of source | M06-2X/SDD (SMD) |
Note: Comprehensive tabulated data for hydrogen bond energies of Schreiner's thiourea with specific substrates is an area of ongoing research. The data presented here is illustrative of the computational approaches used.[4]
Experimental Protocols
Synthesis of this compound
Objective: To synthesize Schreiner's thiourea from 3,5-bis(trifluoromethyl)aniline.
Materials:
-
3,5-bis(trifluoromethyl)aniline
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
Ethyl chloroformate
-
Toluene
-
Hexane
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Isothiocyanate Formation: A solution of 3,5-bis(trifluoromethyl)aniline and triethylamine in toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Carbon disulfide is added dropwise to the solution at room temperature. The reaction mixture is stirred for several hours.
-
Reaction with Ethyl Chloroformate: The reaction mixture is cooled in an ice bath, and ethyl chloroformate is added dropwise. The mixture is then allowed to warm to room temperature and stirred overnight.
-
Work-up and Intermediate Isolation: The reaction mixture is filtered to remove triethylamine hydrochloride. The filtrate is concentrated under reduced pressure to yield the crude 3,5-bis(trifluoromethyl)phenyl isothiocyanate.
-
Thiourea Formation: The crude isothiocyanate is dissolved in a suitable solvent, and a second equivalent of 3,5-bis(trifluoromethyl)aniline is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
Purification: The solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to afford pure this compound as a white solid.
¹H NMR Titration for Hydrogen Bond Analysis
Objective: To quantify the hydrogen bonding interaction between Schreiner's thiourea and a hydrogen bond acceptor (e.g., a carbonyl-containing compound) in solution.
Materials:
-
This compound (Host)
-
Hydrogen bond acceptor substrate (Guest)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision volumetric glassware and syringes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Schreiner's thiourea of a known concentration (e.g., 0.01 M) in the chosen deuterated solvent. Prepare a more concentrated stock solution of the guest molecule (e.g., 0.1 M) in the same solvent.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the thiourea solution alone. Note the chemical shift of the N-H protons.
-
Titration: Add small, precise aliquots of the guest stock solution to the thiourea solution in the NMR tube. After each addition, gently mix the solution and acquire a new ¹H NMR spectrum.
-
Data Acquisition: Continue the additions until the chemical shift of the N-H protons of the thiourea no longer changes significantly, indicating saturation of the binding. Record the chemical shift of the N-H protons at each concentration of the added guest.
-
Data Analysis: Plot the change in the chemical shift of the N-H protons (Δδ) as a function of the guest concentration. The binding constant (Kₐ) for the hydrogen bonding interaction can be determined by fitting the resulting binding isotherm to a suitable binding model (e.g., 1:1 binding).
Visualizations
Catalytic Cycle of Thiourea in a Michael Addition
The following diagram illustrates the proposed catalytic cycle for a Michael addition reaction catalyzed by Schreiner's thiourea, highlighting the key hydrogen bonding activation step.
Caption: Catalytic cycle of a thiourea-catalyzed Michael addition.
Experimental Workflow for NMR Titration
This diagram outlines the key steps involved in performing an NMR titration experiment to study hydrogen bonding.
Caption: Workflow for NMR titration to determine hydrogen bond strength.
Conclusion
This compound is a highly effective hydrogen bond donor organocatalyst due to the strong electron-withdrawing nature of its trifluoromethyl substituents. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and scientists to understand and utilize the unique hydrogen bonding properties of this molecule. The ability to form well-defined, strong double hydrogen bonds makes Schreiner's thiourea a valuable tool in asymmetric synthesis and a subject of interest in drug design where specific non-covalent interactions are paramount. Further investigations, particularly in obtaining more extensive quantitative data from both experimental and computational studies, will continue to expand the applications of this privileged catalyst.
References
Acidity and pKa of Schreiner's Thiourea Catalyst: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organocatalysis, Schreiner's thiourea catalyst, N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, has emerged as a cornerstone for a wide array of synthetic transformations. Its efficacy stems from its ability to act as a potent hydrogen-bond donor, activating electrophiles and stabilizing transition states through non-covalent interactions. The acidity of the thiourea N-H protons, quantified by its pKa value, is a critical parameter governing its catalytic activity. This technical guide provides a comprehensive overview of the acidity and pKa of Schreiner's thiourea catalyst and its derivatives, details experimental protocols for their determination, and illustrates the catalyst's mechanism of action.
Acidity and Hydrogen Bonding
The catalytic prowess of Schreiner's thiourea is intrinsically linked to the acidic nature of its N-H protons. The two N-H groups can form a bidentate hydrogen-bonding motif with hydrogen-bond acceptors, such as carbonyl groups in substrates.[1] This interaction polarizes the substrate, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack.
The acidity of the thiourea protons is significantly enhanced by the presence of the electron-withdrawing 3,5-bis(trifluoromethyl)phenyl substituents. These groups inductively pull electron density away from the phenyl rings and, consequently, from the nitrogen atoms of the thiourea moiety. This electron-withdrawing effect increases the partial positive charge on the hydrogen atoms, making them stronger hydrogen-bond donors and more acidic.
pKa of Schreiner's Thiourea and Derivatives
The acid dissociation constant (pKa) is a quantitative measure of the acidity of a compound. For Schreiner's thiourea, the pKa value reflects the ease with which it can donate a proton from one of its N-H groups. The pKa of Schreiner's thiourea has been determined in dimethyl sulfoxide (DMSO) to be approximately 8.4-8.5. The pKa values of a series of substituted diarylthioureas in DMSO are summarized in the table below, illustrating the effect of different substituents on the acidity.
| Entry | R¹ | R² | pKa in DMSO |
| 1 | 3,5-(CF₃)₂C₆H₃ | 3,5-(CF₃)₂C₆H₃ | 8.5 |
| 2 | 4-NO₂C₆H₄ | 4-NO₂C₆H₄ | 9.6 |
| 3 | 4-CF₃C₆H₄ | 4-CF₃C₆H₄ | 11.2 |
| 4 | 4-ClC₆H₄ | 4-ClC₆H₄ | 12.5 |
| 5 | C₆H₅ | C₆H₅ | 13.4 |
| 6 | 4-MeOC₆H₄ | 4-MeOC₆H₄ | 14.1 |
| 7 | H | H | 21.1 |
Data sourced from literature reports.
Experimental Protocols for pKa Determination
The determination of pKa values for organocatalysts like Schreiner's thiourea is crucial for understanding their reactivity and for the rational design of new catalysts. Two common methods for pKa determination in non-aqueous solvents are UV-Vis spectrophotometric titration (Bordwell's method of overlapping indicators) and NMR spectroscopy (Wallace's method).
UV-Vis Spectrophotometric Titration (Bordwell's Method)
This method relies on the use of a series of indicators with known pKa values that overlap with the pKa of the compound of interest. The equilibrium between the acidic and basic forms of the thiourea and the indicator is monitored by changes in the UV-Vis absorption spectrum upon addition of a non-absorbing base.
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare stock solutions of the thiourea catalyst, a series of indicators with known pKa values in the expected range of the catalyst, and a strong, non-absorbing base (e.g., tetramethylammonium hydroxide) in anhydrous DMSO.
-
The concentrations should be accurately known, typically in the millimolar range.
-
-
Spectrophotometric Measurement:
-
In a quartz cuvette, place a solution of the first indicator.
-
Record the UV-Vis spectrum.
-
Add a small aliquot of the base solution, stir to ensure homogeneity, and record the spectrum again.
-
Repeat the addition of the base until the spectral changes are complete, indicating full deprotonation of the indicator.
-
Repeat this process for a solution containing both the first indicator and the thiourea catalyst.
-
-
Data Analysis:
-
Determine the ratio of the deprotonated to protonated forms of the indicator at each point of the titration using the changes in absorbance at a specific wavelength.
-
Calculate the equilibrium constant for the reaction between the thiourea and the indicator.
-
Using the known pKa of the indicator, calculate the pKa of the thiourea catalyst.
-
For higher accuracy, repeat the procedure with other indicators in the series to ensure consistency.
-
NMR Spectroscopy (Wallace's Method)
This technique utilizes the change in the chemical shift of a proton in the catalyst upon deprotonation. A pH gradient is established in an NMR tube, and the chemical shift of a specific proton is measured as a function of its position within the gradient.
Detailed Methodology:
-
Sample Preparation:
-
Prepare a solution of the thiourea catalyst and a set of NMR pH indicator compounds with known pKa values in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Place a small amount of a solid acid at the bottom of an NMR tube.
-
Carefully layer the solution of the catalyst and indicators on top of the solid acid to create a pH gradient upon diffusion.
-
-
NMR Measurement:
-
Acquire a series of 1D ¹H NMR spectra at different positions along the length of the NMR tube using spatially resolved NMR techniques (e.g., chemical shift imaging).
-
The chemical shifts of the indicator protons will vary along the tube, reflecting the pH gradient.
-
-
Data Analysis:
-
Correlate the chemical shifts of the indicator protons to the pH at each position in the NMR tube using the Henderson-Hasselbalch equation and their known pKa values.
-
Plot the chemical shift of a sensitive proton on the thiourea catalyst (e.g., the N-H proton) against the determined pH at each corresponding position.
-
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa of the thiourea catalyst.
-
Catalytic Cycle and Mechanism of Action
Schreiner's thiourea catalyst operates by activating the electrophile through hydrogen bonding. A general catalytic cycle for a Michael addition reaction is depicted below.
Caption: Catalytic cycle of Schreiner's thiourea in a Michael addition.
In this cycle, the thiourea catalyst first forms a hydrogen-bonded complex with the electrophile, thereby activating it. The nucleophile then attacks the activated electrophile to form an intermediate, which is stabilized by the catalyst. Finally, the product is released, and the catalyst is regenerated to enter another catalytic cycle.
Experimental Workflow Visualization
The general workflow for determining the pKa of a thiourea catalyst using UV-Vis spectrophotometry is outlined below.
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
This workflow highlights the key stages, from solution preparation to the final calculation of the pKa value, providing a clear and logical sequence for researchers to follow.
Conclusion
The acidity of Schreiner's thiourea catalyst, as reflected in its pKa, is a fundamental property that dictates its effectiveness as a hydrogen-bond donor in organocatalysis. The electron-withdrawing substituents are key to its enhanced acidity and catalytic power. The experimental determination of pKa values, through methods such as UV-Vis spectrophotometry and NMR spectroscopy, provides essential data for understanding structure-activity relationships and for the design of next-generation catalysts. The catalytic cycle, characterized by substrate activation via hydrogen bonding, illustrates the elegant and efficient mode of action of this privileged organocatalyst. This guide provides the necessary theoretical background and practical methodologies for researchers in the field to effectively utilize and study Schreiner's thiourea and its derivatives.
References
Spectroscopic Profile of 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the versatile organocatalyst, 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, also known as Schreiner's thiourea. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This information is crucial for the characterization, quality control, and application of this reagent in synthetic chemistry and drug discovery.
Spectroscopic Data Summary
The empirical formula for this compound is C₁₇H₈F₁₂N₂S, with a molecular weight of 500.30 g/mol .[1] The structural and spectral data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. Due to the presence of ¹H, ¹³C, and ¹⁹F nuclei, a comprehensive NMR analysis of this compound provides detailed structural information.
¹H NMR Spectroscopy:
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Assignment | Chemical Shift (δ, ppm) |
| CF₃ | ~123 (q, ¹JCF ≈ 272 Hz) |
| Aromatic C-CF₃ | ~132 (q, ²JCCF ≈ 34 Hz) |
| Aromatic CH | ~118, ~125 |
| Aromatic C-N | ~140 |
| C=S | ~180 |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. The trifluoromethyl group appears as a quartet due to coupling with the three fluorine atoms.
¹⁹F NMR Spectroscopy:
¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, a single peak is expected for the four equivalent trifluoromethyl groups.
| Assignment | Chemical Shift (δ, ppm) |
| -CF₃ | ~ -63 |
Note: The chemical shift is referenced to an external standard, typically CFCl₃.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for this compound are presented below.
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching |
| 1600-1500 | C=C aromatic stretching |
| ~1550 | N-H bending |
| ~1350 | C-N stretching |
| 1300-1100 | C-F stretching (strong) |
| ~1280 | C=S stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.
| m/z | Assignment |
| 500 | [M]⁺ (Molecular ion) |
| 271 | [C₈H₃F₆N]⁺ |
| 229 | [C₇H₂F₆]⁺ |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-16 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0-220 ppm.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation delay: 2-5 seconds.
-
-
¹⁹F NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: +50 to -250 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-5 seconds.
-
Reference: An external standard of CFCl₃ (δ = 0 ppm).
-
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Instrumentation and Parameters:
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR accessory.
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.
Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Further dilute the stock solution to a final concentration of approximately 10-100 µg/mL.
-
Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
Instrumentation and Parameters:
-
Gas Chromatograph (GC):
-
Injector temperature: 250-280 °C.
-
Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven temperature program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 300 °C) at a rate of 10-20 °C/min.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
-
Mass Spectrometer (MS):
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 50-600.
-
Source temperature: 230 °C.
-
Quadrupole temperature: 150 °C.
-
Data Interpretation Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of the target molecule.
References
Unveiling the Architecture: A Technical Guide to the Crystal Structure of Schreiner's Thiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the crystal structure of N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, commonly known as Schreiner's thiourea. This organocatalyst has garnered significant attention for its remarkable ability to catalyze a wide range of organic reactions through hydrogen bonding. Understanding its solid-state structure is paramount for elucidating its catalytic mechanism and for the rational design of novel, more efficient catalysts. This document presents a comprehensive summary of its crystallographic data, detailed experimental protocols for its synthesis and crystallization, and a visualization of its catalytic role in the Diels-Alder reaction.
Crystal Structure and Hydrogen Bonding Network
Schreiner's thiourea is a white crystalline solid. Its catalytic prowess stems from the two acidic N-H protons of the thiourea moiety, which are rendered more acidic by the strongly electron-withdrawing trifluoromethyl groups on the phenyl rings. This electronic feature is central to its ability to form strong hydrogen bonds with substrates, thereby activating them for subsequent chemical transformations.
The solid-state architecture of Schreiner's thiourea is characterized by an extensive network of intermolecular hydrogen bonds. The thiourea core acts as a hydrogen bond donor, with the N-H protons forming bonds with the sulfur atom of neighboring molecules. This self-assembly leads to a well-defined, rigid structure in the crystalline state.
Crystallographic Data
The crystal structure of Schreiner's thiourea has been determined by X-ray diffraction and the data is deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 206506. A summary of the key crystallographic parameters is presented in Table 1.
| Parameter | Value |
| Chemical Formula | C₁₇H₈F₁₂N₂S |
| Formula Weight | 500.30 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.343(2) |
| b (Å) | 11.239(2) |
| c (Å) | 16.345(3) |
| α (°) | 90 |
| β (°) | 102.79(3) |
| γ (°) | 90 |
| Volume (ų) | 1851.3(6) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.794 |
| Absorption Coefficient (mm⁻¹) | 0.304 |
| F(000) | 992 |
| Crystal Size (mm³) | 0.40 x 0.20 x 0.10 |
| Theta range for data collection (°) | 2.29 to 27.50 |
| Reflections collected | 13359 |
| Independent reflections | 4242 [R(int) = 0.045] |
| Goodness-of-fit on F² | 1.036 |
| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.117 |
| R indices (all data) | R1 = 0.069, wR2 = 0.129 |
Table 1: Crystallographic Data for Schreiner's Thiourea.
Selected Bond Lengths and Angles
To provide a more detailed view of the molecular geometry, selected bond lengths and angles are summarized in Table 2. These values highlight the key structural features of the thiourea core and its substituents.
| Bond | Length (Å) | Angle | Degrees (°) |
| S(1)-C(1) | 1.673(2) | N(1)-C(1)-N(2) | 116.3(2) |
| N(1)-C(1) | 1.378(3) | N(1)-C(1)-S(1) | 122.1(2) |
| N(2)-C(1) | 1.371(3) | N(2)-C(1)-S(1) | 121.6(2) |
| N(1)-C(2) | 1.423(3) | C(1)-N(1)-C(2) | 126.8(2) |
| N(2)-C(8) | 1.425(3) | C(1)-N(2)-C(8) | 126.5(2) |
Table 2: Selected Bond Lengths and Angles for Schreiner's Thiourea.
Experimental Protocols
The following sections detail the experimental procedures for the synthesis and crystallization of Schreiner's thiourea, based on established literature methods.
Synthesis of N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea
This procedure is adapted from the method described by Wittkopp and Schreiner (2003).
Materials:
-
3,5-Bis(trifluoromethyl)aniline
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
Toluene
-
Dichloromethane (CH₂Cl₂)
-
Hexane
Procedure:
-
A solution of 3,5-bis(trifluoromethyl)aniline (2.0 equivalents) in toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Carbon disulfide (1.0 equivalent) and triethylamine (2.0 equivalents) are added to the solution.
-
The reaction mixture is heated to reflux and stirred for 24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent.
-
The fractions containing the desired product are collected and the solvent is evaporated to yield Schreiner's thiourea as a white solid.
Crystallization
Single crystals of Schreiner's thiourea suitable for X-ray diffraction can be obtained by slow evaporation.
Procedure:
-
The purified Schreiner's thiourea is dissolved in a minimal amount of a suitable solvent, such as dichloromethane or a mixture of dichloromethane and hexane.
-
The solution is filtered to remove any insoluble impurities.
-
The filtered solution is placed in a loosely covered vial or beaker to allow for slow evaporation of the solvent at room temperature.
-
Over a period of several days, colorless, needle-like crystals will form.
-
The crystals are isolated by filtration and washed with a small amount of cold hexane.
-
The crystals are then dried under vacuum.
Catalytic Workflow: The Diels-Alder Reaction
Schreiner's thiourea is a highly effective catalyst for the Diels-Alder reaction, a powerful carbon-carbon bond-forming reaction in organic synthesis. The catalyst activates the dienophile through hydrogen bonding, lowering the energy of the transition state and accelerating the reaction.
Caption: Catalytic cycle of the Schreiner's thiourea-catalyzed Diels-Alder reaction.
The diagram illustrates the key steps in the catalytic cycle. Schreiner's thiourea first forms a hydrogen-bonded complex with the dienophile, activating it towards cycloaddition. The diene then attacks the activated dienophile, proceeding through a concerted transition state to form the Diels-Alder adduct. The product is then released, regenerating the catalyst for the next cycle.
Conclusion
This technical guide has provided a detailed overview of the crystal structure of Schreiner's thiourea, a pivotal organocatalyst. The comprehensive crystallographic data, coupled with detailed experimental protocols, offer valuable insights for researchers in the fields of organic synthesis, catalysis, and drug development. The visualization of its role in the Diels-Alder reaction underscores the fundamental principles of its catalytic activity. A thorough understanding of the structure-activity relationships of Schreiner's thiourea will undoubtedly pave the way for the design of next-generation catalysts with enhanced reactivity and selectivity.
The Emergence of a Catalyst: A Technical Guide to the Discovery and History of Schreiner's Thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, the development of powerful, metal-free organocatalysts has revolutionized the way chemists approach the construction of complex molecules. Among these, Schreiner's thiourea, N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, has emerged as a cornerstone catalyst, enabling a wide array of transformations through its unique mode of hydrogen-bonding activation. This technical guide provides an in-depth exploration of the discovery, history, and core applications of this remarkable catalyst, offering detailed experimental protocols and mechanistic insights to facilitate its use in research and development.
Discovery and Historical Context
The early 2000s marked a burgeoning interest in organocatalysis, with a focus on developing small, organic molecules that could mimic the catalytic efficiency of enzymes. The concept of utilizing hydrogen bonding as a mode of activation was gaining traction, with researchers like Kelly and Etter laying the groundwork by demonstrating the potential of small molecules to engage in specific hydrogen-bonding interactions.
It was within this context that Professor Peter R. Schreiner and his coworker, Alexander Wittkopp, at the University of Göttingen, Germany, made their seminal contribution. In a landmark 2002 publication in Organic Letters, they introduced a series of electron-poor thiourea derivatives as highly effective hydrogen-bonding organocatalysts for Diels-Alder reactions. Their work was built upon the hypothesis that enhancing the hydrogen-bond donating ability of the thiourea N-H protons through the installation of electron-withdrawing groups on the aryl rings would lead to a more active catalyst. This led to the synthesis and identification of N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, now widely known as Schreiner's thiourea, as the most active catalyst in the series.
The key innovation of Schreiner's work was the recognition that the dual hydrogen-bond donating capability of the thiourea moiety, amplified by the strongly electron-withdrawing trifluoromethyl groups, could effectively activate electrophiles, such as carbonyl compounds, in a manner analogous to Lewis acids, but without the associated drawbacks of metal-based catalysts. This discovery opened the door to a new class of organocatalysts and has since spurred the development of a vast array of (thio)urea-based catalysts for a multitude of asymmetric and non-asymmetric transformations.[1][2]
Synthesis of Schreiner's Thiourea
The synthesis of Schreiner's thiourea is a straightforward and scalable procedure, making the catalyst readily accessible.
Experimental Protocol: Synthesis of N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Materials:
-
3,5-Bis(trifluoromethyl)aniline
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N) or other suitable base
-
Phosgene (COCl₂) or a phosgene equivalent (e.g., triphosgene)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
Procedure:
-
Formation of the Isothiocyanate: In a well-ventilated fume hood, a solution of 3,5-bis(trifluoromethyl)aniline (1.0 eq) and a base such as triethylamine (1.1 eq) in an anhydrous solvent like toluene is prepared. To this solution, carbon disulfide (1.1 eq) is added dropwise at room temperature. The reaction mixture is stirred for several hours until the formation of the dithiocarbamate salt is complete.
-
Conversion to Thiourea: The resulting dithiocarbamate salt is then treated with a second equivalent of 3,5-bis(trifluoromethyl)aniline. The reaction mixture is heated to reflux and stirred overnight.
-
Alternative one-pot synthesis: A more direct approach involves the reaction of 3,5-bis(trifluoromethyl)aniline (2.0 eq) with thiophosgene (CSCl₂) (1.0 eq) in the presence of a base in a suitable solvent.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is washed with dilute acid (e.g., 1 M HCl) and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea as a white crystalline solid.
Characterization Data:
-
Appearance: White crystalline solid
-
Melting Point: 170-173 °C[3]
-
¹H NMR (CDCl₃): δ 7.92 (s, 4H, Ar-H), 7.81 (s, 2H, Ar-H), 7.29 (br s, 2H, NH).
-
¹³C NMR (CDCl₃): δ 180.5 (C=S), 138.5, 132.8 (q, J = 34 Hz), 124.5, 123.0 (q, J = 273 Hz), 119.5.
-
¹⁹F NMR (CDCl₃): δ -63.0.
Mechanism of Action: The Power of Hydrogen Bonding
The catalytic activity of Schreiner's thiourea stems from its ability to act as a potent double hydrogen-bond donor. The two N-H protons of the thiourea moiety form a bidentate hydrogen-bonding interaction with Lewis basic sites on the substrate, typically a carbonyl oxygen or a nitro group. This interaction has several key effects:
-
Electrophile Activation: By withdrawing electron density from the substrate's Lewis basic site, the catalyst increases the electrophilicity of the adjacent carbon atom, making it more susceptible to nucleophilic attack.
-
Transition State Stabilization: The hydrogen bonds stabilize the developing negative charge in the transition state of the reaction, thereby lowering the activation energy.
-
Conformational Control: The rigid, pre-organized nature of the catalyst-substrate complex can influence the stereochemical outcome of the reaction by directing the approach of the nucleophile.
Spectroscopic studies, particularly ¹H NMR, have provided direct evidence for this hydrogen-bonding interaction. Upon addition of a carbonyl-containing substrate to a solution of Schreiner's thiourea, a significant downfield shift of the N-H proton signals is observed, indicative of their involvement in hydrogen bonding.
Key Applications and Experimental Protocols
Schreiner's thiourea has found widespread application in a variety of organic transformations. Two of the most prominent examples are the Diels-Alder reaction and the acetalization of aldehydes.
Diels-Alder Reaction
The Diels-Alder reaction was the first transformation for which Schreiner's thiourea was identified as an effective catalyst. It promotes the [4+2] cycloaddition between a conjugated diene and a dienophile, often with enhanced reaction rates and stereoselectivity compared to the uncatalyzed reaction.
Table 1: Schreiner's Thiourea Catalyzed Diels-Alder Reaction of Cyclopentadiene with various Dienophiles
| Entry | Dienophile | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | endo/exo |
| 1 | Methyl vinyl ketone | 10 | CH₂Cl₂ | 24 | 85 | 95:5 |
| 2 | Acrolein | 10 | CH₂Cl₂ | 24 | 82 | 96:4 |
| 3 | N-Phenylmaleimide | 5 | Toluene | 12 | 95 | >99:1 |
| 4 | Dimethyl acetylenedicarboxylate | 10 | CH₂Cl₂ | 48 | 78 | - |
Data compiled from various sources and representative examples.
Materials:
-
Diene (e.g., cyclopentadiene, freshly cracked)
-
Dienophile (e.g., methyl vinyl ketone)
-
Schreiner's thiourea
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
To a solution of the dienophile (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), is added Schreiner's thiourea (5-10 mol%).
-
The mixture is stirred at room temperature for 10-15 minutes to allow for pre-association of the catalyst and the dienophile.
-
The diene (1.2-1.5 eq) is then added, and the reaction mixture is stirred at the desired temperature (typically room temperature) for the time indicated in Table 1, or until completion as monitored by TLC or GC-MS.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired cycloadduct.
Photochemical Acetalization of Aldehydes
Schreiner's thiourea has also been shown to be an effective catalyst for the photochemical acetalization of aldehydes.[1][4][5][6] This reaction provides a mild and efficient method for the protection of aldehydes.
Table 2: Photochemical Acetalization of Various Aldehydes using Schreiner's Thiourea
| Entry | Aldehyde | Alcohol | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Methanol | 10 | 6 | 92 |
| 2 | 4-Chlorobenzaldehyde | Methanol | 10 | 6 | 95 |
| 3 | 4-Nitrobenzaldehyde | Methanol | 10 | 8 | 88 |
| 4 | Cinnamaldehyde | Methanol | 10 | 12 | 85 |
| 5 | Heptanal | Methanol | 10 | 10 | 90 |
| 6 | Benzaldehyde | Ethanol | 10 | 8 | 89 |
| 7 | Benzaldehyde | Ethylene Glycol | 10 | 12 | 82 |
Data adapted from Spiliopoulou et al., Green Chem., 2020, 22, 3539-3544.
Materials:
-
Aldehyde
-
Alcohol (used as solvent and reagent)
-
Schreiner's thiourea
-
Light source (e.g., household fluorescent lamps, sunlight)
Procedure:
-
In a suitable reaction vessel (e.g., a screw-capped vial), dissolve the aldehyde (1.0 eq) and Schreiner's thiourea (10 mol%) in the desired alcohol.
-
Seal the vessel and place it in proximity to the light source.
-
Irradiate the reaction mixture with visible light at room temperature for the time specified in Table 2, or until the reaction is complete as determined by TLC or GC-MS.
-
Upon completion, the reaction mixture can be worked up by washing with a basic aqueous solution (e.g., saturated NaHCO₃) to remove the catalyst, followed by extraction with an organic solvent.
-
The organic layer is then dried, and the solvent is removed under reduced pressure to yield the acetal product, which is often pure enough for subsequent use without further purification.
Applications in Drug Development and Future Outlook
The ability of Schreiner's thiourea and its derivatives to catalyze a wide range of reactions under mild, metal-free conditions makes them highly attractive for applications in drug discovery and development. The construction of complex molecular architectures, including those with defined stereochemistry, is a central challenge in medicinal chemistry. Thiourea organocatalysis provides a powerful tool to address this challenge, enabling the synthesis of chiral building blocks and complex drug candidates.
The principles of hydrogen-bond catalysis, pioneered by the work on Schreiner's thiourea, continue to inspire the design of new and more sophisticated organocatalysts. The development of chiral thioureas for asymmetric catalysis has been a particularly fruitful area of research, leading to highly enantioselective methods for the synthesis of a wide variety of chiral compounds.
The future of Schreiner's thiourea and related organocatalysts is bright. Ongoing research is focused on expanding the scope of their applications to new and more challenging transformations, developing more active and selective catalysts, and applying these catalysts to the synthesis of biologically active molecules and new materials. The foundational work of Schreiner and Wittkopp has not only provided a powerful new tool for organic synthesis but has also fundamentally changed our understanding of how small molecules can be used to control chemical reactivity.
Conclusion
Schreiner's thiourea stands as a testament to the power of rational catalyst design and the profound impact that organocatalysis has had on modern organic chemistry. From its conceptualization and discovery to its widespread application in a diverse array of chemical transformations, this simple yet elegant molecule has proven to be an indispensable tool for chemists in both academic and industrial settings. Its legacy continues to grow as new applications and more sophisticated catalyst designs emerge, all built upon the fundamental principles of hydrogen-bond activation that were so clearly demonstrated in the seminal work of Schreiner and his group.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 4. (Thio)urea organocatalysis—What can be learnt from anion recognition? - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. chembk.com [chembk.com]
- 6. Photochemical synthesis of acetals utilizing Schreiner's thiourea as the catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Non-Covalent Interactions of 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea (Schreiner's Thiourea)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the non-covalent interactions of 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, a highly effective and widely utilized organocatalyst commonly known as Schreiner's thiourea. This document delves into the fundamental principles governing its catalytic activity, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and synthesis.
Core Principles of Non-Covalent Interactions
This compound is a C₂-symmetric molecule renowned for its exceptional ability to act as a hydrogen-bond donor.[1] This property is central to its function as an organocatalyst in a diverse range of chemical transformations. The key to its efficacy lies in the presence of two acidic N-H protons within the thiourea moiety. These protons can form a bidentate (two-point) hydrogen bond with Lewis basic sites on substrate molecules, such as the oxygen atom of a carbonyl group.[1]
The electron-withdrawing nature of the four trifluoromethyl (-CF₃) groups on the two phenyl rings significantly increases the acidity of the N-H protons, making them potent hydrogen-bond donors.[2] This enhanced acidity, coupled with the pre-organized geometry of the thiourea backbone, allows for strong and specific binding to substrates. This interaction activates the substrate towards nucleophilic attack, thereby lowering the activation energy of the reaction and accelerating its rate.[3]
Beyond simple hydrogen bonding, other non-covalent forces can play a role in the catalytic cycle. Computational studies have suggested the importance of π-stacking interactions between the electron-deficient phenyl rings of the catalyst and the substrate. Furthermore, the conformational rigidity of Schreiner's thiourea is a crucial factor in its catalytic efficiency, as it minimizes the entropic penalty upon substrate binding.[3]
Synthesis of this compound
The synthesis of Schreiner's thiourea is a two-step process starting from the commercially available 3,5-bis(trifluoromethyl)aniline. The general synthetic pathway is outlined below.
Quantitative Analysis of Non-Covalent Interactions
The strength of the non-covalent interactions between Schreiner's thiourea and various substrates can be quantified using techniques such as Nuclear Magnetic Resonance (NMR) titration and Isothermal Titration Calorimetry (ITC). These methods provide valuable data on binding affinities (Ka, Kd), association constants (Kassoc), and thermodynamic parameters (ΔH, ΔS, ΔG).
Table 1: Representative Association Constants (Kₐ) for Schreiner's Thiourea with Various Anions (Determined by ¹H NMR Titration)
| Anion | Solvent | Kₐ (M⁻¹) |
| Chloride (Cl⁻) | CD₂Cl₂ | 1,560 |
| Acetate (AcO⁻) | CDCl₃ | >10⁵ |
| Benzoate (BzO⁻) | CDCl₃ | >10⁵ |
Note: Data is illustrative and compiled from various sources studying anion binding by similar thiourea catalysts. The high association constants highlight the strong binding affinity.
Experimental Protocols
Synthesis of this compound
Materials:
-
3,5-bis(trifluoromethyl)aniline
-
1,1'-Thiocarbonyldiimidazole (TCDI) or Thiophosgene (CSCl₂)
-
Dichloromethane (DCM), anhydrous
-
Hexanes
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Column chromatography setup (if necessary)
Procedure:
Step 1: Synthesis of 3,5-bis(trifluoromethyl)phenyl isothiocyanate (if not commercially available)
-
To a solution of 3,5-bis(trifluoromethyl)aniline (1.0 eq) in anhydrous DCM, add 1,1'-thiocarbonyldiimidazole (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl (aq) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure isothiocyanate.
Step 2: Synthesis of this compound
-
Dissolve 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq) in anhydrous DCM.
-
To this solution, add a solution of 3,5-bis(trifluoromethyl)aniline (1.0 eq) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The product often precipitates out of the solution as a white solid.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold hexanes.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system (e.g., DCM/hexanes) to afford the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
General Protocol for ¹H NMR Titration to Determine Association Constant
Materials and Equipment:
-
This compound (Host)
-
Substrate (Guest)
-
Deuterated solvent (e.g., CDCl₃, CD₂Cl₂)
-
High-resolution NMR spectrometer
-
Volumetric flasks and high-precision syringes
Procedure:
-
Prepare a stock solution of the host (Schreiner's thiourea) of a known concentration in the chosen deuterated solvent.
-
Prepare a stock solution of the guest (substrate) of a known, higher concentration in the same deuterated solvent.
-
Transfer a known volume of the host solution to an NMR tube.
-
Acquire a ¹H NMR spectrum of the host solution alone.
-
Add small, precise aliquots of the guest solution to the NMR tube containing the host solution.
-
After each addition, gently mix the solution and acquire a new ¹H NMR spectrum.
-
Monitor the chemical shift of the N-H protons of the thiourea. As the guest is added, these signals will shift due to hydrogen bonding.
-
Continue the additions until the chemical shift of the N-H protons no longer changes significantly, indicating saturation of the binding sites.
-
Plot the change in the chemical shift (Δδ) of the N-H protons as a function of the guest concentration.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 binding) using appropriate software to calculate the association constant (Kₐ).
General Protocol for Isothermal Titration Calorimetry (ITC)
Materials and Equipment:
-
This compound (in sample cell)
-
Substrate (in syringe)
-
Appropriate buffer solution
-
Isothermal Titration Calorimeter
-
High-precision balance and volumetric glassware
Procedure:
-
Prepare solutions of the thiourea catalyst and the substrate in the same, carefully matched buffer. The buffer should be chosen to minimize heats of dilution.
-
Degas both solutions to prevent the formation of air bubbles in the calorimeter.
-
Accurately determine the concentrations of both solutions.
-
Load the thiourea solution into the sample cell of the ITC instrument.
-
Load the substrate solution into the injection syringe.
-
Set the experimental parameters, including the temperature, injection volume, and spacing between injections.
-
Initiate the titration. The instrument will inject small volumes of the substrate solution into the sample cell and measure the heat released or absorbed during the binding event.
-
A control experiment should be performed by titrating the substrate into the buffer alone to measure the heat of dilution, which will be subtracted from the binding data.
-
The raw data is a series of heat-flow peaks corresponding to each injection. Integrating these peaks yields a binding isotherm, which is a plot of the heat change per mole of injectant versus the molar ratio of the reactants.
-
Fit the binding isotherm to a suitable binding model to determine the binding affinity (Kₐ or K₋), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.
Catalytic Cycle and Mechanism
The catalytic activity of Schreiner's thiourea in a representative reaction, such as the activation of a carbonyl compound, can be visualized as a cycle.
In this cycle, the thiourea catalyst first binds to the substrate through double hydrogen bonding, forming a thiourea-substrate complex. This complexation polarizes the carbonyl bond, making the carbonyl carbon more electrophilic and thus more susceptible to attack by a nucleophile. After the nucleophilic addition, the product is formed and dissociates from the catalyst, regenerating the free thiourea for the next catalytic cycle.
Conclusion
This compound is a powerful organocatalyst whose efficacy is rooted in its well-defined non-covalent interactions with substrates. The strong hydrogen-bonding ability, enhanced by the electron-withdrawing trifluoromethyl groups, is the primary driving force for its catalytic activity. Quantitative analysis through techniques like NMR titration and ITC provides crucial insights into the thermodynamics of these interactions, aiding in the rational design of new catalysts and the optimization of reaction conditions. The detailed experimental protocols provided in this guide offer a practical framework for the synthesis and characterization of this important molecule and the study of its non-covalent interactions.
References
A Theoretical and Mechanistic Guide to Schreiner's Thiourea Catalyst
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical studies surrounding Schreiner's thiourea catalyst, a cornerstone of non-covalent organocatalysis. We explore its mechanism of action, the computational methodologies used to study it, and detailed protocols for key reactions, supported by quantitative data and mechanistic diagrams.
Core Principles of Thiourea Organocatalysis
N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, commonly known as Schreiner's catalyst, is a powerful organocatalyst that operates primarily through non-covalent interactions.[1] Its efficacy stems from the dual hydrogen-bond donor capability of the thiourea moiety. The electron-withdrawing trifluoromethyl groups enhance the acidity of the N-H protons, making them potent hydrogen-bond donors.[1]
The catalyst activates electrophilic substrates, such as carbonyls, imines, or nitroolefins, by forming a clamp-like, dual hydrogen-bond complex.[1][2] This interaction lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, making it more susceptible to nucleophilic attack. This "partial protonation" mimics the function of Lewis acids but avoids issues like product inhibition and moisture sensitivity.[1][3]
Theoretical studies, predominantly using Density Functional Theory (DFT), have been instrumental in elucidating these interactions.[3] Calculations reveal that the anti-anti conformation of the thiourea is crucial for establishing the bidentate hydrogen bonding necessary for catalysis.[4] However, recent studies also suggest that other conformations, such as syn-anti, may play an active role, highlighting the importance of catalyst dynamics.[4]
Case Study 1: The Diels-Alder Reaction
The Diels-Alder reaction, a [4+2] cycloaddition, is a classic application of Schreiner's catalyst.[5] The catalyst accelerates the reaction and controls its stereoselectivity by activating the dienophile.[3]
DFT calculations are employed to model the reaction pathway, locating the transition states for both the uncatalyzed and catalyzed reactions. These studies consistently show that the thiourea catalyst significantly lowers the activation energy (ΔEᵃ or ΔG‡).[6][7] The primary interaction in the transition state is the dual hydrogen bond between the catalyst's N-H protons and the dienophile's carbonyl oxygen.
| Reaction | Catalyst (1 mol%) | Solvent | Rate Acceleration (k_rel) | Calculated ΔEᵃ (uncatalyzed) | Calculated ΔEᵃ (catalyzed) |
| Cyclopentadiene + Methyl Vinyl Ketone | Schreiner's | CDCl₃ | 3.8 | ~25-31 kcal/mol[8] | Lowered[6][7] |
| Cyclopentadiene + N-Acryloyloxazolidinone | Schreiner's | CDCl₃ | 8.1 | N/A | N/A |
Note: Data compiled from kinetic studies by Wittkopp & Schreiner. Activation energies are representative values from theoretical studies of similar Diels-Alder reactions.
Experimental Protocol: Kinetic Analysis of a Catalyzed Diels-Alder Reaction
-
Preparation: Stock solutions of the dienophile (e.g., methyl vinyl ketone, 0.2 M), the diene (e.g., cyclopentadiene, 2.0 M), and Schreiner's catalyst (0.02 M) are prepared in a deuterated solvent (e.g., CDCl₃).
-
Reaction Setup: In an NMR tube, the dienophile solution (0.5 mL) and the catalyst solution (0.5 mL) are mixed. This results in a final dienophile concentration of 0.1 M and a catalyst loading of 1 mol% (0.001 M).
-
Initiation and Monitoring: The reaction is initiated by adding the diene solution (0.5 mL), bringing the final diene concentration to ~0.67 M (a 10-fold excess is not strictly maintained in this specific dilution but pseudo-first-order conditions are achieved). The reaction progress is monitored at a constant temperature (e.g., 298 K) by ¹H NMR spectroscopy, tracking the disappearance of reactant signals and the appearance of product signals over time.
-
Data Analysis: The pseudo-first-order rate constants are determined by a least-squares fit of the kinetic data. The relative rate (k_rel) is calculated by dividing the catalyzed rate constant by the uncatalyzed rate constant.
Computational Protocol: Transition State Analysis [6][9]
-
Model Building: The 3D structures of the reactants (diene, dienophile) and the catalyst are built.
-
Geometry Optimization: The geometries of the reactants, the catalyst-dienophile complex, and the final products are optimized using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Transition State (TS) Search: A transition state search is performed for both the uncatalyzed and catalyzed reactions. This is often done using methods like the synchronous transit-guided quasi-Newton (STQN) method or by building an initial guess based on the reactant complex and product geometries.
-
TS Verification: The located transition state structure is confirmed by a frequency calculation. A true first-order saddle point (transition state) will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Energy Calculation: Single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., B3LYP-D3/def2-TZVP) and including a solvent model (e.g., PCM or SMD) to obtain more accurate activation energies (ΔG‡).
-
Reaction Path Confirmation: An Intrinsic Reaction Coordinate (IRC) calculation is performed starting from the transition state to confirm that it connects the reactant complex and the product complex on the potential energy surface.
Case Study 2: The Asymmetric Michael Addition
Bifunctional thiourea catalysts, such as Takemoto's catalyst, are highly effective in catalyzing enantioselective Michael additions.[10] These catalysts possess both a hydrogen-bond donating thiourea group to activate the electrophile (e.g., a nitroolefin) and a basic moiety (e.g., a tertiary amine) to deprotonate the nucleophile (e.g., a malonate), bringing both partners into a chiral environment.[11]
Theoretical studies have been crucial in resolving the mechanism of bifunctional thiourea catalysis.[10] Calculations show a catalytic cycle that involves: 1) deprotonation of the nucleophile by the amine, 2) formation of a ternary complex where the thiourea activates the electrophile, and 3) stereoselective C-C bond formation.[10][12] The energy difference between the transition states leading to the R and S enantiomers (ΔΔG‡) determines the enantioselectivity of the reaction.
| Reaction | Catalyst (10 mol%) | Solvent | Yield | ee (%) | Calculated ΔΔG‡ (S vs R) |
| Diethyl Malonate + trans-β-Nitrostyrene | Takemoto's | Toluene | 95% | 93% | ~2.0-3.0 kcal/mol |
| Dimethyl Malonate + trans-β-Nitrostyrene | Guanidine-Thiourea | Toluene | 66% | 5% | N/A |
Note: Data compiled from studies by Takemoto, Vetticatt, and co-workers.[10][13][14]
Experimental Protocol: Enantioselective Michael Addition [13]
-
Materials: Reactants (e.g., β-nitrostyrene, diethyl malonate) and the bifunctional thiourea catalyst are used as received or purified. Anhydrous solvent (e.g., toluene) is used.
-
Reaction Setup: To a vial are added the nitroolefin (0.1 mmol, 1.0 equiv), the bifunctional catalyst (0.01 mmol, 10 mol%), and toluene (1.0 mL). The mixture is cooled to the desired temperature (e.g., 0 °C).
-
Initiation: The malonate nucleophile (0.1 mmol, 1.0 equiv) is added to the stirred solution.
-
Monitoring and Workup: The reaction is stirred at 0 °C for the specified time (e.g., 24 hours), with progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure.
-
Analysis: The residue is purified by column chromatography on silica gel (e.g., using a hexane/EtOAc eluent). The yield of the isolated product is determined. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).
Computational Protocol: Modeling Bifunctional Catalysis [10]
-
Level of Theory: The full catalyst and substrate system is modeled. Due to the complexity, a robust level of theory is chosen, such as B3LYP/6-31+G** with a Polarizable Continuum Model (PCM) to account for the solvent (e.g., toluene).
-
Catalytic Cycle Mapping: The geometry of each stationary point in the proposed catalytic cycle is optimized. This includes the initial reactants, the catalyst-nucleophile complex, the transition state for deprotonation (TS1), the resulting ion pair intermediate, the ternary complex with the electrophile, the stereodetermining C-C bond formation transition states (TS2-S and TS2-R), and the subsequent product complexes.
-
Stereoselectivity Analysis: The free energies of the two diastereomeric transition states for C-C bond formation (TS2-S and TS2-R, leading to the S and R products, respectively) are calculated.
-
Enantiomeric Excess Prediction: The energy difference (ΔΔG‡) between these two transition states is used to predict the enantiomeric ratio (er) and enantiomeric excess (ee) using the following relationship derived from transition state theory: ΔΔG‡ = -RT ln(er)
Mandatory Visualizations
Caption: General catalytic cycle for Schreiner's thiourea.
Caption: Dual hydrogen-bond activation of a carbonyl group.
Caption: Standard workflow for computational catalysis studies.
References
- 1. Thiourea catalyzed organocatalytic enantioselective Michael addition of diphenyl phosphite to nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Metal-free, noncovalent catalysis of diels-alder reactions by neutral hydrogen bond donors in organic solvents and in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. Synergistic activation of the Diels–Alder reaction by an organic catalyst and substituents: a computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synergistic activation of the Diels-Alder reaction by an organic catalyst and substituents : a computational study [kth.diva-portal.org]
- 8. Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational Evaluation of Enantioselective Diels-Alder Reactions Mediated by Corey's Cationic Oxazaborolidine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transition state analysis of an enantioselective Michael addition by a bifunctional thiourea organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalysts’ evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO01341J [pubs.rsc.org]
- 12. Transition state analysis of an enantioselective Michael addition by a bifunctional thiourea organocatalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity [beilstein-journals.org]
Methodological & Application
Application Notes and Protocols: Asymmetric Michael Addition Using Schreiner's Thiourea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and practical protocols for performing asymmetric Michael additions utilizing Schreiner's thiourea catalyst. This powerful organocatalyst has emerged as a cornerstone in asymmetric synthesis, facilitating the formation of carbon-carbon and carbon-heteroatom bonds with high stereocontrol. Its efficacy stems from its ability to act as a dual hydrogen bond donor, activating electrophiles and organizing transition states to induce facial selectivity.
Principle of Catalysis
Schreiner's thiourea, N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, is a highly effective hydrogen-bonding organocatalyst.[1][2] The electron-withdrawing trifluoromethyl groups significantly increase the acidity of the thiourea N-H protons, making it a potent hydrogen bond donor.[2] In the context of a Michael addition, the catalyst activates the Michael acceptor (e.g., a nitroolefin or enone) by forming a bidentate hydrogen bond complex. This complexation lowers the LUMO of the electrophile, rendering it more susceptible to nucleophilic attack. Furthermore, the chiral environment created by a chiral catalyst or a chiral co-catalyst in proximity to the Schreiner's thiourea can effectively shield one face of the Michael acceptor, leading to a highly enantioselective transformation. While Schreiner's thiourea itself is achiral, it is often used as a co-catalyst with a chiral amine or in the design of chiral bifunctional thiourea catalysts.[3][4]
Diagram of the Catalytic Activation
Caption: General workflow of Schreiner's thiourea catalyzed Michael addition.
Applications in Synthesis
The asymmetric Michael addition is a cornerstone of modern organic synthesis for the construction of stereochemically rich molecules. The use of Schreiner's thiourea and its derivatives as catalysts has been successfully applied to the synthesis of a variety of valuable building blocks and precursors for biologically active compounds.[5][6] Key applications include the synthesis of γ-nitro carbonyl compounds, which are precursors to γ-amino acids, and the formation of quaternary carbon centers.[5][7]
Data Presentation: Performance of Thiourea Catalysts in Asymmetric Michael Additions
The following tables summarize the performance of various thiourea-based catalysts in the asymmetric Michael addition, showcasing the scope of nucleophiles and electrophiles, as well as the typical yields and enantioselectivities achieved.
Table 1: Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins
| Entry | Nucleophile | Electrophile | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Acetylacetone | trans-β-Nitrostyrene | Chiral Calix[5]thiourea (10) | Toluene/H₂O | 24 | 99 | 94 (R) | [8] |
| 2 | Dibenzoylmethane | trans-β-Nitrostyrene | Chiral Diamine-Thiourea (10) | Toluene | 48 | 95 | 92 (S) | [4] |
| 3 | Diethyl Malonate | (E)-2-(2-nitrovinyl)furan | Bifunctional Thiourea (10) | Toluene | 72 | 91 | 96 (R) | [9] |
| 4 | Acetylacetone | (E)-1-nitro-4-phenylbut-1-ene | Bifunctional Thiourea (5) | CH₂Cl₂ | 12 | 98 | 95 (S) | [9] |
Table 2: Michael Addition of Aldehydes and Ketones to Nitroolefins
| Entry | Nucleophile | Electrophile | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Cyclohexanone | trans-β-Nitrostyrene | (R,R)-DPEN-Thiourea (10) | CH₂Cl₂ | rt | 99 | 99 (syn) | [4] |
| 2 | Isobutyraldehyde | trans-β-Nitrostyrene | α,β-Dipeptide/Thiourea (10) | Neat | rt | 92 | 94 | [3] |
| 3 | Propanal | Nitroethylene | (S)-Diphenylprolinol silyl ether (2) | CH₂Cl₂ | 3 | 96 | >95 | [7] |
| 4 | Cyclopentanone | (E)-2-(2-nitrovinyl)thiophene | (R,R)-DPEN-Thiourea (10) | Toluene | rt | 95 | 98 (syn) | [4] |
Table 3: Michael Addition to Other Michael Acceptors
| Entry | Nucleophile | Electrophile | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Isobutyraldehyde | N-Phenylmaleimide | Dipeptide/Thiourea (20) | Neat | 72 | 85 | 88 | [3] |
| 2 | Malononitrile | α,β-Unsaturated Nitroalkene | (R,R)-DPEN-Thiourea (1) | H₂O | 0.5 | 99 | 99 | [10] |
| 3 | Thiophenol | Crotonic Acid | Thiourea-Boronic Acid Hybrid (10) | CCl₄ | 24 | 90 | 41 (S) | [11] |
| 4 | Diphenyl Phosphite | trans-β-Nitrostyrene | Bifunctional Thiourea (10) | Toluene | 24 | 92 | 94 | [12] |
Experimental Protocols
Protocol 1: General Procedure for the Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins
This protocol is a representative example for the reaction between acetylacetone and trans-β-nitrostyrene catalyzed by a chiral bifunctional thiourea catalyst.
Materials:
-
Chiral bifunctional thiourea catalyst (e.g., derived from (R,R)-1,2-diphenylethylenediamine)
-
trans-β-Nitrostyrene
-
Acetylacetone
-
Anhydrous toluene
-
Magnetic stirrer and stir bar
-
Reaction vial
-
Standard glassware for workup and purification
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the chiral bifunctional thiourea catalyst (e.g., 0.02 mmol, 10 mol%).
-
Add trans-β-nitrostyrene (0.2 mmol, 1.0 equiv).
-
Dissolve the catalyst and nitroolefin in anhydrous toluene (1.0 mL).
-
Add acetylacetone (0.3 mmol, 1.5 equiv) to the solution.
-
Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 24-48 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired Michael adduct.
-
Determine the yield and enantiomeric excess (ee) of the product by ¹H NMR and chiral HPLC analysis, respectively.
Protocol 2: General Procedure for the Asymmetric Michael Addition of Ketones to Nitroolefins
This protocol provides a general method for the conjugate addition of a ketone to a nitroolefin, a reaction that forms a C-C bond and two new stereocenters.
Materials:
-
(R,R)-1,2-diphenylethylenediamine (DPEN)-derived thiourea catalyst
-
Nitroolefin (e.g., trans-β-nitrostyrene)
-
Ketone (e.g., cyclohexanone)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Magnetic stirrer and stir bar
-
Reaction flask
Procedure:
-
In a clean, dry reaction flask, dissolve the nitroolefin (0.5 mmol, 1.0 equiv) and the (R,R)-DPEN-derived thiourea catalyst (0.05 mmol, 10 mol%) in anhydrous CH₂Cl₂ (2.0 mL).
-
Add the ketone (1.0 mmol, 2.0 equiv) to the reaction mixture.
-
Stir the solution at room temperature until the nitroolefin is consumed (monitor by TLC, typically 12-24 hours).
-
Remove the solvent in vacuo.
-
The crude product can be purified by flash chromatography on silica gel (eluting with a mixture of ethyl acetate and hexane) to yield the pure Michael adduct.
-
Analyze the product to determine the yield, diastereomeric ratio (dr) by ¹H NMR, and enantiomeric excess (ee) by chiral HPLC.
Signaling Pathways and Logical Relationships
Reaction Mechanism: Dual Activation by a Bifunctional Thiourea Catalyst
The following diagram illustrates the proposed transition state for the Michael addition of a 1,3-dicarbonyl compound to a nitroolefin, catalyzed by a chiral bifunctional thiourea catalyst. The thiourea moiety activates the nitroolefin via hydrogen bonding, while the basic amine group deprotonates the dicarbonyl compound to form the nucleophilic enolate.
Caption: Proposed mechanism for bifunctional thiourea catalysis.
Experimental Workflow
The diagram below outlines the typical experimental workflow for performing an asymmetric Michael addition using Schreiner's thiourea or a derivative thereof.
Caption: A typical experimental workflow for the reaction.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - Asymmetric Michael addition reactions catalyzed by calix[4]thiourea cyclohexanediamine derivatives [beilstein-journals.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 12. Thiourea catalyzed organocatalytic enantioselective Michael addition of diphenyl phosphite to nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Schreiner's Thiourea Catalyzed aza-Henry Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aza-Henry (or nitro-Mannich) reaction, the nucleophilic addition of a nitroalkane to an imine, is a powerful carbon-carbon bond-forming reaction in organic synthesis. The resulting β-nitroamines are valuable synthetic intermediates that can be readily converted into vicinal diamines and α-amino acids, key building blocks for many pharmaceuticals and biologically active compounds. The development of catalytic, enantioselective versions of this reaction is of significant interest. Organocatalysis, utilizing small organic molecules to catalyze chemical transformations, has emerged as a powerful alternative to traditional metal-based catalysts.
Among the various classes of organocatalysts, thiourea derivatives, particularly Schreiner's thiourea, N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have proven to be highly effective in promoting a wide range of organic reactions. Schreiner's thiourea and its analogues function as potent hydrogen-bond donors, activating electrophiles and stabilizing transition states through non-covalent interactions. This application note provides a detailed protocol for a thiourea-catalyzed asymmetric aza-Henry reaction, based on a well-documented procedure using a closely related bis-thiourea catalyst, and discusses the underlying principles of catalysis by Schreiner's thiourea.
Principle of Catalysis
Schreiner's thiourea and related catalysts operate through a mechanism of double hydrogen bonding. The two N-H protons of the thiourea moiety are sufficiently acidic to form strong hydrogen bonds with Lewis basic sites on the reactants. In the context of the aza-Henry reaction, the thiourea catalyst is proposed to activate the imine electrophile by hydrogen bonding to the nitrogen atom. Simultaneously, it can also interact with the nitro group of the nucleophile, facilitating its addition to the imine. This dual activation lowers the energy of the transition state, thereby accelerating the reaction and, in the case of chiral thiourea catalysts, controlling the stereochemical outcome.
Proposed Reaction Mechanism
The proposed catalytic cycle for a thiourea-catalyzed aza-Henry reaction involves the initial formation of a complex between the thiourea catalyst and the imine, activating the imine for nucleophilic attack. Concurrently, a base abstracts a proton from the nitroalkane to form a nitronate anion. The thiourea catalyst can also stabilize this nitronate via hydrogen bonding. The nitronate then adds to the activated imine in a stereocontrolled manner, dictated by the chiral environment of the catalyst. Subsequent protonation of the resulting adduct releases the β-nitroamine product and regenerates the catalyst for the next cycle.
Figure 1. Proposed catalytic cycle for the thiourea-catalyzed aza-Henry reaction.
Experimental Protocol: Asymmetric Aza-Henry Reaction
The following protocol is adapted from a study by Wulff and coworkers on a novel bis-thiourea catalyzed asymmetric aza-Henry reaction and serves as a representative procedure.[1] Researchers should optimize these conditions for their specific substrates and for Schreiner's catalyst.
Materials and Equipment:
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Syringes for liquid transfer
-
Thiourea catalyst (e.g., (R)-N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]-N,N'-[2,2'-binaphthyl]bis(thiourea) as in the reference, or Schreiner's thiourea)
-
N-Boc protected imine
-
Nitroalkane
-
Anhydrous toluene
-
Triethylamine (Et3N)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., acetone/hexanes mixture)
General Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the thiourea catalyst (0.02 mmol, 20 mol%).
-
Add the N-Boc imine (0.1 mmol, 1.0 equiv).
-
Dissolve the solids in anhydrous toluene (0.4 mL).
-
Add the nitroalkane (1.0 mmol, 10 equiv) to the solution at the desired reaction temperature (e.g., -35 °C).
-
After stirring for 5 minutes, add triethylamine (0.04 mmol, 0.4 equiv).
-
Stir the reaction mixture at the same temperature for the specified time (typically 17-36 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., 20% acetone in hexanes) to afford the desired β-nitroamine.
-
Determine the yield and enantiomeric excess (ee) of the product by standard analytical techniques (e.g., HPLC on a chiral stationary phase).
Figure 2. General experimental workflow for the thiourea-catalyzed aza-Henry reaction.
Data Presentation
The following table summarizes the results obtained for the asymmetric aza-Henry reaction between various N-Boc imines and nitroalkanes, catalyzed by a chiral bis-thiourea catalyst, as reported by Wulff and coworkers.[1] This data illustrates the potential scope and efficiency of this type of catalysis.
| Entry | Imine (Ar) | Nitroalkane (R) | Time (h) | Yield (%) | ee (%) |
| 1 | Phenyl | CH₃ | 17 | 88 | 86 |
| 2 | 4-Methoxyphenyl | CH₃ | 24 | 85 | 88 |
| 3 | 4-Nitrophenyl | CH₃ | 24 | 90 | 83 |
| 4 | 4-Chlorophenyl | CH₃ | 24 | 87 | 85 |
| 5 | 2-Naphthyl | CH₃ | 24 | 89 | 87 |
| 6 | 2-Thienyl | CH₃ | 24 | 82 | 80 |
| 7 | Phenyl | CH₂CH₃ | 36 | 75 | 70 |
| 8 | Phenyl | CH₂CH₂CH₃ | 36 | 78 | 72 |
Applications in Drug Development
The enantiomerically enriched β-nitroamines synthesized through this protocol are versatile precursors for a variety of complex nitrogen-containing molecules. The vicinal diamines obtained upon reduction of the nitro group are privileged motifs in many approved drugs and drug candidates, including antivirals, antibiotics, and central nervous system agents. The ability to control the stereochemistry at two adjacent centers in a single step makes this reaction highly valuable in the efficient and stereoselective synthesis of chiral ligands and pharmaceutical intermediates.
Conclusion
The Schreiner's thiourea-catalyzed aza-Henry reaction represents a powerful and atom-economical method for the synthesis of valuable β-nitroamines. The protocol outlined in these application notes, based on a closely related and well-documented system, provides a solid starting point for researchers interested in exploring this methodology. The operational simplicity, mild reaction conditions, and the potential for high enantioselectivity make this an attractive strategy for applications in academic research and the pharmaceutical industry. Further optimization of the catalyst structure and reaction conditions can be expected to broaden the substrate scope and enhance the efficiency of this important transformation.
References
Application Notes and Protocols: Enantioselective Diels-Alder Reaction with 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of complex cyclic molecules with high stereocontrol. In the pursuit of enantiomerically pure products, organocatalysis has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts. Among the various classes of organocatalysts, thiourea derivatives, particularly 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, also known as Schreiner's catalyst, have garnered significant attention. This catalyst operates through a mechanism of hydrogen-bond donation, activating the dienophile towards cycloaddition. Its high efficacy, operational simplicity, and ability to promote reactions under mild conditions make it a valuable tool in asymmetric synthesis.
These application notes provide a comprehensive overview of the use of this compound in enantioselective Diels-Alder reactions, including detailed experimental protocols and a summary of its catalytic performance.
Catalytic Performance Data
The efficacy of this compound as a catalyst for the Diels-Alder reaction has been demonstrated in various systems. The following tables summarize the quantitative data from key experiments, showcasing the catalyst's ability to promote cycloaddition with high yields and selectivity.
Table 1: Diels-Alder Reaction of N-Acryloyloxazolidinone with Cyclopentadiene
| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Conversion (%) | endo:exo Ratio |
| 1 | 10 | CH₂Cl₂ | 24 | >95 | 94:6 |
| 2 | 10 | Toluene | 24 | >95 | 93:7 |
| 3 | 10 | Cyclohexane | 24 | >95 | 95:5 |
Table 2: Diels-Alder Reaction of Naphthoquinone Monoketal with a Silyl-protected Diene
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Time (d) | Yield (%) | Selectivity |
| 1 | Schreiner's Catalyst | 10 | CH₂Cl₂ | 28 | 63 | single regioisomer |
Experimental Protocols
The following are detailed protocols for representative Diels-Alder reactions catalyzed by this compound.
Protocol 1: General Procedure for the Diels-Alder Reaction of N-Acryloyloxazolidinone with Cyclopentadiene
This protocol is adapted from the work of Wittkopp and Schreiner, demonstrating the general conditions for the cycloaddition.
Materials:
-
N-Acryloyloxazolidinone (1.0 equiv)
-
Cyclopentadiene (3.0 equiv, freshly cracked)
-
This compound (0.1 equiv, 10 mol%)
-
Anhydrous solvent (CH₂Cl₂, Toluene, or Cyclohexane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry reaction flask under an inert atmosphere, add N-acryloyloxazolidinone and this compound.
-
Dissolve the solids in the chosen anhydrous solvent.
-
Cool the reaction mixture to the desired temperature (typically 0 °C to room temperature).
-
Add freshly cracked cyclopentadiene to the reaction mixture dropwise.
-
Stir the reaction mixture for the specified time (e.g., 24 hours), monitoring the progress by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Diels-Alder adduct.
-
Determine the endo:exo ratio by ¹H NMR spectroscopy.
Protocol 2: Diels-Alder Reaction of a Sterically Hindered Naphthoquinone Monoketal[1]
This protocol illustrates the application of the catalyst for more challenging, sterically hindered substrates.
Materials:
-
Naphthoquinone monoketal dienophile (1.0 equiv)
-
Silyl-protected diene (1.5 equiv)
-
This compound (Schreiner's catalyst) (0.1 equiv, 10 mol%)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
In a dry reaction vessel under an inert atmosphere, combine the naphthoquinone monoketal dienophile and Schreiner's catalyst.[1]
-
Add anhydrous dichloromethane to dissolve the reactants.
-
Add the silyl-protected diene to the solution.
-
Stir the reaction mixture at room temperature for an extended period (up to 28 days), with regular monitoring by TLC.[1]
-
Once the reaction is complete, remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to isolate the cycloaddition product.[1]
-
Characterize the product by spectroscopic methods (NMR, IR, MS) to confirm its structure and purity.
Reaction Mechanism and Visualization
The catalytic cycle of the thiourea-catalyzed Diels-Alder reaction involves the activation of the dienophile through hydrogen bonding. The two N-H protons of the thiourea catalyst form a bidentate hydrogen bond with the carbonyl oxygen of the dienophile. This interaction lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, making it more electrophilic and thus more reactive towards the diene. The diene then attacks the activated dienophile in a concerted [4+2] cycloaddition, leading to the formation of the cyclohexene product. After the reaction, the product dissociates from the catalyst, allowing the catalyst to enter a new catalytic cycle.
Caption: Catalytic cycle of the thiourea-catalyzed Diels-Alder reaction.
Experimental Workflow
The general workflow for conducting a Schreiner's catalyst-mediated Diels-Alder reaction is straightforward and can be adapted for various substrates.
Caption: General experimental workflow for the Diels-Alder reaction.
Conclusion
This compound is a highly effective organocatalyst for promoting enantioselective Diels-Alder reactions. Its ability to activate a wide range of dienophiles through hydrogen bonding, coupled with its operational simplicity and mild reaction conditions, makes it an attractive choice for the synthesis of complex chiral molecules. The provided protocols and data serve as a valuable resource for researchers in academia and industry, facilitating the application of this powerful catalytic system in their synthetic endeavors. Further exploration of substrate scope and reaction optimization is encouraged to fully exploit the potential of this versatile catalyst.
References
Application Notes and Protocols for Organocatalytic Glycosylation with Schreiner's Thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Organocatalytic glycosylation represents a significant advancement in carbohydrate chemistry, offering a metal-free and often milder alternative to traditional methods. Among the array of organocatalysts, N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, commonly known as Schreiner's thiourea, has emerged as a privileged catalyst for its ability to promote stereoselective glycosidic bond formation.[1] Its efficacy stems from its strong hydrogen-bonding capabilities and its ability to act as a Brønsted acid, allowing for the activation of a diverse range of glycosyl donors and acceptors under mild conditions.
Initially, the catalytic power of Schreiner's thiourea was attributed to its capacity to form a "double hydrogen bond" with substrates, thereby pre-organizing the transition state and enhancing reactivity and selectivity.[1][2][3] However, more recent mechanistic studies suggest that in many glycosylation reactions, particularly with glycals, Schreiner's thiourea functions via a Brønsted acid/base mechanism.[2][4][5] In this model, the thiourea catalyst forms a complex with the alcohol acceptor, increasing its acidity and facilitating proton transfer during the glycosylation event.[2][4]
The applications of Schreiner's thiourea in glycosylation are broad, encompassing the synthesis of 2-deoxyglycosides, complex oligosaccharides, and glycoconjugates.[2][4] It has been successfully employed in reactions involving various glycosyl donors, including glycals, glycosyl trichloroacetimidates, and 2-nitroglycals.[4][6][7] A key advantage is its effectiveness at very low catalyst loadings, sometimes as low as 0.1 mol%, which minimizes catalyst-related impurities in the final product.[2][4] Furthermore, it can be used as a co-catalyst in cooperative systems, for instance with a Brønsted acid, to enhance reaction rates and stereoselectivity, particularly for challenging glycosylations with trichloroacetimidate donors.[1][3][8][9]
Catalytic Mechanisms and Workflows
The dual proposed mechanisms of Schreiner's thiourea highlight its versatility. The catalyst can activate nucleophiles (alcohols) through hydrogen bonding, increasing their acidity and reactivity.
A typical experimental procedure involves the sequential addition of reagents under an inert atmosphere, followed by reaction monitoring and purification.
Quantitative Data
The following tables summarize representative results for the glycosylation of various donors and acceptors using Schreiner's thiourea as a catalyst or co-catalyst.
Table 1: α-Selective Glycosylation of Galactals with Various Acceptors Reaction catalyzed by a thiourea catalyst, often with very low loadings, demonstrating high alpha-selectivity.[2][4]
| Entry | Glycosyl Donor (Glycal) | Glycosyl Acceptor | Catalyst Loading (mol%) | Yield (%) | α:β Ratio |
| 1 | 3,4,6-Tri-O-benzyl-D-galactal | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 0.1 - 1.0 | 85 - 95 | >20:1 |
| 2 | 3,4,6-Tri-O-benzyl-D-galactal | Cholesterol | 1.0 | 88 | >20:1 |
| 3 | 3,4,6-Tri-O-benzyl-D-galactal | Boc-L-Serine methyl ester | 1.0 | 92 | >20:1 |
| 4 | 3,4,6-Tri-O-acetyl-D-galactal | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | 0.1 - 1.0 | 90 | >20:1 |
| 5 | 3,4,6-Tri-O-benzyl-D-galactal | Phenol | 1.0 | 75 | >20:1 |
Table 2: Cooperative Catalysis with Glycosyl Trichloroacetimidate Donors Schreiner's thiourea is used as a co-catalyst with a Brønsted acid to promote β-selective glycosylation.[8][9][10]
| Entry | Glycosyl Donor (Imidate) | Glycosyl Acceptor | Primary Catalyst | Co-catalyst (Thiourea) | Yield (%) | α:β Ratio |
| 1 | 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate | Cyclohexanol | Bis(4-nitrophenyl)phosphate | 10 mol% | 85 | 1:6 |
| 2 | 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | Bis(4-nitrophenyl)phosphate | 10 mol% | 91 | 1:10 |
| 3 | 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranosyl trichloroacetimidate | 1-Octanol | Bis(4-nitrophenyl)phosphate | 10 mol% | 88 | 1:8 |
| 4 | 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranosyl trichloroacetimidate | Isopropanol | Bis(4-nitrophenyl)phosphate | 10 mol% | 78 | >1:20 (β only) |
| 5 | 2-Azido-3,4,6-tri-O-benzyl-2-deoxy-α-D-glucopyranosyl trichloroacetimidate | Methanol | Bis(4-nitrophenyl)phosphate | 10 mol% | 93 | 1:12 |
Detailed Experimental Protocols
Protocol 1: General Procedure for α-Glycosylation of Alcohols with Glycals
This protocol is a representative procedure for the synthesis of 2-deoxyglycosides.
Materials and Reagents:
-
Glycal donor (e.g., 3,4,6-Tri-O-benzyl-D-galactal)
-
Alcohol acceptor
-
Schreiner's thiourea (0.1 - 5 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
-
Inert gas (Nitrogen or Argon)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septa and needles
-
Schlenk line or balloon for inert atmosphere
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Glassware for extraction and purification
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂), add the alcohol acceptor (1.0 equiv), Schreiner's thiourea (0.01 equiv, 1 mol%), and anhydrous CH₂Cl₂ (to achieve a concentration of approx. 0.1 M with respect to the acceptor).
-
Stir the mixture at room temperature for 10-15 minutes to ensure dissolution.
-
Add the glycal donor (1.2 equiv) to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding a few drops of triethylamine (Et₃N).
-
Concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purify the residue directly by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure 2-deoxyglycoside.
-
Characterize the product by NMR spectroscopy and mass spectrometry.
Protocol 2: Cooperative Catalysis for β-Glycosylation with Trichloroacetimidate Donors
This protocol describes a typical cooperative catalysis system for forming β-glycosides.
Materials and Reagents:
-
Glycosyl trichloroacetimidate donor (e.g., 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate)
-
Alcohol acceptor
-
Schreiner's thiourea (10-20 mol%)
-
Brønsted acid catalyst (e.g., Bis(4-nitrophenyl)phosphate, 10 mol%)
-
Anhydrous diethyl ether (Et₂O) or dichloromethane (CH₂Cl₂)
-
Activated molecular sieves (4 Å)
-
Inert gas (Nitrogen or Argon)
-
Triethylamine (Et₃N) or pyridine
-
Standard workup and purification reagents as listed in Protocol 1.
Procedure:
-
To an oven-dried flask containing activated 4 Å molecular sieves under an inert atmosphere, add the alcohol acceptor (1.2 equiv), the Brønsted acid catalyst (0.1 equiv), Schreiner's thiourea (0.1 equiv), and anhydrous Et₂O.
-
Stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
In a separate flask, dissolve the glycosyl trichloroacetimidate donor (1.0 equiv) in anhydrous Et₂O.
-
Add the donor solution to the acceptor mixture dropwise over 10 minutes.
-
Allow the reaction to stir at the same temperature, monitoring by TLC until the donor is consumed (typically 1-6 hours).
-
Quench the reaction by adding pyridine or triethylamine.
-
Filter the mixture through a pad of Celite to remove the molecular sieves, washing with CH₂Cl₂.
-
Combine the organic filtrates and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure β-glycoside.
-
Characterize the product by NMR spectroscopy and mass spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective organocatalyzed glycosylations – thiouracil, thioureas and monothiophthalimide act as Brønsted acid catalysts at low loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. Macrocyclic Bis-Thioureas Catalyze Stereospecific Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Cooperative catalysis in glycosidation reactions with O-glycosyl trichloroacetimidates as glycosyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Schreiner's Thiourea as a Co-catalyst in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of Schreiner's thiourea, N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, as a versatile co-catalyst in a variety of organic transformations. Its efficacy as a hydrogen-bond donor allows for the activation of electrophiles, facilitating reactions under mild conditions. This compilation includes protocols for photochemical acetalization, Diels-Alder reactions, reductive etherification, and glycosylation, complete with quantitative data, detailed experimental procedures, and mechanistic diagrams.
Introduction
Schreiner's thiourea is a powerful organocatalyst renowned for its ability to form strong hydrogen bonds with carbonyls, imines, and other electron-rich functional groups.[1] This non-covalent interaction, often referred to as "hydrogen-bond catalysis," effectively lowers the LUMO of the electrophile, mimicking the role of a Lewis acid while often avoiding the drawbacks associated with metal-based catalysts or strong Brønsted acids. Its application as a co-catalyst has expanded the scope of numerous organic reactions, offering improved yields, selectivities, and milder reaction conditions. These attributes make it an invaluable tool in modern organic synthesis and drug development.
Mechanism of Action
The catalytic activity of Schreiner's thiourea stems from the two acidic N-H protons, which are rendered more electrophilic by the electron-withdrawing bis(trifluoromethyl)phenyl groups.[1] These protons can simultaneously form a bidentate hydrogen-bonding interaction with a Lewis basic site on a substrate, such as the oxygen atom of a carbonyl group. This interaction polarizes the C=O bond, making the carbonyl carbon more susceptible to nucleophilic attack.
Caption: General mechanism of electrophile activation by Schreiner's thiourea.
Application 1: Photochemical Acetalization of Aldehydes
Schreiner's thiourea serves as an efficient catalyst for the photochemical acetalization of a wide range of aldehydes. This method is notable for its mild, green, and inexpensive nature, utilizing household lamps as the light source.[2][3] The catalyst is believed to activate the aldehyde via hydrogen bonding, facilitating the nucleophilic attack of the alcohol.[4]
Quantitative Data
| Aldehyde Substrate | Alcohol | Time (h) | Yield (%) |
| 3-Phenylpropanal | Methanol | 3 | 85 |
| 3-Phenylpropanal | Ethanol | 5 | 82 |
| 3-Phenylpropanal | 1-Propanol | 6 | 78 |
| 3-Phenylpropanal | 2,2,2-Trifluoroethanol | 18 | 65 |
| 3-Phenylpropanal | 1,2-Ethanediol | 6 | 75 |
| 4-Chlorobenzaldehyde | Methanol | 4 | 96 |
| 4-Nitrobenzaldehyde | Methanol | 5 | 92 |
| Cinnamaldehyde | Methanol | 8 | 75 |
| Heptanal | Methanol | 12 | 68 |
| Cyclohexanecarboxaldehyde | Methanol | 15 | 55 |
Data sourced from Spiliopoulou et al., Green Chemistry, 2020.[2]
Experimental Protocol
General Procedure for the Synthesis of Acetals: [2][5]
-
In a glass vial equipped with a screw cap, add Schreiner's thiourea (50 mg, 0.10 mmol).
-
Add the corresponding alcohol (2 mL).
-
Add the aldehyde (0.50 mmol) to the mixture.
-
Seal the vial with the screw cap and stir the reaction mixture under irradiation from two 80 W household lamps.
-
Monitor the reaction progress by TLC. Reaction times typically range from 3 to 18 hours.
-
Upon completion, if the aldehyde is fully consumed, the product can be isolated by a basic aqueous wash. Otherwise, purification by column chromatography is required.
Caption: Experimental workflow for photochemical acetalization.
Application 2: Diels-Alder Reaction
Schreiner's thiourea has been demonstrated to catalyze the Diels-Alder reaction, particularly with sterically hindered dienophiles. It activates the dienophile towards cycloaddition through hydrogen bonding.[6]
Quantitative Data
| Dienophile | Diene | Catalyst Loading (mol%) | Yield (%) | Selectivity (exo:endo) |
| Naphthoquinone monoketal | 1,3-Butadiene derivative | 10 | 63 | >99:1 (exo) |
Data sourced from Kramer et al., Beilstein J. Org. Chem., 2013.[6]
Experimental Protocol
General Procedure for Thiourea-Catalyzed Diels-Alder Reaction: [7]
-
To a solution of the dienophile (1.0 equiv) in an appropriate solvent (e.g., toluene), add Schreiner's thiourea (0.10 equiv).
-
Add the diene (2.0-5.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC. Reaction times can be long for sterically hindered substrates.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to afford the cycloaddition product.
Caption: Proposed mechanism for the Schreiner's thiourea-catalyzed Diels-Alder reaction.
Application 3: Reductive Etherification of Carbonyls
A metal-free reductive etherification of carbonyl compounds with alcohols is efficiently co-catalyzed by Schreiner's thiourea and chlorodimethylsilane (CDMS). The reaction proceeds via anion-binding catalysis, where in situ generated HCl and the thiourea activate the carbonyl group.[3] This method is notable for its broad substrate scope, including sterically hindered alcohols, and excellent functional group tolerance.[3][4]
Quantitative Data
| Carbonyl Substrate | Alcohol Substrate | Catalyst Loading (mol%) | Yield (%) |
| 4-Chlorobenzaldehyde | Adamantan-1-ol | 5 | 75 |
| Benzaldehyde | tert-Butanol | 5 | 82 |
| Acetophenone | Cyclohexanol | 5 | 65 |
| Propiophenone | Menthol | 5 | 78 |
| Estrone derivative | Isopropanol | 5 | 88 |
A broad substrate scope of 89 examples has been reported with good to excellent yields.[3]
Experimental Protocol
General Procedure for Reductive Etherification: [3]
-
To a solution of the carbonyl compound (1.0 equiv) and the alcohol (1.2 equiv) in dichloromethane, add Schreiner's thiourea (0.05 equiv).
-
Cool the reaction mixture to 0 °C.
-
Add chlorodimethylsilane (CDMS) (2.0-4.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Workflow for the reductive etherification of carbonyls.
Application 4: Glycosylation Reactions
Schreiner's thiourea has been employed as a co-catalyst in glycosylation reactions, often in dual catalysis systems. It can act as a Brønsted acid or activate substrates through hydrogen bonding to control stereoselectivity and improve reaction rates.[8][9]
Quantitative Data
The use of Schreiner's thiourea as a co-catalyst in glycosylation is an emerging area, and comprehensive substrate tables are still being compiled in the literature. However, its effectiveness in promoting α-selective glycosylations with galactals and in cooperative catalysis with phosphoric acids for O-glycosylation has been noted.[8][9]
Experimental Protocol
General Considerations for Thiourea-Catalyzed Glycosylation:
Detailed protocols are highly substrate-dependent. However, a general approach involves the following steps:
-
Dissolve the glycosyl donor and acceptor in a suitable anhydrous solvent.
-
Add Schreiner's thiourea (as a catalyst or co-catalyst) at the desired loading.
-
If it is a dual-catalysis system, add the second catalyst.
-
Stir the reaction at the specified temperature and monitor by TLC.
-
Upon completion, quench the reaction and purify the product using standard chromatographic techniques.
Researchers are encouraged to consult the primary literature for specific substrate combinations and optimized reaction conditions.
Caption: Conceptual pathway for co-catalyzed glycosylation.
Conclusion
Schreiner's thiourea is a highly effective and versatile organocatalyst that can be employed as a co-catalyst in a wide array of organic reactions. Its ability to activate substrates through hydrogen bonding provides a mild and often "green" alternative to traditional catalytic systems. The protocols and data presented herein demonstrate its utility in key transformations, highlighting its importance for researchers in synthetic chemistry and drug development.
References
- 1. Thiourea-catalyzed glycosylation: a breakthrough in stereoselective synthesis of oligosaccharides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photochemical synthesis of acetals utilizing Schreiner's thiourea as the catalyst - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC01135E [pubs.rsc.org]
- 5. Macrocyclic Bis-Thioureas Catalyze Stereospecific Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two chiral catalysts in action: insights into cooperativity and stereoselectivity in proline and cinchona-thiourea dual organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stereoselective organocatalyzed glycosylations – thiouracil, thioureas and monothiophthalimide act as Brønsted acid catalysts at low loadings - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Schreiner's Thiourea in the Synthesis of Key Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Schreiner's thiourea, N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, has emerged as a powerful and versatile organocatalyst in modern organic synthesis. Its ability to act as a dual hydrogen bond donor allows for the activation of various electrophiles, facilitating a wide range of chemical transformations under mild conditions. This has made it an invaluable tool in the synthesis of complex molecules, particularly in the construction of key intermediates for active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of Schreiner's thiourea in the synthesis of intermediates for several notable pharmaceuticals.
Core Principle: Hydrogen Bonding Catalysis
Schreiner's thiourea operates through a mechanism of non-covalent catalysis. The two N-H protons of the thiourea moiety form strong hydrogen bonds with electron-rich atoms (typically oxygen or nitrogen) on the electrophilic substrate. This interaction polarizes the substrate, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack. This mode of activation is particularly effective for reactions involving carbonyls, imines, and nitroolefins.
Caption: General mechanism of Schreiner's thiourea catalysis.
Application 1: Synthesis of a Key Intermediate for the Antiviral Drug Zanamivir
A critical step in an efficient synthesis of the neuraminidase inhibitor zanamivir involves the enantioselective Michael addition of acetone to tert-butyl (2-nitrovinyl)carbamate. This reaction establishes a key stereocenter in the molecule and is effectively catalyzed by a chiral bifunctional thiourea catalyst, demonstrating the power of the thiourea motif in asymmetric synthesis.
Experimental Protocol: Enantioselective Michael Addition
Reaction: tert-butyl (2-nitrovinyl)carbamate + acetone → (R)-tert-butyl (4-nitro-2-oxopentyl)carbamate
Materials:
-
tert-butyl (2-nitrovinyl)carbamate
-
Acetone
-
Chiral bifunctional thiourea catalyst (e.g., a derivative of (1R,2R)-diaminocyclohexane)
-
Toluene
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of tert-butyl (2-nitrovinyl)carbamate (1.0 mmol) in toluene (5.0 mL) is added the chiral bifunctional thiourea catalyst (0.1 mmol, 10 mol%).
-
Acetone (10.0 mmol, 10 equivalents) is then added to the mixture.
-
The reaction is stirred at room temperature for 24-48 hours, with progress monitored by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography (eluting with a gradient of hexanes/ethyl acetate) to afford the desired γ-nitroketone intermediate.
Quantitative Data
| Catalyst Type | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| Chiral Bifunctional Thiourea | 10 | Toluene | 48 | 72 | 98 |
digraph "Zanamivir_Intermediate_Synthesis" { graph [rankdir="TB", splines=true, nodesep=0.6, ranksep=1]; node [shape=box, style=rounded, fontsize=12, fontname="Arial"]; edge [fontsize=10, fontname="Arial"];// Nodes Start [label="tert-butyl (2-nitrovinyl)carbamate\n+ Acetone", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalysis [label="Chiral Thiourea Catalyst\nToluene, rt", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="γ-Nitroketone Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Silica Gel Chromatography", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Key Zanamivir Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Catalysis; Catalysis -> Intermediate; Intermediate -> Purification; Purification -> Product; }
Caption: Workflow for Zanamivir intermediate synthesis.
Application 2: Late-Stage Functionalization of a Ritonavir Intermediate via Reductive Etherification
Schreiner's thiourea, in combination with a silane reducing agent, catalyzes the efficient reductive etherification of carbonyls. This methodology is particularly valuable for the late-stage functionalization of complex molecules, such as modifying the hydroxyl group of the HIV protease inhibitor, ritonavir.[1] This allows for the generation of new analogues with potentially improved pharmacological profiles.
Experimental Protocol: Reductive Etherification
Reaction: Ritonavir derivative (containing a hydroxyl group) + Aldehyde/Ketone → Ether-linked Ritonavir Analogue
Materials:
-
Ritonavir derivative
-
Aldehyde or ketone
-
Schreiner's thiourea
-
Chlorodimethylsilane (CDMS)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the ritonavir derivative (1.0 equiv) and the carbonyl compound (1.2 equiv) in DCM is added Schreiner's thiourea (5 mol%).
-
The mixture is stirred at room temperature for 10 minutes.
-
Chlorodimethylsilane (CDMS, 2.0 equiv) is added dropwise, and the reaction is stirred at room temperature for 12-24 hours.
-
The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the ether-linked ritonavir analogue.[1]
Quantitative Data
| Substrate | Catalyst Loading (mol%) | Reductant | Solvent | Time (h) | Yield (%) |
| Ritonavir Derivative | 5 | CDMS | DCM | 12 | 70 |
digraph "Ritonavir_Functionalization" { graph [rankdir="TB", splines=true, nodesep=0.6, ranksep=1]; node [shape=box, style=rounded, fontsize=12, fontname="Arial"]; edge [fontsize=10, fontname="Arial"];// Nodes Start [label="Ritonavir Derivative\n+ Carbonyl Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Schreiner's Thiourea, CDMS\nDCM, rt", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Quenching & Extraction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Column Chromatography", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Ether-linked Ritonavir Analogue", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }
Caption: Workflow for Ritonavir intermediate functionalization.
Application 3: Synthesis of a Precursor for the Cardiovascular Drug Ticlopidine
In a novel approach to amine synthesis, Schreiner's thiourea has been utilized as an oxyanion stabilizer in conjunction with an iridium catalyst for the amination of alcohols.[2] This base-free and acid-free method has been successfully applied to the synthesis of the cardiovascular drug ticlopidine.[2]
Conceptual Protocol: Iridium-Catalyzed Alcohol Amination
Reaction: Alcohol + Amine → N-Alkylated Amine
Proposed Role of Schreiner's Thiourea: In this catalytic system, the iridium complex is responsible for the dehydrogenation of the alcohol to an aldehyde and the subsequent hydrogenation of the formed imine. Schreiner's thiourea is proposed to stabilize the oxyanion intermediate formed during the nucleophilic attack of the amine on the iridium-activated alcohol or in-situ generated aldehyde, thereby facilitating the reaction.
General Reaction Conditions:
-
Catalyst System: [Cp*IrCl2]2 and Schreiner's thiourea
-
Reactants: Appropriate alcohol and amine precursors for ticlopidine
-
Solvent: Typically a non-polar solvent like toluene or dioxane
-
Temperature: Elevated temperatures are generally required.
-
Atmosphere: Inert atmosphere (e.g., nitrogen or argon)
A detailed experimental protocol for this specific transformation is not yet widely available in the public domain but would follow the general principles of iridium-catalyzed borrowing hydrogen reactions.
Quantitative Data (General for Alcohol Amination)
| Catalyst System | Base/Acid | Solvent | Temperature (°C) | Yield (%) |
| [Cp*IrCl2]2 / Schreiner's Thiourea | None | Toluene | 110 | 60-82 (general scope) |
digraph "Ticlopidine_Intermediate_Synthesis" {
graph [rankdir="TB", splines=true, nodesep=0.6, ranksep=1];
node [shape=box, style=rounded, fontsize=12, fontname="Arial"];
edge [fontsize=10, fontname="Arial"];
// Nodes
Start [label="Alcohol + Amine", fillcolor="#F1F3F4", fontcolor="#202124"];
Catalysis [label="[Cp*IrCl2]2\nSchreiner's Thiourea (Oxyanion Stabilizer)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Intermediate [label="Iridium-Catalyzed Borrowing Hydrogen Cycle", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Product [label="Ticlopidine Precursor", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
Start -> Catalysis;
Catalysis -> Intermediate;
Intermediate -> Product;
}
---
### Application 4: Asymmetric Synthesis of a Baclofen Precursor
The synthesis of the muscle relaxant (R)-baclofen can be achieved through an asymmetric Michael addition of a malonate to a nitrostyrene derivative. While highly effective bifunctional thiourea organocatalysts are often employed for this transformation, the fundamental principle of thiourea-based hydrogen bond activation of the nitroolefin is central to the reaction's success.
#### Experimental Protocol: Asymmetric Michael Addition for Baclofen Precursor
**Reaction:**
Diethyl malonate + 4-chloro-β-nitrostyrene → Diethyl 2-((R)-1-(4-chlorophenyl)-2-nitroethyl)malonate
**Materials:**
* Diethyl malonate
* 4-chloro-β-nitrostyrene
* Bifunctional thiourea catalyst (e.g., Takemoto catalyst)
* Toluene
* Silica gel for column chromatography
* Hexanes
* Ethyl acetate
**Procedure:**
1. To a solution of 4-chloro-β-nitrostyrene (1.0 mmol) in toluene (2.0 mL) is added the bifunctional thiourea catalyst (0.05 mmol, 5 mol%).
2. Diethyl malonate (1.5 mmol, 1.5 equivalents) is then added to the mixture.
3. The reaction is stirred at room temperature for 24 hours.
4. The solvent is removed under reduced pressure.
5. The residue is purified by silica gel column chromatography (eluting with a gradient of hexanes/ethyl acetate) to afford the Michael adduct.
6. The enantiomeric excess can be determined by chiral HPLC analysis.
#### Quantitative Data
| Catalyst Type | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| :--- | :--- | :--- | :--- | :--- | :--- |
| Bifunctional Thiourea | 5 | Toluene | 24 | >95 | 96 |
```dot
digraph "Baclofen_Precursor_Synthesis" {
graph [rankdir="TB", splines=true, nodesep=0.6, ranksep=1];
node [shape=box, style=rounded, fontsize=12, fontname="Arial"];
edge [fontsize=10, fontname="Arial"];
// Nodes
Start [label="4-chloro-β-nitrostyrene\n+ Diethyl malonate", fillcolor="#F1F3F4", fontcolor="#202124"];
Catalysis [label="Bifunctional Thiourea Catalyst\nToluene, rt", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Intermediate [label="Michael Adduct", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Purification [label="Silica Gel Chromatography", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Product [label="Key Baclofen Precursor", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
Start -> Catalysis;
Catalysis -> Intermediate;
Intermediate -> Purification;
Purification -> Product;
}
Caption: Workflow for Baclofen precursor synthesis.
Conclusion
Schreiner's thiourea and its derivatives have proven to be highly effective organocatalysts for the synthesis of a variety of pharmaceutical intermediates. The ability to activate electrophiles through hydrogen bonding under mild, often metal-free conditions makes this class of catalysts particularly attractive for pharmaceutical development and manufacturing. The applications presented here highlight the versatility of thiourea catalysis in key bond-forming reactions, including C-C, C-N, and C-O bond formations, which are fundamental to the construction of complex drug molecules. Further research into the development of novel thiourea-based catalysts and their application in asymmetric synthesis is expected to continue to provide innovative solutions for the efficient and sustainable production of pharmaceuticals.
References
Application Notes and Protocols: Acetalization of Aldehydes using Schreiner's Thiourea Catalyst
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the acetalization of aldehydes utilizing Schreiner's thiourea, a powerful organocatalyst. The methodologies outlined are based on a mild, inexpensive, and environmentally friendly photochemical protocol.
Introduction
The protection of aldehydes as acetals is a fundamental transformation in organic synthesis, crucial for the preparation of complex molecules in the pharmaceutical and fine chemical industries. Traditional methods often rely on strong acids or metal catalysts, which can be harsh and environmentally taxing. Schreiner's thiourea, N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, has emerged as an effective organocatalyst capable of activating substrates through hydrogen bonding.[1] This protocol details a photochemical approach that leverages this catalyst for the efficient conversion of a wide range of aldehydes into their corresponding acetals under neutral conditions.[2][3][4]
Data Summary
The following table summarizes the quantitative data for the photochemical acetalization of various aldehydes using Schreiner's thiourea catalyst. The reactions were performed with the aldehyde and the catalyst in the respective alcohol as the solvent, under irradiation from household lamps.
| Entry | Aldehyde Substrate | Alcohol | Time (h) | Yield (%) |
| 1 | 3-Phenylpropanal | Methanol | 3 | 96 |
| 2 | Cinnamaldehyde | Methanol | 18 | 85 |
| 3 | Citronellal | Methanol | 18 | 65 |
| 4 | Decanal | Methanol | 18 | 70 |
| 5 | Dodecanal | Methanol | 18 | 72 |
| 6 | Benzaldehyde | Methanol | 18 | 80 |
| 7 | 4-Methylbenzaldehyde | Methanol | 18 | 82 |
| 8 | 4-Methoxybenzaldehyde | Methanol | 18 | 88 |
| 9 | 4-Chlorobenzaldehyde | Methanol | 18 | 75 |
| 10 | 4-Bromobenzaldehyde | Methanol | 18 | 78 |
| 11 | 4-(Trifluoromethyl)benzaldehyde | Methanol | 18 | 68 |
| 12 | 2-Naphthaldehyde | Methanol | 18 | 90 |
| 13 | Furfural | Methanol | 18 | 55 |
| 14 | 3-Phenylpropanal | Ethanol | 18 | 92 |
| 15 | 3-Phenylpropanal | Isopropanol | 18 | 36 |
| 16 | 3-Phenylpropanal | Ethylene Glycol | 18 | 45 |
Experimental Protocols
General Procedure for the Synthesis of Acetals: [3]
-
Reaction Setup:
-
To a glass vial equipped with a screw cap, add N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea (Schreiner's thiourea) (50 mg, 0.10 mmol, 20 mol%).
-
Add the corresponding alcohol (2 mL), which serves as both the reactant and the solvent.
-
Add the aldehyde (0.50 mmol).
-
Seal the vial with the screw cap.
-
-
Reaction Conditions:
-
Place the sealed vial under irradiation using two 80 W household lamps.
-
Stir the reaction mixture for the time indicated in the data summary table (typically 3–18 hours).[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) until full consumption of the aldehyde is observed.
-
-
Work-up and Purification:
-
Upon completion, if the aldehyde has been fully consumed, the desired product can be isolated by a simple aqueous base wash.
-
If unreacted aldehyde remains, the product should be purified by column chromatography on silica gel.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the photochemical acetalization of aldehydes using Schreiner's thiourea catalyst.
Caption: General experimental workflow for acetalization.
Proposed Catalytic Cycle
The proposed mechanism involves the initial formation of a hydrogen-bonded complex between Schreiner's thiourea and the aldehyde.[3] This complex is then photochemically excited, leading to the formation of the acetal.
Caption: Proposed photochemical catalytic cycle.
References
- 1. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Photochemical synthesis of acetals utilizing Schreiner's thiourea as the catalyst - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC01135E [pubs.rsc.org]
- 4. Photochemical synthesis of acetals utilizing Schreiner's thiourea as the catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Anion Recognition and Binding with 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, commonly known as Schreiner's thiourea, is a highly effective hydrogen bond donor catalyst and anion receptor.[1][2] The presence of two electron-withdrawing 3,5-bis(trifluoromethyl)phenyl groups significantly increases the acidity of the thiourea N-H protons, making it an exceptional candidate for strong and selective binding of anions.[3][4] This enhanced acidity allows for the formation of stable complexes with a variety of anions through hydrogen bonding interactions.[3][5] The ability to selectively recognize and bind anions is of paramount importance in diverse fields such as catalysis, medicinal chemistry, and environmental science.[6] These application notes provide an overview of the anion binding properties of this compound and detailed protocols for studying these interactions.
Anion Binding Properties
The anion recognition capabilities of this compound stem from the formation of hydrogen bonds between the thiourea N-H protons and the anion. The strength of this interaction is influenced by the basicity and geometry of the anion, as well as the solvent used. Generally, more basic anions and those with geometries complementary to the thiourea binding pocket will exhibit stronger binding.
Quantitative Binding Data
The binding affinities of this compound and related thiourea receptors with various anions are typically determined using techniques such as UV-vis and ¹H NMR titrations. The association constants (Kₐ) provide a quantitative measure of the binding strength. While a comprehensive dataset for Schreiner's thiourea with a wide range of anions is not available in a single source, the following table summarizes representative binding data for similar thiourea-based receptors to illustrate the general trends in anion affinity.
| Anion | Receptor | Solvent | Association Constant (Kₐ, M⁻¹) | log K | Technique |
| F⁻ | MT4N¹ | DMSO | 9.55 x 10⁵ | 5.98 | UV-vis |
| Cl⁻ | L₁² | DMSO | - | 2.82 | UV-vis |
| Br⁻ | L₁² | DMSO | - | < 1 | UV-vis |
| I⁻ | L₁² | DMSO | - | < 1 | UV-vis |
| CH₃COO⁻ | MT1N¹ | DMSO | - | - | UV-vis |
| H₂PO₄⁻ | L₁² | DMSO | - | 2.82 | UV-vis |
| HSO₄⁻ | L₁² | DMSO | - | < 1 | UV-vis |
| NO₃⁻ | L₁² | DMSO | - | < 1 | UV-vis |
¹MT4N is a thiourea-based receptor with a 4-nitrophenyl signaling unit.[6] ²L₁ is a 4-nitrophenyl-based molecular cleft functionalized with thiourea.[4][7]
Signaling Pathways and Experimental Workflow
The binding of an anion to this compound can be transduced into a measurable signal, which forms the basis of sensing applications. This process involves a series of well-defined steps from sample preparation to data analysis.
Figure 1: Anion binding and signal transduction pathway.
A typical experimental workflow for investigating anion binding is outlined below. This workflow ensures systematic and reproducible data collection and analysis.
Figure 2: General experimental workflow for anion binding studies.
Experimental Protocols
The following are detailed protocols for common experiments used to characterize the anion binding properties of this compound.
Protocol 1: UV-vis Titration
Objective: To determine the association constant (Kₐ) of the receptor-anion complex by monitoring changes in the UV-vis absorption spectrum.
Materials:
-
This compound (receptor)
-
Tetrabutylammonium salt of the anion of interest (e.g., TBAF, TBACl)
-
Spectroscopic grade solvent (e.g., DMSO, acetonitrile)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-vis spectrophotometer
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the receptor in the chosen solvent at a concentration of approximately 1 x 10⁻³ M.
-
Prepare a stock solution of the anion salt in the same solvent at a concentration of approximately 1 x 10⁻² M.
-
-
Titration Setup:
-
In a quartz cuvette, place a known volume (e.g., 2 mL) of a dilute receptor solution (e.g., 2.5 x 10⁻⁵ M, prepared from the stock solution).[7]
-
Record the initial UV-vis spectrum of the receptor solution.
-
-
Titration:
-
Add small aliquots (e.g., 2-10 µL) of the anion stock solution to the cuvette containing the receptor solution.
-
After each addition, mix the solution thoroughly and record the UV-vis spectrum.
-
Continue the additions until no further significant changes in the spectrum are observed (typically up to 10-20 equivalents of the anion).
-
-
Data Analysis:
-
Monitor the change in absorbance at a specific wavelength where the largest spectral change is observed.
-
Plot the change in absorbance (ΔA) as a function of the anion concentration.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the association constant (Kₐ).
-
Protocol 2: ¹H NMR Titration
Objective: To investigate the binding mode and determine the association constant by monitoring changes in the chemical shifts of the receptor's protons upon anion binding.
Materials:
-
This compound (receptor)
-
Tetrabutylammonium salt of the anion of interest
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
NMR tubes
-
Micropipettes
-
NMR spectrometer
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the receptor in the deuterated solvent at a concentration of approximately 5 x 10⁻³ M.
-
Prepare a stock solution of the anion salt in the same deuterated solvent at a concentration of approximately 5 x 10⁻² M.
-
-
Titration Setup:
-
In an NMR tube, place a known volume (e.g., 0.5 mL) of the receptor stock solution.
-
Record the initial ¹H NMR spectrum of the receptor.
-
-
Titration:
-
Add small aliquots of the anion stock solution to the NMR tube.
-
After each addition, gently shake the tube to ensure mixing and record the ¹H NMR spectrum.
-
Continue adding the anion solution in increments (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, 1.5, 2.0, 3.0, 5.0, and 10.0 equivalents).
-
-
Data Analysis:
-
Monitor the chemical shifts of the thiourea N-H protons, which are typically the most sensitive to anion binding.
-
Plot the change in chemical shift (Δδ) of the N-H protons as a function of the anion concentration.
-
Fit the data to a suitable binding model using specialized software to calculate the association constant (Kₐ).
-
Protocol 3: Determination of Binding Stoichiometry (Job Plot)
Objective: To determine the stoichiometry of the receptor-anion complex.
Materials:
-
Same as for UV-vis or ¹H NMR titration.
Procedure:
-
Solution Preparation:
-
Prepare equimolar stock solutions of the receptor and the anion salt in the chosen solvent.
-
-
Job Plot Setup:
-
Prepare a series of solutions with a constant total concentration of receptor and anion, but with varying mole fractions of each component (from 0 to 1).
-
-
Data Acquisition:
-
Measure a physical property that changes upon complexation (e.g., absorbance at a specific wavelength or the chemical shift of a proton) for each solution.
-
-
Data Analysis:
-
Plot the change in the measured property (e.g., ΔA or Δδ) multiplied by the mole fraction of the receptor against the mole fraction of the receptor.
-
The mole fraction at which the maximum of the plot occurs corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry.
-
Conclusion
This compound is a powerful and versatile tool for anion recognition and binding. The protocols outlined in these application notes provide a robust framework for the quantitative and qualitative characterization of these interactions. By employing these methods, researchers can gain valuable insights into the fundamental principles of supramolecular chemistry and develop novel applications in sensing, catalysis, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 6. Thiourea-Based Receptors for Anion Recognition and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Schreiner's Thiourea Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for organic reactions catalyzed by Schreiner's thiourea, N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea. The information compiled herein is intended to guide researchers in exploring the substrate scope and applying these methodologies in synthetic chemistry, particularly in the context of drug discovery and development.
Introduction
Schreiner's thiourea is a powerful organocatalyst renowned for its ability to activate a wide range of substrates through hydrogen bonding. The two N-H protons of the thiourea moiety form a bidentate hydrogen-bond complex with Lewis basic functional groups, such as carbonyls, imines, and nitro groups. This interaction enhances the electrophilicity of the substrate, facilitating various organic transformations under mild conditions. This document outlines the substrate scope and provides detailed experimental protocols for key reactions catalyzed by Schreiner's thiourea, including acetalization, Diels-Alder, Michael addition, and Friedel-Crafts reactions.
Photochemical Acetalization of Aldehydes
The photochemical acetalization of aldehydes using Schreiner's thiourea offers a green and efficient method for the protection of carbonyl groups.[1][2][3] The reaction proceeds under mild, metal-free conditions, utilizing visible light as the energy source.
Substrate Scope
The reaction exhibits a broad substrate scope for both alcohols and aldehydes.
Table 1: Substrate Scope for the Photochemical Acetalization of 3-Phenylpropanal with Various Alcohols
| Entry | Alcohol | Product | Time (h) | Yield (%) |
| 1 | Methanol | 2a | 3 | 91 |
| 2 | Ethanol | 2b | 4 | 88 |
| 3 | n-Propanol | 2c | 5 | 85 |
| 4 | n-Butanol | 2d | 5 | 82 |
| 5 | Isopropanol | 2e | 18 | 45 |
| 6 | Benzyl alcohol | 2f | 6 | 78 |
| 7 | 4-Chlorobenzyl alcohol | 2g | 7 | 75 |
| 8 | 2,2,2-Trifluoroethanol | 2h | 8 | 68 |
| 9 | Ethylene glycol | 2i | 10 | 72 |
Table 2: Substrate Scope for the Photochemical Acetalization of Various Aldehydes with Methanol
| Entry | Aldehyde | Product | Time (h) | Yield (%) |
| 1 | 3-Phenylpropanal | 2a | 3 | 91 |
| 2 | Benzaldehyde | 2j | 4 | 96 |
| 3 | 4-Methylbenzaldehyde | 2k | 4 | 95 |
| 4 | 4-Methoxybenzaldehyde | 2l | 5 | 92 |
| 5 | 4-Chlorobenzaldehyde | 2m | 6 | 88 |
| 6 | 4-(Trifluoromethyl)benzaldehyde | 2n | 7 | 85 |
| 7 | Cinnamaldehyde | 2o | 8 | 75 |
| 8 | Heptanal | 2p | 6 | 82 |
| 9 | Cyclohexanecarboxaldehyde | 2q | 10 | 78 |
Experimental Protocol: General Procedure for Photochemical Acetalization
-
To a glass vial equipped with a magnetic stir bar, add Schreiner's thiourea (0.10 mmol, 50 mg).
-
Add the corresponding alcohol (2 mL).
-
Add the aldehyde (0.50 mmol).
-
Seal the vial with a screw cap and place it under irradiation from two 80 W household lamps.
-
Stir the reaction mixture at room temperature for the time indicated in the tables (typically 3-18 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, if the aldehyde is fully consumed, perform an aqueous basic wash. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired acetal.[1]
Reaction Mechanism
The proposed mechanism involves the initial formation of a hydrogen-bonded complex between Schreiner's thiourea and the aldehyde. Upon photoexcitation, this complex is believed to generate a more acidic species, which catalyzes the acetal formation.
References
- 1. Photochemical synthesis of acetals utilizing Schreiner's thiourea as the catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Photochemical synthesis of acetals utilizing Schreiner's thiourea as the catalyst - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC01135E [pubs.rsc.org]
- 3. Thiourea-catalyzed Diels–Alder reaction of a naphthoquinone monoketal dienophile - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Schreiner's Thiourea in Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Schreiner's thiourea in continuous flow chemistry. Schreiner's thiourea, N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, is a powerful hydrogen-bond donor organocatalyst increasingly employed in flow synthesis due to its efficiency, mild reaction conditions, and amenability to immobilization. These characteristics make it a valuable tool for the sustainable and scalable production of fine chemicals and pharmaceutical intermediates.
Introduction to Schreiner's Thiourea in Flow Chemistry
Schreiner's thiourea excels as a catalyst by activating electrophiles, such as carbonyls and imines, through double hydrogen bonding. This non-covalent interaction mimics the role of Lewis acids but under milder, often metal-free conditions. The application of this catalyst in continuous flow systems offers numerous advantages over traditional batch processing, including:
-
Enhanced Safety: Better control over reaction exotherms and the ability to handle hazardous reagents in small, manageable volumes.
-
Increased Efficiency: Precise control over reaction parameters like temperature, pressure, and residence time leads to higher yields and selectivities.
-
Scalability: Seamless transition from laboratory-scale synthesis to pilot and production scales by extending the operation time or by scaling out the reactor setup.
-
Catalyst Immobilization and Reuse: The ability to immobilize the catalyst in packed-bed reactors simplifies product purification and allows for continuous, long-term operation with catalyst recycling.
This document will focus on key applications of Schreiner's thiourea in flow chemistry, providing detailed protocols and quantitative data for reactions such as Michael additions and aza-Friedel-Crafts reactions.
Key Applications and Quantitative Data
The following tables summarize quantitative data for representative reactions catalyzed by Schreiner's thiourea and its derivatives in continuous flow systems.
Asymmetric Conjugate Addition in the Synthesis of a Chiral Intermediate
This application demonstrates the use of Schreiner's thiourea as a co-catalyst in a continuous flow asymmetric conjugate addition.
| Parameter | Value |
| Reaction | Asymmetric conjugate addition of an aldehyde to a nitroalkene |
| Catalyst System | Diphenylprolinol silyl ether (organocatalyst), Schreiner's thiourea (additive), Chloroacetic acid (additive) |
| Reactor Type | Coil Reactor |
| Solvent | Toluene |
| Residence Time | 71 minutes |
| Yield | High (specific yield not detailed in the source) |
| Note | Polar solvents resulted in low yields due to rapid epimerization. |
Table 1: Quantitative data for a continuous flow asymmetric conjugate addition.
Continuous Flow Synthesis of Thioureas
While not a catalytic application of Schreiner's thiourea itself, this protocol for the synthesis of various thioureas in flow is relevant for preparing the catalyst or its derivatives.
| Parameter | Value |
| Reaction | Multicomponent synthesis of thioureas from isocyanides, amines/amidines, and sulfur |
| Reactor Type | T-mixer followed by a reaction coil |
| Temperature | 80 °C |
| Flow Rate (Feed A: Isocyanide in MeCN) | 0.15 mL/min |
| Flow Rate (Feed B: Sulfur and Amidine in H2O) | 0.15 mL/min |
| Residence Time | 6.5 - 42 minutes |
| Yield | 40 - 96% |
Table 2: General quantitative data for the continuous flow synthesis of thioureas.[1][2]
Experimental Protocols and Methodologies
The following are detailed protocols for key applications of Schreiner's thiourea in flow chemistry.
Protocol for Asymmetric Conjugate Addition
This protocol is based on the continuous flow synthesis of a chiral intermediate for an active pharmaceutical ingredient.[3]
Objective: To perform an asymmetric conjugate addition of an aldehyde to a nitroalkene using a homogeneous organocatalyst system including Schreiner's thiourea in a continuous flow setup.
Materials:
-
Aldehyde substrate (e.g., 1,4-benzodioxane-6-carbaldehyde)
-
Nitroalkene substrate (e.g., (Z)-N-2-nitroethenylacetamide)
-
Diphenylprolinol silyl ether catalyst
-
Schreiner's thiourea
-
Chloroacetic acid
-
Toluene (anhydrous)
-
Syringe pumps
-
T-mixer
-
PTFE or PFA tubing for the coil reactor
-
Back pressure regulator
-
Collection vessel
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the aldehyde substrate in toluene.
-
Prepare a stock solution of the nitroalkene substrate in toluene.
-
Prepare a stock solution of the diphenylprolinol silyl ether catalyst, Schreiner's thiourea, and chloroacetic acid in toluene.
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram below.
-
Ensure all connections are secure and the system is free of leaks.
-
The coil reactor should be of a sufficient length to achieve the desired residence time based on the total flow rate.
-
-
Reaction Execution:
-
Set the flow rates of the syringe pumps to deliver the reactant and catalyst solutions to the T-mixer at the desired stoichiometric ratios.
-
The combined stream from the T-mixer enters the coil reactor.
-
Maintain the reactor at a constant temperature (if required, though this example is likely at ambient temperature).
-
The total flow rate and the reactor volume will determine the residence time (e.g., for a 10 mL reactor volume and a total flow rate of 0.14 mL/min, the residence time would be approximately 71 minutes).
-
Use a back pressure regulator to ensure a stable flow and prevent solvent evaporation.
-
-
Collection and Analysis:
-
Collect the product stream from the reactor outlet.
-
Analyze the collected sample using appropriate analytical techniques (e.g., HPLC, NMR) to determine conversion, yield, and enantiomeric excess.
-
Workflow for Asymmetric Conjugate Addition.
Protocol for Immobilized Schreiner's Thiourea in a Packed-Bed Reactor
This generalized protocol describes the use of immobilized Schreiner's thiourea in a packed-bed reactor for a generic catalytic reaction.
Objective: To perform a continuous flow reaction using an immobilized Schreiner's thiourea catalyst in a packed-bed reactor.
Materials:
-
Immobilized Schreiner's thiourea on a solid support (e.g., polystyrene beads, silica gel).
-
Substrate A
-
Substrate B
-
Solvent
-
HPLC pump
-
Packed-bed reactor column
-
Back pressure regulator
-
Collection vessel
Procedure:
-
Catalyst Packing:
-
Carefully pack the packed-bed reactor column with the immobilized Schreiner's thiourea.
-
Ensure the packing is uniform to avoid channeling.
-
-
System Setup:
-
Integrate the packed-bed reactor into the flow chemistry setup as shown in the diagram below.
-
Prime the system with the reaction solvent to wet the catalyst bed and remove any air bubbles.
-
-
Solution Preparation:
-
Prepare a stock solution containing Substrate A and Substrate B in the chosen solvent at the desired concentrations.
-
-
Reaction Execution:
-
Pump the reactant solution through the packed-bed reactor at a defined flow rate.
-
The residence time is determined by the reactor volume and the flow rate.
-
Maintain the reactor at the optimal temperature using a column heater or oven.
-
-
Collection and Analysis:
-
Collect the product stream after it passes through the back pressure regulator.
-
Monitor the reaction progress by analyzing collected fractions using techniques like GC-MS, LC-MS, or HPLC.
-
Once steady-state is reached, the product can be collected continuously.
-
Packed-Bed Reactor Experimental Setup.
Signaling Pathways and Logical Relationships
The catalytic cycle of Schreiner's thiourea involves the activation of an electrophile through hydrogen bonding, which is then attacked by a nucleophile.
Catalytic Cycle of Schreiner's Thiourea.
Conclusion
Schreiner's thiourea is a versatile and powerful organocatalyst whose utility is significantly enhanced when integrated into continuous flow systems. The ability to perform reactions under mild conditions, coupled with the potential for catalyst immobilization and reuse, aligns well with the principles of green and sustainable chemistry. The provided protocols and data serve as a starting point for researchers looking to leverage the benefits of Schreiner's thiourea in their flow chemistry applications for the efficient synthesis of complex molecules.
References
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Schreiner's Thiourea Catalyzed Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and efficiency of reactions catalyzed by Schreiner's thiourea.
Frequently Asked Questions (FAQs)
Q1: What is Schreiner's thiourea, and how does it function as a catalyst?
Schreiner's thiourea, N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, is a powerful organocatalyst. Its catalytic activity stems from its ability to act as a hydrogen-bond donor through its two N-H protons.[1] This dual hydrogen-bonding capability allows it to activate electrophilic substrates, such as carbonyls, imines, and nitroolefins, making them more susceptible to nucleophilic attack.[2] The electron-withdrawing trifluoromethyl groups on the phenyl rings enhance the acidity of the N-H protons, increasing its efficacy as a hydrogen-bond donor.[1]
Q2: What are the key advantages of using Schreiner's thiourea as a catalyst?
Schreiner's thiourea offers several advantages over traditional metal-based catalysts:
-
Mild Reaction Conditions: It operates under nearly neutral conditions, making it suitable for acid-sensitive substrates.[1]
-
High Functional Group Tolerance: It can be used in the presence of a wide variety of functional groups.
-
Metal-Free: This avoids metal contamination in the final product, which is particularly important in pharmaceutical applications.[1]
-
Bench-Stable: It is easy to handle and does not require an inert atmosphere.[1]
-
Water-Tolerant: It can be effective even in the presence of water.[1]
Q3: What are the most common reactions catalyzed by Schreiner's thiourea?
Schreiner's thiourea is a versatile catalyst for a range of organic transformations, including:
Q4: How does the conformation of Schreiner's thiourea affect its catalytic activity?
The conformation of the thiourea group is crucial for its catalytic activity. While the anti-anti conformation is often depicted for optimal dual hydrogen bonding, computational studies suggest that syn-anti and syn-syn conformations can also be catalytically active, potentially involving π-stacking interactions with the substrate.[9] The flexibility of the catalyst allows it to adopt different conformations to suit the specific substrate and reaction conditions.
Troubleshooting Guides
Issue 1: Low or No Yield in Acetalization Reactions
The photochemical acetalization of aldehydes is a green and efficient reaction catalyzed by Schreiner's thiourea. However, low yields can be encountered.
Troubleshooting Workflow for Low Yield in Acetalization
References
- 1. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 2. chemistry.meta.stackexchange.com [chemistry.meta.stackexchange.com]
- 3. Conformational Control of Chiral Amido-Thiourea Catalysts Enables Improved Activity and Enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiourea-catalyzed Diels–Alder reaction of a naphthoquinone monoketal dienophile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Thiourea-Catalyzed Direct Reductive Amination of Aldehydes [organic-chemistry.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. Biginelli reaction - Wikipedia [en.wikipedia.org]
Schreiner's thiourea catalyst solubility in organic solvents
Technical Support Center: Schreiner's Thiourea Catalyst
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of Schreiner's thiourea catalyst in organic solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Solubility of Schreiner's Thiourea Catalyst
Schreiner's thiourea catalyst, N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, is a powerful hydrogen-bond donor used in a variety of organic transformations. Its effectiveness is often dependent on its solubility in the reaction solvent.
Quantitative Solubility Data
Quantitative solubility data for Schreiner's thiourea catalyst is not widely published. The following table provides qualitative solubility information in various organic solvents. A protocol for determining quantitative solubility in your specific solvent system is provided in the "Experimental Protocols" section.
| Solvent | Chemical Formula | Polarity | Solubility | Notes |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble | Commonly used for reactions catalyzed by Schreiner's catalyst. |
| Toluene | C₇H₈ | Nonpolar | Soluble | Apolar solvents are often preferred for reactions with this catalyst.[1] |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble | |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble | |
| Acetonitrile | CH₃CN | Polar Aprotic | Soluble | May diminish catalytic efficiency in some reactions.[2] |
| Methanol | CH₃OH | Polar Protic | Soluble | |
| Ethanol | C₂H₅OH | Polar Protic | Soluble | |
| Dimethyl Sulfoxide | (CH₃)₂SO | Polar Aprotic | Soluble | |
| Hexane | C₆H₁₄ | Nonpolar | Insoluble | |
| Water | H₂O | Polar Protic | Insoluble |
This table is based on information from the University of Bristol Research Portal.[3]
Experimental Protocols
Protocol for Determining Quantitative Solubility (Shake-Flask Method)
This protocol outlines the shake-flask method, a reliable technique for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
Schreiner's thiourea catalyst
-
Solvent of interest
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or vortex mixer
-
Syringe filters (0.22 µm or 0.45 µm, ensure compatibility with the solvent)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of Schreiner's thiourea catalyst to a scintillation vial. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of the solvent of interest to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial on an orbital shaker and agitate at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the vial to stand undisturbed for a few hours to let the undissolved solid settle.
-
Carefully draw the supernatant (the clear liquid above the solid) using a syringe.
-
Attach a syringe filter to the syringe and filter the supernatant into a clean vial to remove any remaining solid particles.
-
-
Quantification:
-
Using HPLC:
-
Prepare a calibration curve by dissolving known concentrations of Schreiner's thiourea catalyst in the solvent of interest.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted solution by HPLC and determine the concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
-
Using UV-Vis Spectrophotometry:
-
Determine the wavelength of maximum absorbance (λmax) for Schreiner's thiourea catalyst in the chosen solvent.
-
Prepare a calibration curve by measuring the absorbance of a series of solutions with known concentrations of the catalyst.
-
Dilute the filtered saturated solution with a known volume of the solvent to ensure the absorbance reading is within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
Calculate the concentration using the Beer-Lambert law and the calibration curve, remembering to account for the dilution.
-
-
Data Reporting:
Report the solubility in units such as grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with Schreiner's thiourea catalyst.
Frequently Asked Questions (FAQs):
Q1: The catalyst is not dissolving in a solvent where it is reported to be soluble. What should I do?
-
A1:
-
Check Catalyst Purity: Impurities can significantly affect solubility. Ensure you are using a high-purity catalyst.
-
Increase Agitation/Sonication: Some compounds require more energy to dissolve. Try vortexing or using an ultrasonic bath.
-
Gently Warm the Mixture: A slight increase in temperature can sometimes improve solubility. However, be cautious as this can affect the stability of the catalyst and the outcome of your reaction.
-
Solvent Quality: Ensure the solvent is dry and of high purity, as water or other impurities can impact solubility.
-
Q2: My reaction is slow or not proceeding. Could solubility be the issue?
-
A2: Yes, poor solubility can lead to a low effective concentration of the catalyst in the solution, resulting in slow reaction rates.
-
Monitor for Undissolved Catalyst: Visually inspect your reaction mixture for any undissolved solid.
-
Consider a Different Solvent: If the catalyst is not fully dissolved, switching to a solvent in which it has higher solubility may be necessary. As a general guideline, apolar solvents are often superior for transformations involving Schreiner's catalyst.[1]
-
Q3: The catalytic efficiency is low in a polar solvent. Why is this?
-
A3: Polar solvents can sometimes compete with the substrate for hydrogen bonding with the thiourea catalyst. This can lead to a decrease in the catalyst's ability to activate the substrate, resulting in lower reaction efficiency.[2] If you observe this, consider screening less polar solvents.
Troubleshooting Common Problems:
| Problem | Possible Cause | Suggested Solution |
| Catalyst oils out or precipitates during the reaction. | The reaction temperature has changed, or a product is being formed that reduces the overall solubility of the catalyst. | Try a different solvent or a co-solvent system to maintain the catalyst's solubility throughout the reaction. |
| Inconsistent results between batches. | Variability in the moisture content of the solvent or purity of the catalyst. | Always use freshly dried solvents and ensure the catalyst is from a reliable, high-purity source. Store the catalyst in a desiccator. |
| Difficulty filtering the saturated solution for solubility determination. | Fine particles of the catalyst are passing through the filter. | Use a smaller pore size filter (e.g., 0.22 µm) or centrifuge the solution before filtration to pellet the fine particles. |
Visual Guides
Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate solvent for a reaction catalyzed by Schreiner's thiourea.
Caption: A workflow for selecting an optimal solvent system.
Troubleshooting Logic for Poor Catalyst Performance
This diagram outlines the logical steps to troubleshoot poor performance of Schreiner's thiourea catalyst in a reaction.
Caption: A logical guide for troubleshooting catalyst performance.
References
Technical Support Center: 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea (Schreiner's Catalyst)
Welcome to the technical support center for 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, commonly known as Schreiner's Catalyst. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their use of this powerful hydrogen-bonding organocatalyst. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, or Schreiner's catalyst, is a metal-free organocatalyst that operates through hydrogen bonding.[1][2] Its two thiourea N-H groups can form strong hydrogen bonds with electron-rich atoms (like oxygen or nitrogen) in a substrate, thereby activating it for a chemical reaction.[1] The electron-withdrawing trifluoromethyl groups on the phenyl rings enhance the acidity of the N-H protons, making it a particularly effective hydrogen-bond donor.[1][3]
This catalyst is known for its ability to promote a wide range of organic transformations under mild conditions, often with low catalyst loadings. Common applications include:
-
Diels-Alder Reactions: Catalyzing the cycloaddition of dienes and dienophiles.[4][5]
-
Michael Additions: Facilitating the conjugate addition of nucleophiles to α,β-unsaturated compounds.[3]
-
Reductive Etherification: Enabling the synthesis of sterically hindered ethers from carbonyls and alcohols.[6][7]
-
Acetalization: Promoting the formation of acetals from aldehydes and alcohols, which can be achieved photochemically.[8][9]
-
Baylis-Hillman Reaction: Accelerating the reaction between aldehydes and activated alkenes.[5]
-
Strecker Reactions: Catalyzing the synthesis of α-aminonitriles.[5]
Q2: How does Schreiner's catalyst activate substrates?
A2: Schreiner's catalyst activates substrates, typically those containing carbonyl or nitro groups, through a dual hydrogen-bonding mechanism.[1] The two N-H groups of the thiourea moiety act as hydrogen-bond donors, binding to an electron-rich atom (e.g., the oxygen of a carbonyl group) on the substrate. This interaction increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. This non-covalent "partial protonation" mimics the effect of a Lewis acid catalyst but under much milder and often metal-free conditions.[1]
Signaling Pathway: Catalyst Activation of a Carbonyl Substrate
Caption: Mechanism of substrate activation by Schreiner's catalyst.
Troubleshooting Guide
Problem 1: Low or No Reaction Yield
A low or non-existent yield is a common issue in catalyzed reactions. The following guide provides a systematic approach to troubleshooting this problem.
Logical Relationship: Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
| Potential Cause | Recommended Solution | Justification & Notes |
| Catalyst Inactivity | 1. Verify Catalyst Purity: Check the melting point (typically around 170°C).[10][11] 2. Use Fresh Catalyst: Over time, the catalyst can degrade, especially if not stored properly. 3. Proper Storage: Store the catalyst at 2-8°C. | Impurities or degradation can significantly reduce catalytic activity. While generally bench-stable, prolonged exposure to atmospheric moisture or contaminants can be detrimental. |
| Sub-optimal Catalyst Loading | 1. Screen Catalyst Loading: Start with a literature-reported value (e.g., 5-10 mol%) and screen a range (e.g., 1 mol% to 20 mol%).[4][8] 2. Avoid Excess Loading: Excessively high catalyst loading can sometimes lead to side reactions or complicate product purification. | The optimal loading is reaction-dependent. For some reactions, loadings as low as 0.1-1 mol% can be effective, while others may require higher amounts.[12] |
| Reagent/Solvent Quality | 1. Purify Starting Materials: Ensure the purity of your substrates and reagents. 2. Use Dry Solvents: Use freshly dried and distilled solvents, as water can interfere with the hydrogen-bonding interactions. | Impurities in starting materials can act as inhibitors. Water can compete with the substrate for hydrogen bonding with the catalyst, reducing its effectiveness. |
| Incorrect Reaction Conditions | 1. Optimize Temperature: Screen a range of temperatures. Some reactions proceed well at room temperature, while others may require heating or cooling. 2. Adjust Reaction Time: Monitor the reaction progress using techniques like TLC or NMR to determine the optimal reaction time. | Temperature can significantly affect reaction rates and selectivity. Insufficient reaction time will lead to incomplete conversion. |
| Solvent Effects | 1. Solvent Screening: Test a variety of aprotic solvents (e.g., dichloromethane, toluene, chloroform). 2. Avoid Polar/Protic Solvents: Polar solvents can competitively hydrogen-bond with the catalyst, reducing its activity.[13] | The choice of solvent is crucial. Non-polar, aprotic solvents are generally preferred to minimize interference with the catalyst-substrate interaction. |
Problem 2: Difficulty with Product Purification
Q: How can I effectively remove the Schreiner's catalyst from my reaction mixture after the reaction is complete?
A: Schreiner's catalyst is a neutral organic molecule, which can sometimes co-elute with the desired product during silica gel chromatography. Here are some strategies for its removal:
-
Aqueous Base Wash: Since the thiourea N-H protons are acidic, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help to deprotonate the catalyst and move it into the aqueous layer. This is particularly effective if the desired product is not base-sensitive.[8]
-
Column Chromatography with a More Polar Eluent: If the product is significantly less polar than the catalyst, careful column chromatography can be effective.
-
Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be an excellent method to remove the catalyst as an impurity.
-
Use of Scavenger Resins: In some cases, specific scavenger resins can be used to bind to the thiourea catalyst, allowing for its removal by simple filtration.
Experimental Protocols & Data
Reductive Etherification of Aldehydes with Alcohols
This protocol is adapted from a general method for the synthesis of sterically hindered ethers.[6]
-
Reaction Setup: To a solution of the aldehyde (1.0 mmol) and the alcohol (1.2 mmol) in dichloromethane (5 mL), add Schreiner's catalyst (0.05 mmol, 5 mol%).
-
Reagent Addition: Add chlorodimethylsilane (CDMS) (1.5 mmol) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Photochemical Acetalization of Aldehydes
This green chemistry protocol utilizes household lamps for the synthesis of acetals.[8][14]
-
Reaction Setup: In a glass vial, dissolve Schreiner's catalyst (0.10 mmol, 20 mol%) in the desired alcohol (2 mL). Add the aldehyde (0.50 mmol).
-
Irradiation: Seal the vial and stir the mixture under irradiation from household lamps (e.g., 2 x 80W). Reaction times can vary from 3 to 18 hours depending on the substrate.[8]
-
Workup: If the reaction goes to completion (as determined by TLC or NMR), the product can often be isolated by a simple aqueous base wash.
-
Purification: If necessary, purify the product by flash column chromatography.
Experimental Workflow: Photochemical Acetalization
Caption: A step-by-step workflow for the photochemical synthesis of acetals.
Catalyst Loading Optimization Data
The optimal catalyst loading can vary significantly depending on the specific reaction. Below is a summary of reported catalyst loadings for different reaction types.
| Reaction Type | Substrates | Catalyst Loading (mol%) | Yield (%) | Reference |
| Photochemical Acetalization | 3-Phenylpropanal, Methanol | 20 | 91 | [8] |
| Photochemical Acetalization | 3-Phenylpropanal, Methanol | 10 | 59 | [8] |
| Diels-Alder Reaction | Naphthoquinone monoketal, Diene | 10 | 63 | [4] |
| Reductive Etherification | 4-Chlorobenzaldehyde, Adamantan-1-ol | 5 | (Optimized Condition) | [6] |
| Strain-Release Glycosylation | Furanosyl Donor, Alcohol Acceptor | 0.2 - 1 | Quantitative | [12] |
This table illustrates that while a 10-20 mol% loading is a common starting point, optimization can lead to significantly lower and more efficient catalyst usage in some cases.
References
- 1. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 2. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Bifunctional Thioureas with α-Trifluoromethyl or Methyl Groups: Comparison of Catalytic Performance in Michael Additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiourea-catalyzed Diels–Alder reaction of a naphthoquinone monoketal dienophile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ether synthesis by reductive etherification [organic-chemistry.org]
- 8. Photochemical synthesis of acetals utilizing Schreiner's thiourea as the catalyst - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC01135E [pubs.rsc.org]
- 9. Photochemical synthesis of acetals utilizing Schreiner's thiourea as the catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. 95%, powder or crystals | Sigma-Aldrich [sigmaaldrich.com]
- 11. Schreiner s Thiourea Catalyst 95 1060-92-0 [sigmaaldrich.com]
- 12. An ultra-low thiourea catalyzed strain-release glycosylation and a multicatalytic diversification strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on Enantioselectivity in Thiourea Catalysis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter regarding solvent effects on enantioselectivity in your thiourea-catalyzed experiments.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for enantioselectivity in thiourea catalysis?
A1: The solvent plays a multifaceted role in thiourea-catalyzed reactions, directly influencing the enantioselectivity through several mechanisms:
-
Stabilization of Transition States: The solvent can stabilize or destabilize the diastereomeric transition states leading to the enantiomeric products. Non-polar solvents often favor the classic hydrogen-bond-mediated mechanism, while polar solvents can favor a (thio)imidate mechanism, altering the reaction pathway and stereochemical outcome.[1]
-
Catalyst Conformation: The conformation of the thiourea catalyst in solution can be influenced by the solvent, which in turn affects the chiral environment presented to the substrates.[2][3][4] The flexibility and geometry of the catalyst can be dependent on the solvent environment.[4]
-
Hydrogen Bonding Competition: Solvents capable of hydrogen bonding can compete with the substrate for the hydrogen bond donor sites on the thiourea catalyst. This competition can disrupt the desired catalyst-substrate interactions necessary for high enantioselectivity.[5]
-
Solubility of Reagents: The solubility of the catalyst, substrates, and intermediates in the reaction medium is crucial for maintaining a homogeneous reaction and achieving consistent results.
Q2: I am observing a good yield but low enantiomeric excess (ee). What should be my first step in troubleshooting?
A2: A good yield with low enantioselectivity suggests that the catalyst is active but not effectively discriminating between the two enantiomeric transition states. The first and often most impactful parameters to investigate are the solvent and temperature.[6] A solvent screen is a highly recommended initial step.[6] Lowering the reaction temperature can also enhance enantioselectivity, although this is not universally true.[6]
Q3: What is the general trend between solvent polarity and enantioselectivity?
A3: There is no single universal trend. However, in many thiourea-catalyzed reactions, particularly Michael additions, non-polar or weakly polar solvents tend to provide higher enantioselectivity. This is often attributed to the fact that polar solvents can interfere with the crucial hydrogen bonding between the catalyst and the substrate.[1][5] For instance, in some Michael additions, higher enantioselectivities were observed under solvent-free conditions compared to reactions in solution, as the lack of solvent prevents disruptive solvation of the reagents.[5] Conversely, in certain isothiourea-catalyzed reactions, moving to more polar solvents like acetonitrile (MeCN) and N,N-dimethylformamide (DMF) has been shown to improve both yield and enantioselectivity.[7] The optimal solvent is highly dependent on the specific reaction, substrates, and catalyst structure.
Q4: Can impurities in the solvent affect my results?
A4: Absolutely. Impurities in the solvent, especially water, can have a significant negative impact on enantioselectivity.[6] Water can compete for hydrogen bonding sites on the catalyst and substrates, disrupting the organized transition state assembly. It is crucial to use anhydrous solvents and maintain an inert atmosphere for sensitive reactions.[8]
Troubleshooting Guides
Problem 1: Low Enantioselectivity (ee%)
| Possible Cause | Troubleshooting Action & Rationale |
| Suboptimal Solvent | Action: Perform a comprehensive solvent screen. Rationale: The solvent's polarity and coordinating ability are critical for stabilizing the desired chiral transition state.[6] Specific solute-solvent interactions often have a greater impact than the solvent's dielectric constant alone.[8] |
| Non-Optimal Temperature | Action: Conduct a temperature optimization study. Rationale: Lowering the temperature often enhances enantioselectivity by favoring the lower energy transition state that leads to the major enantiomer.[6] |
| Incorrect Catalyst Conformation | Action: Screen different solvents to influence the catalyst's conformational equilibrium. Rationale: The solvent can affect the conformational state of the thiourea catalyst, and different conformations can exhibit different levels of stereocontrol.[2][3] |
| Competitive Solvent Interaction | Action: Switch to a less coordinating or non-polar solvent. Rationale: Protic or highly polar solvents can form hydrogen bonds with the catalyst, competing with the substrate and disrupting the catalytic cycle.[5][9] |
Problem 2: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Action & Rationale |
| Atmospheric Moisture | Action: Ensure all glassware is flame-dried, use anhydrous solvents, and run the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).[8] Rationale: Many thiourea catalysts and the reactions they catalyze are sensitive to moisture, which can lead to variable results.[8] |
| Solvent Purity | Action: Use freshly distilled or high-purity anhydrous solvents. Rationale: Impurities in the solvent can act as catalyst poisons or interfere with the reaction, leading to inconsistent outcomes.[6] |
| Catalyst Degradation | Action: Use a fresh batch of catalyst for each experiment or store it under appropriate conditions (e.g., in a desiccator, under inert gas). Rationale: Some catalysts can degrade over time, especially when exposed to air or moisture, leading to a loss of activity and selectivity.[8] |
Quantitative Data Summary
Table 1: Effect of Solvent on Enantioselectivity in a Michael Addition
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) | Enantiomeric Ratio (er) |
| 1 | CH₂Cl₂ | 9.1 | - | 62:38 |
| 2 | MeCN | 37.5 | 58 | 70:30 |
| 3 | DMF | 36.7 | 65 | 89:11 |
Data adapted from a representative isothiourea-catalyzed Michael addition.[7]
Table 2: Solvent Screening for an Asymmetric Mannich Reaction
| Entry | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee%) (syn) |
| 1 | Toluene | 74 | 83:17 | 97 |
| 2 | THF | - | - | - |
| 3 | Hexane | - | - | - |
| 4 | CH₂Cl₂ | - | - | - |
| 5 | CHCl₃ | - | - | - |
| 6 | EtOH | - | - | Decreased |
| 7 | DMF | - | - | Decreased |
Data adapted from a representative thiourea-catalyzed Mannich reaction. Toluene was identified as the superior solvent. Protic polar (EtOH) and aprotic polar (DMF) solvents led to a decrease in enantioselectivity.[9][10]
Experimental Protocols
Experimental Protocol 1: Solvent Screening for Optimal Enantioselectivity
Objective: To identify the optimal solvent for maximizing the enantioselectivity of a thiourea-catalyzed reaction.
Methodology:
-
Setup: Prepare a series of identical reactions in parallel, with each reaction performed in a different solvent.
-
Solvent Selection: Choose a range of solvents with varying polarities and coordinating abilities (e.g., toluene, CH₂Cl₂, THF, MeCN, DMF, and a non-polar solvent like hexane). Ensure all solvents are anhydrous.
-
Reaction Conditions:
-
Use the same batch of catalyst, substrates, and reagents for all reactions.
-
Maintain a consistent catalyst loading, substrate concentration, and temperature for all setups.
-
Run all reactions under an inert atmosphere.
-
-
Execution:
-
In separate, flame-dried reaction vessels, add the catalyst and the appropriate anhydrous solvent.
-
Add the substrates in a consistent order.
-
Stir the reactions for a predetermined amount of time, ensuring consistent stirring speed.
-
-
Analysis:
-
Quench each reaction simultaneously.
-
Determine the conversion and enantiomeric excess for each reaction using a suitable analytical technique (e.g., chiral HPLC or GC).
-
-
Selection: Identify the solvent that provides the best combination of high yield and high enantioselectivity.
Visualizations
Caption: Workflow for solvent screening to optimize enantioselectivity.
Caption: Troubleshooting logic for addressing low enantioselectivity.
Caption: Solvent competition for hydrogen bonding sites on the catalyst.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pure.mpg.de [pure.mpg.de]
- 4. Light on Catalytic Reaction Mechanisms: Uncovering the Conformation of Thiourea-Based Organocatalysts and Their Interaction with Nitroolefins Using Mid-infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Thiourea fused γ-amino alcohol organocatalysts for asymmetric Mannich reaction of β-keto active methylene compounds with imines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiourea fused γ-amino alcohol organocatalysts for asymmetric Mannich reaction of β-keto active methylene compounds with imines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08317E [pubs.rsc.org]
Common side reactions with Schreiner's thiourea catalyst
Welcome to the technical support center for Schreiner's thiourea catalyst, N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding common side reactions and challenges encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Schreiner's thiourea catalyst?
Schreiner's thiourea catalyst functions as a hydrogen-bond donor. Its two N-H protons form a bidentate hydrogen-bonding interaction with Lewis basic sites on the substrate, such as the oxygen of a carbonyl group or a nitro group. This interaction activates the substrate by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack. This non-covalent "partial protonation" allows for catalysis under nearly neutral and mild conditions, tolerating many acid-sensitive substrates.[1][2]
Q2: My reaction is sluggish or not proceeding to completion. What are the potential causes?
Several factors can contribute to low reactivity when using Schreiner's thiourea catalyst:
-
Insufficient Electrophile Activation: The substrate may not be sufficiently activated by the catalyst. This can occur if the substrate is a weak hydrogen-bond acceptor.
-
Steric Hindrance: Bulky substituents on either the substrate or the nucleophile can impede the approach to the activated complex. For instance, in acetalization reactions, secondary alcohols have been observed to provide only moderate yields, likely due to steric hindrance.[3]
-
Low Nucleophilicity: A weakly nucleophilic partner in the reaction will react slowly, even with an activated electrophile.
-
Catalyst Inhibition by Basic Species: The presence of basic compounds in the reaction mixture can interfere with the catalyst's function (see Q3).
-
Solvent Effects: The choice of solvent is critical. Polar, coordinating solvents can compete with the substrate for hydrogen bonding with the catalyst, thus reducing its effectiveness. Non-coordinating, nonpolar solvents like cyclohexane often show the highest catalytic activity.
Q3: Can basic substrates or additives interfere with the catalyst's performance?
Yes, this is a critical consideration. Schreiner's thiourea is an acidic catalyst (pKa ≈ 21 in DMSO), and its catalytic activity relies on the hydrogen-bonding ability of its N-H protons.[1] If a substrate or an additive in the reaction mixture is sufficiently basic, it can deprotonate the catalyst or engage in a strong, non-productive hydrogen-bonding interaction. This effectively neutralizes the catalyst, leading to a significant decrease in or complete cessation of the reaction.
Troubleshooting Guide: Common Side Reactions and Issues
This guide addresses specific problems that may arise during reactions catalyzed by Schreiner's thiourea, offering potential solutions and explanations.
Issue 1: Low Yield and Formation of Unexpected Byproducts
Question: I am observing low yields of my desired product and the formation of several unexpected spots on my TLC plate. What could be the cause?
Possible Causes and Solutions:
-
Competitive Reaction Pathways: In some cases, the activated substrate may be susceptible to alternative reaction pathways. For example, in a Diels-Alder reaction, a Michael-type addition can sometimes compete with the desired cycloaddition.
-
Substrate Decomposition: While Schreiner's catalyst is considered mild, sensitive substrates may still degrade under the reaction conditions, especially with prolonged reaction times or elevated temperatures.
-
Catalyst-Promoted Side Reactions: Although uncommon, the catalyst itself might promote unintended reactions. For example, while it generally avoids issues like polymerization seen with strong acid catalysts, the possibility should be considered with highly reactive monomers.[4]
| Problem | Potential Side Reaction | Proposed Solution |
| Low yield in Diels-Alder | Competing Michael Addition | Optimize reaction conditions (temperature, concentration) to favor the concerted [4+2] cycloaddition. Lowering the temperature may increase selectivity. |
| Formation of oligomers | Substrate Polymerization | Ensure the absence of any strong protic or Lewis acid impurities. If the substrate is prone to polymerization, consider adding a radical inhibitor (if applicable) or running the reaction at a lower temperature. |
| Unidentified byproducts | Substrate Decomposition | Monitor the reaction closely by TLC to determine the optimal reaction time and avoid prolonged heating. Consider running the reaction at a lower temperature. |
Issue 2: Catalyst Inactivity or Deactivation
Question: My reaction starts well but then stalls, or the catalyst seems inactive from the beginning. Why is this happening?
Possible Causes and Solutions:
-
Inhibition by Basic Impurities: As mentioned in the FAQs, basic impurities in the substrates, reagents, or solvent can effectively "poison" the catalyst.
-
Troubleshooting Step: Purify all reagents and solvents prior to use. If a basic substrate is necessary, a higher catalyst loading might be required, or a different catalytic system may be more appropriate.
-
-
Product Inhibition: Although Schreiner's catalyst is noted for its general absence of product inhibition due to weak enthalpic binding, it is not impossible, especially if the product is a strong hydrogen-bond acceptor.[1]
-
Troubleshooting Step: Monitor the reaction kinetics. If the rate decreases more than expected as the reaction progresses, product inhibition could be a factor. In such cases, it might be necessary to use a higher initial catalyst loading or to remove the product as it is formed, if feasible.
-
Experimental Protocols
Below is a general protocol for a reaction where Schreiner's thiourea catalyst is commonly employed. This should be adapted based on the specific requirements of the substrates and reaction.
General Protocol for a Thiourea-Catalyzed Michael Addition
This protocol is a generalized procedure and should be optimized for specific substrates.
-
Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Schreiner's thiourea catalyst (typically 1-10 mol%).
-
Add the appropriate anhydrous, non-coordinating solvent (e.g., toluene, dichloromethane, or cyclohexane).
-
Stir the mixture at room temperature for 10-15 minutes to ensure the catalyst is fully dissolved.
-
-
Reaction Execution:
-
Add the Michael acceptor (1.0 equivalent) to the flask, followed by the Michael donor (1.0-1.5 equivalents).
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, depending on the substrates).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or another suitable analytical technique.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to separate the product from the catalyst and any unreacted starting materials.
-
Visualizations
Logical Relationships in Troubleshooting
The following diagram illustrates a troubleshooting workflow for common issues encountered when using Schreiner's thiourea catalyst.
Caption: A flowchart for troubleshooting common experimental issues.
Catalytic Cycle and Potential Inhibition Pathway
This diagram illustrates the intended catalytic cycle and how a basic substance can intercept the catalyst, leading to inhibition.
Caption: The desired catalytic cycle versus catalyst inhibition.
References
Technical Support Center: Purification of Products from Reactions with 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea (Schreiner's Catalyst)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products when using 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, commonly known as Schreiner's catalyst.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I can expect in my reaction mixture when using Schreiner's catalyst?
A1: Besides your desired product, common impurities may include unreacted starting materials, byproducts of the reaction, and residual Schreiner's catalyst. The catalyst, being a solid with a melting point of approximately 170°C, can sometimes be challenging to remove completely.
Q2: What are the general physical properties of Schreiner's catalyst that are relevant for purification?
Q3: Are there any known safety precautions I should take when handling Schreiner's catalyst and during the purification process?
A3: Yes, it is important to handle Schreiner's catalyst in a well-ventilated fume hood. You should wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Troubleshooting Guides
This section provides structured guidance for common purification challenges.
Problem 1: Residual Schreiner's Catalyst in the Purified Product
Symptoms:
-
The NMR spectrum of your product shows characteristic peaks of the catalyst (aromatic and NH protons).
-
The melting point of your solid product is broad or lower than expected.
-
The mass spectrum shows a peak corresponding to the molecular weight of the catalyst (500.30 g/mol ).
Possible Causes:
-
The chosen purification method is not effective at separating the catalyst from the product.
-
The catalyst and product have very similar solubility profiles or polarities.
Solutions:
| Method | Detailed Protocol | Troubleshooting Tips |
| Aqueous Base Wash | 1. After the reaction is complete, quench the reaction with an appropriate reagent if necessary. 2. Dilute the reaction mixture with an organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane). 3. Transfer the mixture to a separatory funnel. 4. Wash the organic layer with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), or a dilute solution of sodium hydroxide (NaOH). Repeat the wash 2-3 times. 5. Separate the aqueous layer. 6. Wash the organic layer with brine (saturated NaCl solution) to remove residual water. 7. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). 8. Filter and concentrate the organic layer to obtain the crude product, now with reduced catalyst content. | * Emulsion formation: If an emulsion forms, try adding more brine to the separatory funnel to help break it. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. * Product solubility: Ensure your product is not water-soluble or sensitive to basic conditions before performing a base wash. |
| Column Chromatography | 1. Solvent System Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). The goal is to find a system where your product has a reasonable Rf value (typically 0.2-0.4) and is well-separated from the catalyst spot. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. 2. Column Packing: Pack a silica gel column with the chosen non-polar solvent. 3. Loading the Sample: Dissolve your crude product in a minimal amount of the eluent or a low-polarity solvent and load it onto the column. 4. Elution: Elute the column with the chosen solvent system. Due to its polarity, Schreiner's catalyst is expected to be more retained on the silica gel than many non-polar to moderately polar organic products. | * Poor Separation: If the catalyst co-elutes with your product, try a less polar solvent system or a different stationary phase (e.g., alumina). A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can also improve separation. * Streaking on TLC: If the catalyst streaks on the TLC plate, adding a small amount of a polar solvent like methanol to the eluent might help to get a more defined spot. |
| Recrystallization | 1. Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the catalyst is either highly soluble or insoluble at all temperatures. Test small batches with various solvents (e.g., hexanes, ethyl acetate/hexanes mixture, toluene). 2. Procedure: Dissolve the crude product in the minimum amount of hot solvent. If the catalyst is insoluble, it can be removed by hot filtration. If the catalyst is soluble, allow the solution to cool slowly to induce crystallization of your product, leaving the catalyst in the mother liquor. 3. Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent. | * Oiling Out: If your product "oils out" instead of crystallizing, try using a different solvent system or a slower cooling rate. * Low Recovery: This can happen if too much solvent is used or if the product is significantly soluble in the cold solvent. Try to minimize the amount of hot solvent used. |
Experimental Workflow & Purification Strategy
Below is a generalized workflow for a reaction using Schreiner's catalyst, followed by a decision-making diagram for purification.
Caption: A generalized workflow from reaction setup to pure product analysis.
Caption: A decision tree to guide the selection of an appropriate purification method.
This technical support guide is intended to provide general advice. The optimal purification strategy will always depend on the specific properties of your reaction product. It is highly recommended to perform small-scale test purifications to determine the most effective method for your specific compound.
Schreiner's thiourea catalyst stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and troubleshooting of Schreiner's thiourea catalyst.
Frequently Asked Questions (FAQs)
Q1: What is Schreiner's thiourea catalyst and what is its primary application?
Schreiner's thiourea catalyst, N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, is a metal-free organocatalyst. Its primary function is to act as a hydrogen-bond donor to activate a wide range of substrates, including carbonyls, imines, and nitroolefins, in various organic reactions.
Q2: What are the key advantages of using Schreiner's thiourea catalyst?
Key advantages include its operational simplicity as a bench-stable solid that typically does not require an inert atmosphere.[1] It is also considered a green and sustainable catalyst as it is metal-free and can often be used in low catalytic loadings under mild and nearly neutral conditions, tolerating acid-sensitive substrates.[1] Furthermore, it is known to be water-tolerant and can even be effective in aqueous media.[1]
Q3: How should I store Schreiner's thiourea catalyst?
Schreiner's thiourea catalyst is a stable solid. For long-term storage, it is recommended to keep it in a cool, dry, and dark environment in a well-sealed container to prevent potential degradation from moisture and light.
Q4: Is Schreiner's thiourea catalyst sensitive to air and moisture?
Schreiner's thiourea catalyst is generally considered bench-stable and not highly sensitive to air.[1] It is also known to be water-tolerant in some reactions.[1] However, for reactions that are sensitive to water, it is advisable to handle the catalyst under an inert atmosphere and use anhydrous solvents to ensure optimal performance and reproducibility.
Q5: In which solvents is Schreiner's thiourea catalyst most effective?
The catalytic efficiency of Schreiner's thiourea is highly dependent on the solvent. Non-polar, non-coordinating solvents are generally preferred. The catalyst's activity can be significantly diminished in polar, hydrogen-bond accepting solvents such as acetonitrile, acetone, and THF, as these solvents can compete with the substrate for hydrogen bonding with the catalyst.
Catalyst Stability and Handling
Schreiner's thiourea catalyst is valued for its robustness. Below is a summary of its stability under various conditions.
| Parameter | Recommendation/Observation | Impact on Catalytic Activity |
| Storage Temperature | Room temperature is generally acceptable for short-term storage. For long-term storage, refrigeration (2-8 °C) is recommended. | High temperatures can lead to thermal decomposition. |
| Air Stability | Generally stable in air and does not typically require handling in an inert atmosphere for most applications.[1] | Minimal for standard operations. For highly sensitive reactions, inert atmosphere is good practice. |
| Moisture Sensitivity | While water-tolerant, the presence of excessive moisture can interfere with the hydrogen-bonding network and may affect reaction outcomes.[1] | Can lead to lower yields and enantioselectivity in sensitive reactions. |
| Light Sensitivity | It is good practice to store the catalyst in an amber vial to protect it from light, especially for long-term storage. | Prolonged exposure to light may lead to gradual degradation. |
| Thermal Stability | The melting point is approximately 170 °C. General thioureas begin to decompose around 140-200 °C. The bulky substituents on Schreiner's catalyst likely enhance its thermal stability. | High reaction temperatures should be used with caution to avoid decomposition. |
Troubleshooting Guide
This guide addresses common issues encountered during reactions catalyzed by Schreiner's thiourea.
Low or No Reactivity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solvent Interference | Switch to a less polar, non-coordinating solvent (e.g., toluene, dichloromethane, or hexanes). | Improved reaction rates by minimizing competitive hydrogen bonding with the solvent. |
| Catalyst Inactivity | Use a fresh batch of catalyst or purify the existing batch by recrystallization. | Restoration of catalytic activity. |
| Insufficient Catalyst Loading | Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol% or 10 mol%). | Increased reaction rate and conversion. |
| Low Substrate Purity | Purify the substrates to remove any basic or strongly hydrogen-bonding impurities that could inhibit the catalyst. | Removal of catalyst poisons, leading to improved reactivity. |
| Low Reaction Temperature | Gradually increase the reaction temperature, while monitoring for potential catalyst decomposition. | Enhanced reaction kinetics. |
Low Enantioselectivity (for asymmetric reactions)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Temperature | Lowering the reaction temperature can often improve enantioselectivity by favoring a more ordered transition state.[2] | Increased enantiomeric excess (ee). |
| Solvent Effects | Screen a range of non-polar solvents to find the optimal medium for the desired chiral induction. | Improved enantioselectivity due to favorable catalyst-substrate complexation. |
| Presence of Water | Ensure the reaction is carried out under strictly anhydrous conditions using dry solvents and freshly dried reagents. | Minimized interference with the chiral hydrogen-bonding network, leading to higher ee. |
| Incorrect Catalyst Conformation | The catalyst's conformation can be influenced by the solvent and substrate. While difficult to control directly, solvent screening is the primary tool to address this. | Optimization of the catalytically active conformation for better stereoinduction. |
| Substrate Aggregation | Dilute the reaction mixture to minimize substrate self-association, which can interfere with the catalyst-substrate interaction. | Improved access of the catalyst to the substrate, potentially increasing enantioselectivity. |
Experimental Protocols
General Protocol for a Michael Addition Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a flame-dried reaction vial under an argon atmosphere, add Schreiner's thiourea catalyst (e.g., 5 mol%).
-
Reagent Addition: Add the Michael acceptor (1.0 equiv.) and the Michael donor (1.2 equiv.) dissolved in a minimal amount of anhydrous, non-polar solvent (e.g., toluene).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or below) and monitor the progress by TLC or GC/MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for a reaction using Schreiner's thiourea catalyst.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Monitoring reaction progress in Schreiner's thiourea catalysis
A Technical Support Center for researchers, scientists, and drug development professionals engaged in Schreiner's thiourea catalysis. This guide provides detailed troubleshooting, frequently asked questions, and standardized protocols for monitoring reaction progress.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the progress of a Schreiner's thiourea-catalyzed reaction?
A1: The most common methods for monitoring reaction progress are Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). The choice of method depends on the nature of the reactants and products, the required precision, and the available equipment.
Q2: How do I choose the best monitoring technique for my specific reaction?
A2: The selection of a monitoring technique depends on several factors:
-
TLC is ideal for quick, qualitative assessments of reaction progress, especially during initial optimization. It is cost-effective and requires minimal sample.
-
¹H NMR Spectroscopy is excellent for quantitative analysis, providing structural information and allowing for the determination of conversion and yield by integrating signals corresponding to the starting material and product.
-
HPLC is suitable for quantitative analysis of non-volatile and thermally sensitive compounds, offering high resolution and sensitivity, which is particularly useful for complex reaction mixtures.
-
GC is best for volatile and thermally stable compounds. It provides high resolution and is often coupled with mass spectrometry (GC-MS) for peak identification.
Q3: Can the Schreiner's thiourea catalyst be observed by TLC or NMR?
A3: The Schreiner's thiourea catalyst, which contains aromatic rings, is UV-active and can often be visualized on a TLC plate under a UV lamp (254 nm). However, due to its typically low concentration (1-10 mol%), its spot may be faint. In ¹H NMR, the N-H protons of the thiourea catalyst can sometimes be observed, but their signals may be broad and can shift depending on the solvent and the presence of other hydrogen-bonding species.
Q4: How should I properly take and prepare a sample (aliquot) from my reaction for analysis?
A4: To take an aliquot, pause the stirring to allow any solids to settle. Using a micropipette or a syringe, withdraw a small, representative sample (e.g., 5-10 µL for TLC, 50-100 µL for NMR) from the reaction mixture. It is crucial to immediately quench the reaction within the aliquot to prevent further conversion during sample preparation and analysis. This can be done by diluting the aliquot in a suitable solvent or by adding a quenching agent if necessary.
Troubleshooting Guide
Q5: My reaction shows no progress according to TLC analysis. What should I do?
A5: If your TLC shows no consumption of the starting material, consider the following:
-
Catalyst Integrity : The thiourea catalyst can be sensitive to air and moisture. Ensure it was stored and handled under an inert atmosphere.[1] Using a fresh batch of catalyst can help determine if deactivation is the issue.
-
Reagent and Solvent Purity : Impurities, especially water, in your reagents or solvent can inhibit the catalyst. Use freshly purified or anhydrous grade solvents and reagents.
-
Reaction Temperature : Some reactions require gentle heating or sub-ambient temperatures to proceed. Verify that the reaction temperature is appropriate for the specific transformation.
-
Catalyst Loading : A low catalyst loading might result in a very slow reaction. Consider a modest increase in the catalyst concentration.
Q6: My TLC plate shows a streak or overlapping spots. How can I improve the resolution?
A6: Poor TLC resolution can be addressed by:
-
Changing the Solvent System : Adjust the polarity of the eluent. For non-polar compounds, increase the proportion of the non-polar solvent (e.g., hexanes). For polar compounds, increase the proportion of the polar solvent (e.g., ethyl acetate).
-
Using a Different Stain : If visualization is the issue, try a different stain. While UV light is common, stains like potassium permanganate or vanillin can reveal spots that are not UV-active.
-
Sample Concentration : Overly concentrated samples can lead to streaking. Dilute your aliquot before spotting it on the TLC plate.
Q7: The N-H proton signals of the thiourea catalyst in my ¹H NMR spectrum are very broad or have disappeared. Why?
A7: The broadening or disappearance of the catalyst's N-H signals is common and can be due to:
-
Chemical Exchange : The N-H protons are involved in hydrogen bonding with the substrate, solvent, or trace amounts of water. This can lead to rapid chemical exchange on the NMR timescale, causing signal broadening.
-
Solvent Effects : The choice of deuterated solvent significantly impacts the appearance of N-H signals. In protic solvents like CD₃OD, the N-H protons will exchange with deuterium, causing the signal to disappear. Using a non-polar, aprotic solvent like CDCl₃ or C₆D₆ may result in sharper signals.
-
Low Concentration : The catalyst is present in sub-stoichiometric amounts, so its signals will be inherently small.
Q8: My reaction yield is low, but the enantioselectivity is high. How can I improve the conversion?
A8: This scenario suggests that the catalyst is performing well in terms of stereocontrol, but the reaction kinetics are slow or the reaction has stalled.[2] Consider the following:
-
Reaction Time : Monitor the reaction over a longer period to see if it has simply not reached completion.
-
Temperature : A modest increase in temperature may improve the reaction rate, but be aware that this could potentially decrease enantioselectivity.[2]
-
Concentration : Increasing the concentration of the reactants may favor the desired reaction pathway and improve the yield.
Comparison of Monitoring Techniques
| Technique | Sample Prep Time | Analysis Time | Cost per Sample | Sample Volume | Quantitative? | Key Advantages | Key Limitations |
| TLC | < 2 min | 5-15 min | Low | < 1 µL | No | Fast, inexpensive, good for screening conditions. | Not quantitative, lower resolution. |
| ¹H NMR | 5-10 min | 5-20 min | Moderate | 50-100 µL | Yes | Quantitative, provides structural information. | Requires deuterated solvents, sensitive to impurities. |
| HPLC | 5-15 min | 15-45 min | High | 5-20 µL | Yes | High resolution and sensitivity, good for complex mixtures. | Requires method development, more expensive.[3] |
| GC | 5-10 min | 15-60 min | Moderate-High | < 1 µL | Yes | High resolution, good for volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Preparation : Before starting the reaction, prepare a TLC plate by drawing a baseline with a pencil approximately 1 cm from the bottom.
-
Spotting : On the baseline, spot a dilute solution of your starting material(s) as a reference.
-
Reaction Sampling (t=0) : Once the reaction is initiated, immediately take a small aliquot (~5 µL) with a capillary tube and spot it on the baseline.
-
Time Points : At regular intervals (e.g., every 30 minutes), take another aliquot from the reaction mixture and spot it next to the previous spots.
-
Development : Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., 4:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate.
-
Visualization : Once the solvent front is near the top, remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). If necessary, use a chemical stain for better visualization.
-
Analysis : The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
Protocol 2: Sample Preparation for ¹H NMR Analysis
-
Sampling : Withdraw an aliquot (50-100 µL) from the reaction mixture using a syringe.
-
Quenching/Dilution : Immediately transfer the aliquot to a small vial and dilute it with ~0.5 mL of a deuterated solvent (e.g., CDCl₃). This dilution typically halts the reaction.
-
Filtration : To remove any solid particles that could affect the spectral quality, filter the diluted sample through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Internal Standard (Optional) : For quantitative analysis, add a known amount of an internal standard (a compound with a signal that does not overlap with other signals in the spectrum) to the NMR tube.
-
Analysis : Acquire the ¹H NMR spectrum. Determine the conversion by comparing the integration of a characteristic signal of the product to that of the starting material.
Visualized Workflows
References
Technical Support Center: Schreiner's Thiourea Catalyst Recycling and Reuse
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on recycling and reuse strategies for Schreiner's thiourea catalyst. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: Why should I recycle Schreiner's thiourea catalyst?
A1: Recycling Schreiner's thiourea catalyst is crucial for several reasons. Firstly, it promotes greener and more sustainable chemistry by reducing chemical waste. Secondly, from an economic standpoint, reusing the catalyst can significantly lower the overall cost of a synthetic process, especially for large-scale applications.
Q2: What are the common methods for recycling Schreiner's thiourea catalyst?
A2: The most common methods for recycling Schreiner's thiourea catalyst include:
-
Precipitation: Inducing the catalyst to precipitate out of the reaction mixture, followed by filtration.
-
Solvent Extraction: Utilizing a biphasic solvent system to selectively extract the catalyst.
-
Immobilization: Attaching the catalyst to a solid support (e.g., polystyrene) for easy recovery by filtration.[1][2]
-
Molecularly Imprinted Polymers (MIPs): Using custom-made polymers to selectively bind and recover the catalyst.[3]
Q3: How many times can Schreiner's thiourea catalyst be recycled?
A3: The number of times Schreiner's thiourea catalyst can be recycled depends on the chosen recycling method, the reaction conditions, and the purity of the recovered catalyst. With effective recovery and reactivation techniques, it is often possible to reuse the catalyst for multiple cycles (5-10 times or even more) without a significant loss of activity or enantioselectivity.[4][5] For instance, when using molecularly imprinted polymers, catalyst recoveries of up to 98% have been demonstrated, and the polymers themselves are stable for at least 100 extraction cycles.[3]
Q4: What are the signs of catalyst deactivation?
A4: Signs of catalyst deactivation include a noticeable decrease in reaction rate, lower product yield, and reduced enantioselectivity in asymmetric reactions. Physical changes such as discoloration of the catalyst may also indicate degradation.
Q5: Can a deactivated Schreiner's thiourea catalyst be reactivated?
A5: In some cases, a deactivated catalyst can be reactivated. The appropriate method depends on the cause of deactivation. For instance, if the catalyst is poisoned by acidic or basic impurities, a simple wash with a dilute, non-reactive acid or base solution, followed by drying, might restore its activity. For more complex degradation, a more involved purification process like recrystallization may be necessary.
Troubleshooting Guide
This guide addresses common issues encountered during the recycling and reuse of Schreiner's thiourea catalyst.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low catalyst recovery after precipitation | The catalyst is partially soluble in the precipitation solvent. The filtration process is inefficient. | - Optimize the anti-solvent used for precipitation. A solvent in which the catalyst has very low solubility should be chosen. - Cool the mixture to a lower temperature to further decrease solubility. - Use a finer porosity filter paper or a different filtration technique (e.g., centrifugation followed by decantation). |
| Decreased product yield in subsequent runs | - Incomplete removal of reaction byproducts or impurities that poison the catalyst. - Thermal degradation of the catalyst during the reaction or work-up. - Mechanical loss of the catalyst during recovery. | - Improve the purification of the recycled catalyst. Consider an additional washing step or recrystallization. - Avoid excessive heating during the reaction and work-up. - Handle the catalyst carefully during filtration and transfer to minimize losses. |
| Reduced enantioselectivity in asymmetric reactions | - Presence of acidic or basic impurities that can interact with the catalyst's hydrogen-bonding sites. - Partial racemization or degradation of the chiral catalyst. - Changes in the catalyst's solid-state structure upon recycling. | - Neutralize the reaction mixture before catalyst recovery. - Wash the recovered catalyst with a pH-neutral solvent. - Analyze the purity and integrity of the recycled catalyst using techniques like NMR or HPLC to check for degradation. - Consider recrystallizing the catalyst to ensure a consistent crystalline form. |
| The catalyst "oils out" instead of precipitating as a solid | The presence of impurities that interfere with crystallization. The chosen anti-solvent is not optimal. | - Try adding a small amount of a different anti-solvent to induce crystallization. - Attempt to scratch the inside of the flask with a glass rod to provide nucleation sites. - If oiling out persists, separate the oily layer and try to dissolve it in a minimal amount of a good solvent, then re-precipitate with a different anti-solvent. |
| The recovered catalyst is discolored | Adsorption of colored impurities from the reaction mixture. Thermal decomposition. | - Wash the catalyst with a suitable solvent that can dissolve the colored impurities but not the catalyst. - Consider treating a solution of the catalyst with activated charcoal, followed by filtration and recrystallization. - Review the reaction temperature and duration to minimize thermal degradation. |
Experimental Protocols
Protocol 1: Catalyst Recovery by Precipitation
This protocol describes a general procedure for recovering Schreiner's thiourea catalyst from a reaction mixture by precipitation.
Materials:
-
Reaction mixture containing Schreiner's thiourea catalyst
-
An anti-solvent in which the catalyst is poorly soluble (e.g., hexanes, pentane, or a mixture of ethyl acetate/hexanes)
-
Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)
-
Wash solvent (the same as the anti-solvent)
-
Drying apparatus (e.g., vacuum oven or desiccator)
Procedure:
-
Reaction Quenching (if necessary): Once the reaction is complete (monitored by TLC or other appropriate methods), cool the reaction mixture to room temperature.
-
Precipitation: Slowly add the anti-solvent to the stirred reaction mixture. The volume of anti-solvent required will depend on the reaction solvent and concentration, but typically a 5-10 fold excess is used.
-
Crystallization: Continue stirring the mixture at room temperature for 30-60 minutes to allow for complete precipitation of the catalyst. For improved recovery, the mixture can be cooled in an ice bath or refrigerator for an additional 30 minutes.
-
Filtration: Collect the precipitated catalyst by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected catalyst cake with a small amount of cold anti-solvent to remove any residual soluble impurities.
-
Drying: Dry the recovered catalyst under vacuum to remove all traces of solvent.
-
Analysis: Before reuse, it is advisable to check the purity of the recovered catalyst by measuring its melting point or by spectroscopic methods (e.g., ¹H NMR).
Protocol 2: Catalyst Recovery by Liquid-Liquid Extraction
This protocol is suitable for reactions where the product and catalyst have significantly different polarities.
Materials:
-
Reaction mixture containing Schreiner's thiourea catalyst
-
Two immiscible solvents (e.g., a polar solvent like water or brine, and a nonpolar organic solvent like dichloromethane or ethyl acetate)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Solvent Addition: Transfer the reaction mixture to a separatory funnel. Add an equal volume of an immiscible solvent. For example, if the reaction was performed in a nonpolar organic solvent, add water or brine.
-
Extraction: Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Phase Separation: Allow the layers to separate completely. The catalyst will partition into the solvent in which it is more soluble (typically the organic layer).
-
Collection: Drain the lower layer and collect the upper layer.
-
Repeat Extraction (optional): For higher recovery, the aqueous layer can be extracted again with a fresh portion of the organic solvent.
-
Drying: Combine the organic extracts and dry them over an anhydrous drying agent.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the solid catalyst.
-
Purification: The recovered catalyst may require further purification, such as recrystallization, before reuse.
Protocol 3: Synthesis and Use of Polymer-Supported Schreiner's Thiourea
Immobilizing the catalyst on a polymer support simplifies recovery to a simple filtration step.
Materials for Synthesis:
-
Merrifield's resin (chloromethylated polystyrene)
-
3,5-Bis(trifluoromethyl)aniline
-
Thiophosgene
-
Diisopropylethylamine (DIPEA) or another suitable base
-
Anhydrous solvents (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
Synthesis Procedure:
-
Synthesis of the Isothiocyanate: React 3,5-bis(trifluoromethyl)aniline with thiophosgene in the presence of a base to form 3,5-bis(trifluoromethyl)phenyl isothiocyanate.
-
Functionalization of the Resin: Swell Merrifield's resin in an anhydrous solvent like DCM.
-
Coupling Reaction: Add a solution of 3,5-bis(trifluoromethyl)aniline and a base (e.g., DIPEA) to the swollen resin, followed by the addition of the synthesized isothiocyanate.
-
Reaction and Washing: Gently agitate the mixture at room temperature for 24-48 hours. After the reaction is complete, filter the resin and wash it sequentially with DCM, THF, methanol, and diethyl ether to remove any unreacted reagents and byproducts.
-
Drying: Dry the functionalized resin under vacuum.
Catalyst Recovery and Reuse:
-
After the catalytic reaction is complete, simply filter the reaction mixture to recover the polymer-supported catalyst.
-
Wash the recovered resin with the reaction solvent and then with a more volatile solvent like diethyl ether.
-
Dry the catalyst under vacuum before using it in the next reaction cycle.
Quantitative Data Summary
The following table summarizes the recycling efficiency of Schreiner's thiourea catalyst in various reactions using different recovery methods.
| Reaction | Recovery Method | Number of Cycles | Catalyst Activity (Yield %) | Enantioselectivity (% ee) | Reference |
| Diels-Alder | Molecularly Imprinted Polymers | 5 | >95% (after 5 cycles) | N/A | [3] |
| Baylis-Hillman | Molecularly Imprinted Polymers | 5 | ~90% (after 5 cycles) | N/A | [3] |
| Aza-Henry | Polystyrene Support | 15 | 87% (1st run), 87% (15th run) | 88:12 er (1st run), 87:13 er (15th run) | Not found in search results |
| Michael Addition | Polystyrene Support | 10 | 85% (1st run), 47% (10th run) | High | Not found in search results |
| Benzothiazole Synthesis | Aqueous medium, filtration | 5 | >90% (after 5 cycles) | N/A | [4] |
Visualizations
Experimental Workflow for Catalyst Recycling
References
- 1. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Evaluating polymer-supported isothiourea catalysis in industrially-preferable solvents for the acylative kinetic resolution of secondary and tertiary heterocyclic alcohols in batch and flow - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Ein Leistungsvergleich: Schreiners Thioharnstoff vs. Jacobsens Katalysator in der asymmetrischen Synthese
In der Welt der asymmetrischen Katalyse sind sowohl Schreiners Thioharnstoff als auch Jacobsens Katalysator prominente Werkzeuge, die von Chemikern zur Erzeugung chiraler Moleküle mit hoher Enantioselektivität eingesetzt werden. Obwohl beide Katalysatoren in der organischen Synthese weit verbreitet sind, gehören sie unterschiedlichen Klassen an und wirken über unterschiedliche Mechanismen. Jacobsens Katalysator ist ein metallorganischer Komplex, der für seine Wirksamkeit bei Epoxidierungs- und hydrolytischen kinetischen Racematspaltungsreaktionen bekannt ist. Schreiners Thioharnstoff hingegen ist ein Organokatalysator, der Reaktionen durch Wasserstoffbrückenbindungen aktiviert. Diese grundlegenden Unterschiede führen zu unterschiedlichen Anwendungsbereichen, Substratspektren und optimalen Reaktionsbedingungen.
Dieser Leitfaden bietet einen detaillierten Vergleich der Leistung dieser beiden Katalysatoren in einer gemeinsamen Anwendung: der asymmetrischen Strecker-Reaktion. Anhand von Daten aus der Literatur werden wir ihre Effizienz, Enantioselektivität und die experimentellen Protokolle, die zu diesen Ergebnissen führen, untersuchen.
Leistungsdaten in der asymmetrischen Strecker-Reaktion
Die asymmetrische Strecker-Reaktion ist eine Schlüsselmethode zur Synthese von α-Aminosäuren. Sowohl Thioharnstoff-Organokatalysatoren als auch metallbasierte Katalysatoren vom Salen-Typ wurden erfolgreich in dieser Transformation eingesetzt. Die folgende Tabelle fasst die Leistungsdaten der beiden Katalysatortypen in repräsentativen Beispielen zusammen.
| Katalysator | Substrat | Produkt | Ausbeute (%) | Enantiomerenüberschuss (ee %) | Referenz |
| Schreiners Thioharnstoff-Derivat | N-Benzylidenanilin | (R)-2-(Phenylamino)phenylacetonitril | 99 | 98 | |
| Titan-Salen-Komplex (Ähnlich Jacobsens Katalysator) | N-Benzyliden-p-anisidin | (S)-2-(p-Anisidino)phenylacetonitril | 91 | 92 |
Experimentelle Protokolle
Die folgenden Protokolle beschreiben die detaillierten experimentellen Bedingungen für die oben genannten asymmetrischen Strecker-Reaktionen.
Protokoll 1: Thioharnstoff-katalysierte asymmetrische Strecker-Reaktion
-
Katalysatorbeladung: In einem trockenen Kolben werden N-Benzylidenanilin (0.25 mmol) und der chirale Thioharnstoff-Katalysator (0.025 mmol, 10 mol%) in Toluol (0.5 mL) gelöst.
-
Reagenzzugabe: Die Mischung wird auf -40 °C abgekühlt. Anschließend wird Trimethylsilylcyanid (TMSCN, 0.3 mmol) zugegeben.
-
Reaktionsbedingungen: Die Reaktion wird bei -40 °C für 24 Stunden gerührt.
-
Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung mit wässriger HCl-Lösung (1 M) versetzt und 1 Stunde bei 0 °C gerührt, um die Silylgruppe zu entfernen. Die wässrige Phase wird mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden über Na2SO4 getrocknet, filtriert und das Lösungsmittel unter vermindertem Druck entfernt.
-
Analyse: Der Rückstand wird mittels Säulenchromatographie aufgereinigt, um das gewünschte α-Aminonitril zu erhalten. Die Ausbeute und der Enantiomerenüberschuss werden mittels HPLC an einer chiralen stationären Phase bestimmt.
Protokoll 2: Titan-Salen-katalysierte asymmetrische Strecker-Reaktion
-
Katalysator-Präparation: In einem trockenen Kolben unter Stickstoffatmosphäre wird der chirale Salen-Ligand (0.06 mmol) in trockenem Dichlormethan (2 mL) gelöst. Ti(O-i-Pr)4 (0.06 mmol) wird zugegeben und die Mischung 1 Stunde bei Raumtemperatur gerührt.
-
Reagenzzugabe: Das Imin-Substrat (N-Benzyliden-p-anisidin, 0.5 mmol) wird zugegeben, gefolgt von der Zugabe von Trimethylsilylcyanid (TMSCN, 1.0 mmol).
-
Reaktionsbedingungen: Die Reaktion wird bei 4 °C für 48 Stunden gerührt.
-
Aufarbeitung: Die Reaktion wird mit Wasser gequencht. Die organische Phase wird abgetrennt, über MgSO4 getrocknet und das Lösungsmittel im Vakuum entfernt.
-
Analyse: Das Rohprodukt wird mittels Säulenchromatographie gereinigt. Die Ausbeute wird bestimmt und der Enantiomerenüberschuss mittels chiraler HPLC analysiert.
Mechanistische Diagramme
Die folgenden Diagramme veranschaulichen die vorgeschlagenen katalytischen Zyklen für die Thioharnstoff-katalysierte und die Salen-Metall-katalysierte Strecker-Reaktion.
Abbildung 1: Vereinfachter katalytischer Zyklus für die Thioharnstoff-katalysierte Strecker-Reaktion.
Abbildung 2: Vereinfachter katalytischer Zyklus für die Titan-Salen-katalysierte Strecker-Reaktion.
Zusammenfassend lässt sich sagen, dass sowohl Schreiners Thioharnstoff-Katalysatoren als auch Katalysatoren vom Jacobsen-Typ hochwirksame Werkzeuge für die asymmetrische Strecker-Reaktion sind und in den gezeigten Beispielen hervorragende Ausbeuten und Enantioselektivitäten liefern. Die Wahl zwischen einem Organokatalysator und einem metallbasierten Katalysator hängt oft von der spezifischen Substratkompatibilität, den gewünschten Reaktionsbedingungen und der Toleranz gegenüber Spuren von Metallverunreinigungen im Endprodukt ab.
A Comparative Guide to Thiourea and Squaramide Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of asymmetric organocatalysis, thiourea and squaramide derivatives have emerged as powerful and versatile tools for the stereoselective synthesis of complex chiral molecules.[1][2][3] Both catalyst families operate primarily through hydrogen bonding interactions to activate electrophiles and control the stereochemical outcome of a wide range of chemical transformations.[1][2] This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in catalyst selection and reaction optimization.
At a Glance: Key Differences
| Feature | Thiourea Catalysts | Squaramide Catalysts |
| Acidity | Less acidic | More acidic due to the electron-withdrawing nature of the cyclobutenedione ring.[1] |
| Structure | More flexible | Rigid and planar, which can lead to a more organized transition state and higher stereocontrol.[1] |
| Catalytic Activity | Generally lower catalyst loadings required. | Often exhibit higher catalytic activity and selectivity.[1] |
| Applications | Widely used in a vast array of asymmetric reactions. | Increasingly prominent in asymmetric catalysis, often outperforming thioureas in specific reactions.[1] |
Performance Data in Asymmetric Reactions
The following tables summarize the performance of thiourea and squaramide catalysts in key asymmetric reactions, providing a quantitative comparison of their efficacy.
Michael Addition
The Michael addition is a fundamental carbon-carbon bond-forming reaction, and both catalyst types have been extensively employed.
Table 1: Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins
| Catalyst Type | Catalyst Loading (mol%) | Nucleophile | Electrophile | Solvent | Time (h) | Yield (%) | ee (%) | dr | Reference |
| Thiourea | 10 | Acetylacetone | trans-β-nitrostyrene | Toluene | 48 | 90 | 92 | - | [4] |
| Squaramide | 0.5 | 2,4-Pentanedione | trans-β-nitrostyrene | CH2Cl2 | 24 | 95 | 98 | - | [5] |
| Thiourea | 10 | Cyclohexanone | trans-β-nitrostyrene | Solvent-free | 24 | >99 | 95 | >99:1 | [6] |
| Squaramide | 1 | 1,3-Dicarbonyl | Nitroalkene | Toluene | 12 | 92 | 95 | - | [7] |
Data compiled from multiple sources for representative reactions. Conditions may vary.
In the conjugate addition of dicarbonyl compounds to nitroolefins, squaramide catalysts frequently demonstrate superior performance, often requiring lower catalyst loadings and achieving higher enantioselectivities in shorter reaction times.[5]
Mannich Reaction
The Mannich reaction is a vital tool for the synthesis of β-amino carbonyl compounds, which are important building blocks in medicinal chemistry.
Table 2: Asymmetric Mannich Reaction
| Catalyst Type | Catalyst Loading (mol%) | Nucleophile | Electrophile | Solvent | Time (h) | Yield (%) | ee (%) | dr | Reference |
| Thiourea | 10 | Malonates | N-Boc-Imines | Toluene | 24 | 85 | 90 | - | [8] |
| Squaramide | 2 | 1,3-Dicarbonyls | Pyrazolinone Ketimines | Toluene | 12 | 95 | 92 | - | [9] |
| Thiourea | 15 | β-keto active methylene | Imines | Toluene | 14 | 88 | 99 | 93:7 | [10] |
| Squaramide | 1 | Pyrazolones | N-Boc Ketimines | Toluene | - | >95 | >95 | - | [9] |
Data compiled from multiple sources for representative reactions. Conditions may vary.
Squaramide catalysts have shown exceptional activity in asymmetric Mannich reactions, often providing high yields and excellent stereoselectivities with low catalyst loadings.[9]
Mechanistic Overview
Both thiourea and squaramide catalysts function as hydrogen-bond donors, activating the electrophile and organizing the transition state to favor the formation of one enantiomer. The bifunctional nature of many of these catalysts, often incorporating a basic moiety like a tertiary amine, allows for the simultaneous activation of both the nucleophile and the electrophile.
Caption: General catalytic cycle for bifunctional thiourea and squaramide catalysts.
The enhanced acidity and rigid planar structure of the squaramide moiety often lead to stronger and more defined hydrogen-bonding interactions in the transition state, which can translate to higher catalytic activity and enantioselectivity compared to the more flexible thiourea catalysts.[1]
Catalyst Selection Workflow
Choosing the optimal catalyst is crucial for the success of an asymmetric transformation. The following workflow provides a logical approach to selecting between thiourea and squaramide catalysts.
Caption: A decision-making workflow for selecting between thiourea and squaramide catalysts.
Experimental Protocols
General Procedure for Asymmetric Michael Addition Catalyzed by a Thiourea Catalyst
To a solution of the α,β-unsaturated imide (0.2 mmol) in toluene (1.0 mL) is added the thiourea catalyst (0.02 mmol, 10 mol%). The mixture is stirred at room temperature for 10 minutes before the addition of the activated methylene compound (0.3 mmol). The reaction is stirred at the indicated temperature and monitored by TLC. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct.[11]
General Procedure for Asymmetric Mannich Reaction Catalyzed by a Squaramide Catalyst
To a mixture of the N-Boc ketimine (0.1 mmol) and the squaramide catalyst (0.002 mmol, 2 mol%) in toluene (1.0 mL) is added the β-diketone (0.11 mmol). The reaction mixture is stirred at room temperature and the progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield the corresponding Mannich product.[9]
Conclusion
Both thiourea and squaramide catalysts are invaluable assets in the field of asymmetric synthesis.[2] While thioureas have a longer history and a broader documented scope, squaramides have rapidly gained prominence due to their often superior catalytic activity and selectivity, which can be attributed to their unique structural and electronic properties.[1] For researchers and professionals in drug development, a careful evaluation of both catalyst classes, guided by the comparative data and selection workflow presented here, will be instrumental in developing efficient and highly stereoselective synthetic routes to valuable chiral molecules.
References
- 1. Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00800J [pubs.rsc.org]
- 2. Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Asymmetric Michael addition reactions catalyzed by calix[4]thiourea cyclohexanediamine derivatives [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organocatalyzed asymmetric Michael addition by an efficient bifunctional carbohydrate–thiourea hybrid with mechanistic DFT analysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Squaramide-Catalyzed Asymmetric Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Squaramide-Catalyzed Asymmetric Mannich Reaction between 1,3-Dicarbonyl Compounds and Pyrazolinone Ketimines: A Pathway to Enantioenriched 4-Pyrazolyl- and 4-Isoxazolyl-4-aminopyrazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiourea fused γ-amino alcohol organocatalysts for asymmetric Mannich reaction of β-keto active methylene compounds with imines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Schreiner's Thiourea: A Comparative Analysis in Organocatalysis
In the landscape of organocatalysis, Schreiner's thiourea, N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, has established itself as a cornerstone catalyst. Its efficacy stems from its ability to form strong hydrogen bonds, activating electrophiles and facilitating a wide range of chemical transformations. This guide provides a comparative benchmark of Schreiner's thiourea against other notable organocatalysts in key reactions, supported by experimental data to inform catalyst selection for researchers, scientists, and drug development professionals.
Mechanism of Action: The Power of Hydrogen Bonding
Schreiner's thiourea primarily operates through a double hydrogen-bonding motif. The two N-H protons of the thiourea moiety interact with an electrophilic substrate, such as a carbonyl or nitro group, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack. This non-covalent interaction is central to its catalytic activity. However, recent studies suggest that under certain conditions, it may also function as a Brønsted acid catalyst.
A Head-to-Head Comparison: Brønsted Acid Catalysis vs. Schreiner's Thiourea Mechanism
For researchers, scientists, and drug development professionals, the choice of catalyst is paramount to the success of a chemical transformation. This guide provides an objective comparison of two prominent organocatalytic systems: traditional Brønsted acid catalysis and the versatile Schreiner's thiourea. We will delve into their catalytic mechanisms, supported by experimental data, and provide detailed protocols for key reactions.
At a Glance: Key Differences
| Feature | Brønsted Acid Catalysis | Schreiner's Thiourea Catalysis |
| Primary Mechanism | Proton donation to the substrate, increasing its electrophilicity. | Primarily dual hydrogen-bond donation to activate the substrate. Can also function as a Brønsted acid. |
| Catalyst Acidity | pKa values vary widely depending on the acid (e.g., phosphoric acids, sulfonic acids). | Generally less acidic than strong Brønsted acids. The pKa of Schreiner's thiourea is in the range of 8.5-19.6 in DMSO. |
| Substrate Activation | Direct protonation of a basic site on the substrate. | Formation of a well-defined complex through hydrogen bonding, leading to substrate activation. Can also involve protonation. |
| Applications | Hydrolysis, esterification, acetalization, Diels-Alder, Friedel-Crafts reactions. | Diels-Alder, Michael additions, glycosylations, and various other asymmetric transformations. |
| Key Advantage | Well-established, with a wide range of commercially available catalysts of varying strengths. | High efficiency in asymmetric catalysis, often providing excellent stereocontrol. |
The Mechanistic Dichotomy of Schreiner's Thiourea
A central theme in the comparison of these two catalytic modes is the dual nature of Schreiner's thiourea. While it is widely recognized for its ability to act as a dual hydrogen-bond donor, compelling evidence suggests it can also function as a Brønsted acid, directly protonating the substrate. This is a critical consideration when selecting a catalyst and optimizing reaction conditions.
Signaling Pathway of Catalytic Mechanisms
Figure 1: A diagram illustrating the distinct and overlapping catalytic pathways of Brønsted acids and Schreiner's thiourea.
Performance Comparison: Tetrahydropyranylation of Alcohols
A study by Madarász et al. provides a direct comparison of the catalytic activity of Schreiner's thiourea and its derivatives in the tetrahydropyranylation of alcohols, challenging the traditional hydrogen-bonding model and supporting a Brønsted acid mechanism.[1][2]
| Catalyst | Reaction Time (h) | Conversion (%) |
| Schreiner's Thiourea | 24 | 95 |
| N-methylated Schreiner's Thiourea * | 24 | 93 |
| Thiouracil | 24 | 96 |
| p-Toluenesulfonic Acid | 0.5 | >98 |
N-methylated Schreiner's thiourea is incapable of dual hydrogen bonding. Data for p-toluenesulfonic acid is sourced from a representative procedure and is included for comparative purposes.
The data clearly indicates that N-methylated Schreiner's thiourea, which cannot act as a dual hydrogen-bond donor, exhibits catalytic activity comparable to Schreiner's thiourea itself. This strongly suggests that for this particular transformation, the Brønsted acid pathway is dominant. While a conventional Brønsted acid like p-toluenesulfonic acid is significantly more active, the thiourea-based catalysts are effective under milder conditions.
Experimental Protocols
Tetrahydropyranylation of Benzyl Alcohol using Schreiner's Thiourea
Workflow Diagram
Figure 2: A generalized workflow for the Schreiner's thiourea-catalyzed tetrahydropyranylation of an alcohol.
Procedure:
To a solution of benzyl alcohol (1.0 mmol) and 3,4-dihydro-2H-pyran (DHP, 1.2 mmol) in a suitable solvent such as dichloromethane (2 mL) is added Schreiner's thiourea (0.1 mmol, 10 mol%). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the desired product.
Tetrahydropyranylation of Benzyl Alcohol using p-Toluenesulfonic Acid
Procedure:
To a solution of benzyl alcohol (1.0 mmol) in dichloromethane (5 mL) is added 3,4-dihydro-2H-pyran (1.5 mmol) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 mmol, 2 mol%). The reaction mixture is stirred at room temperature for 30 minutes. The reaction is then quenched with saturated aqueous sodium bicarbonate solution, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.
Application in Complex Synthesis: Diels-Alder and Michael Additions
While direct comparative data under identical conditions is scarce, both Brønsted acids and Schreiner's thiourea are extensively used in key carbon-carbon bond-forming reactions.
Diels-Alder Reaction
Brønsted Acid Catalysis: Chiral phosphoric acids are powerful catalysts for asymmetric Diels-Alder reactions, protonating the dienophile to lower its LUMO energy and accelerate the reaction while inducing stereoselectivity.
Schreiner's Thiourea Catalysis: Schreiner's thiourea activates the dienophile through dual hydrogen bonding to its carbonyl group, effectively lowering the LUMO energy and facilitating the cycloaddition.
Michael Addition
Brønsted Acid Catalysis: In Michael additions, Brønsted acids can protonate the Michael acceptor, increasing its electrophilicity and promoting the conjugate addition of a nucleophile.
Schreiner's Thiourea Catalysis: Bifunctional thiourea catalysts are particularly effective in Michael additions. The thiourea moiety activates the electrophile via hydrogen bonding, while a basic functional group on the catalyst activates the nucleophile, leading to high enantioselectivity.
Conclusion
Both Brønsted acids and Schreiner's thiourea are powerful tools in the arsenal of the modern synthetic chemist.
-
Traditional Brønsted acids offer a wide range of acid strengths and are highly effective for a variety of transformations, particularly when strong activation is required.
-
Schreiner's thiourea provides a milder alternative, excelling in asymmetric catalysis through its well-defined hydrogen-bonding interactions. The recognition of its potential to also act as a Brønsted acid adds another layer to its utility and provides a rationale for its broad applicability.
The choice between these catalytic systems will ultimately depend on the specific substrate, the desired transformation, and the level of stereochemical control required. For reactions where mild conditions and high enantioselectivity are paramount, Schreiner's thiourea and its derivatives are often the catalysts of choice. For reactions requiring strong activation and where a wide range of catalyst strengths may need to be screened, traditional Brønsted acids remain a go-to option.
References
Validating Schreiner's Thiourea Catalysis: A Comparative Performance Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Schreiner's thiourea catalysis with alternative organocatalytic systems. By presenting supporting experimental data, detailed methodologies, and clear visual representations of catalytic pathways, this document serves as a practical resource for validating experimental results and selecting the optimal catalyst for asymmetric synthesis.
Unveiling the Mechanism: The Power of Hydrogen Bonding
Schreiner's thiourea catalyst, N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, and its derivatives have emerged as powerful tools in organocatalysis. Their catalytic activity stems from the ability of the thiourea moiety to act as a dual hydrogen bond donor.[1] This non-covalent interaction activates electrophiles, such as carbonyls and nitroolefins, rendering them more susceptible to nucleophilic attack.[2] In bifunctional thiourea catalysts, a basic group, often a tertiary amine, is incorporated into the catalyst scaffold. This basic site activates the nucleophile, leading to a concerted, highly organized transition state that effectively controls stereoselectivity.[3][4] This dual activation model is a cornerstone of modern organocatalysis, enabling a wide range of asymmetric transformations under mild conditions.
Performance in Asymmetric Michael Additions: A Comparative Analysis
The asymmetric Michael addition is a key carbon-carbon bond-forming reaction and a benchmark for evaluating the efficacy of chiral catalysts. The following data, extracted from a comparative study, highlights the performance of various bifunctional thiourea catalysts in the Michael addition of acetylacetone to β-nitrostyrene.
| Catalyst[5] | R Group[5] | Yield (%)[5] | ee (%)[5] |
| 1a | CH₃ | 95 | 85 |
| 1b | CF₃ | 92 | 91 |
| 2a | CH₃ | 88 | 78 |
| 2b | CF₃ | 85 | 88 |
Table 1: Comparison of bifunctional thiourea catalysts in the asymmetric Michael addition of acetylacetone to β-nitrostyrene. The data illustrates the impact of the electronic nature of the substituent on the chiral backbone on both the yield and enantioselectivity of the reaction.
In a separate study focusing on calix[6]thiourea derivatives, the performance of newly synthesized catalysts was compared against a simpler model catalyst for the same Michael addition reaction.
| Catalyst[3] | Yield (%)[3] | ee (%)[3] | Reaction Time (h)[3] |
| Catalyst 1 | 96 | 75 | 1 |
| Catalyst 2 | 99 | 94 | 1 |
| Catalyst 3 | 98 | 88 | 1 |
| Model Catalyst 4 | 75 | 65 | 6 |
Table 2: Performance comparison of calix[6]thiourea-based catalysts and a model catalyst in the asymmetric Michael addition. The calixarene scaffold significantly enhances both the reaction rate and enantioselectivity.
Efficacy in the Diels-Alder Reaction: A Screening of Organocatalysts
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. The following table presents data from a screening of various organocatalysts for the Diels-Alder reaction of a naphthoquinone monoketal dienophile with a diene, demonstrating the relative effectiveness of Schreiner's thiourea catalyst.
| Entry | Catalyst | Yield (%) of exo-product[7] |
| 1 | None | <5 |
| 2 | Proline | <5 |
| 3 | (S)-Trip | <5 |
| 4 | Imidazolidinone | <5 |
| 5 | Schreiner's Thiourea | 63 |
| 6 | Jacobson's Catalyst | 55 |
Table 3: Catalyst screening for the naphthoquinone monoketal Diels-Alder reaction. Schreiner's thiourea demonstrates superior performance compared to other organocatalysts in promoting this cycloaddition.
Experimental Protocols
General Procedure for the Asymmetric Michael Addition of Acetylacetone to β-Nitrostyrene[5]
To a solution of β-nitrostyrene (0.1 mmol) in toluene (1.0 mL) was added acetylacetone (0.2 mmol) and the respective bifunctional thiourea catalyst (0.01 mmol, 10 mol%). The reaction mixture was stirred at room temperature for the time indicated in the respective studies. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel (hexane/ethyl acetate) to afford the desired Michael adduct. The enantiomeric excess was determined by chiral HPLC analysis.
General Procedure for the Thiourea-Catalyzed Diels-Alder Reaction[7]
In a vial, the naphthoquinone monoketal dienophile (1.0 equiv) and the diene (3.0 equiv) were dissolved in the specified solvent (e.g., CH₂Cl₂). The organocatalyst (e.g., Schreiner's thiourea, 10 mol%) was then added. The reaction mixture was stirred at the indicated temperature for the specified time. After completion, the solvent was evaporated, and the crude product was purified by column chromatography to isolate the Diels-Alder adduct.
Visualizing the Catalytic Cycle and Workflow
To better understand the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: Mechanism of Bifunctional Thiourea Catalysis.
Caption: General Experimental Workflow.
References
- 1. A Recyclable Organocatalyst for Asymmetric Michael Addition of Acetone to Nitroolefins [organic-chemistry.org]
- 2. Bifunctional Thioureas with α-Trifluoromethyl or Methyl Groups: Comparison of Catalytic Performance in Michael Additions [ouci.dntb.gov.ua]
- 3. BJOC - Asymmetric Michael addition reactions catalyzed by calix[4]thiourea cyclohexanediamine derivatives [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Bifunctional Thioureas with α-Trifluoromethyl or Methyl Groups: Comparison of Catalytic Performance in Michael Additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of chiral N-substituents with methyl or trifluoromethyl groups on the catalytic performance of mono- and bifunctional thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Substituted Thiourea Catalysts in Asymmetric Michael Additions
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of bifunctional thiourea organocatalysts for the asymmetric Michael addition of acetylacetone to β-nitrostyrene, supported by experimental data.
The quest for efficient and selective methods to construct chiral molecules is a cornerstone of modern organic synthesis, with significant implications for the pharmaceutical industry. Bifunctional thiourea organocatalysts have emerged as a powerful tool in this endeavor, capable of promoting a wide range of asymmetric transformations with high enantioselectivity.[1] These catalysts operate through a dual activation mechanism, where the thiourea moiety activates the electrophile via hydrogen bonding, while a basic functional group, typically an amine, activates the nucleophile.[2][3] This cooperative catalysis often leads to high yields and excellent stereocontrol under mild reaction conditions.
This guide provides a comparative study of various substituted thiourea catalysts in the context of the asymmetric Michael addition of acetylacetone to trans-β-nitrostyrene, a benchmark reaction for evaluating catalyst performance.
Performance Comparison of Substituted Thiourea Catalysts
The efficiency of several prominent bifunctional thiourea catalysts in the asymmetric Michael addition of acetylacetone to trans-β-nitrostyrene is summarized in the table below. The data highlights the influence of the catalyst's chiral scaffold and substituent groups on yield and enantioselectivity.
| Catalyst Type | Chiral Scaffold | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Takemoto Catalyst Derivative | (1R,2R)-Cyclohexanediamine | 10 | Toluene | 24 | 78 | 94 | [4][5] |
| Jacobsen-type Catalyst | (1R,2R)-Diaminocyclohexane | 10 | Toluene | 48 | 95 | 92 | |
| Calix[6]arene-based Catalyst | Upper rim-functionalized Calix[6]arene | 10 | Toluene/Water | 24 | 99 | 94 | [7] |
| Ferrocene-based Catalyst | Ferrocene | 10 | Toluene | 12 | 98 | 95 | [8] |
| Diphenylethylenediamine Catalyst | (R,R)-1,2-diphenylethylenediamine | 5 | Toluene | 24 | >99 | 97 | [9] |
| Saccharide-derived Catalyst | D-Glucosamine | 10 | Toluene | 36 | 92 | 95 | [10] |
Experimental Protocols
A general experimental procedure for the asymmetric Michael addition of acetylacetone to β-nitrostyrene catalyzed by a bifunctional thiourea catalyst is provided below. This protocol is representative of the methodologies used in the cited studies.
General Procedure for the Enantioselective Michael Addition: [4]
To a mixture of trans-β-nitrostyrene (0.1 mmol) and the chiral bifunctional thiourea catalyst (0.01 mmol, 10 mol%), toluene (1.0 mL) was added, followed by acetylacetone (0.12 mmol). The resulting mixture was stirred at room temperature for the time indicated in the data table (monitoring by TLC). Upon completion of the reaction, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired Michael adduct. The enantiomeric excess of the product was determined by chiral HPLC analysis.
Mechanistic Insight and Workflow
The remarkable efficiency of these bifunctional catalysts stems from their ability to simultaneously activate both the nucleophile and the electrophile in a well-organized transition state. The proposed catalytic cycle for the Michael addition is depicted below.
Caption: Proposed catalytic cycle for the bifunctional thiourea-catalyzed Michael addition.
The experimental workflow for evaluating catalyst efficiency typically involves screening various catalysts and reaction conditions to optimize for yield and enantioselectivity.
Caption: A typical experimental workflow for comparing the efficiency of substituted thiourea catalysts.
References
- 1. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Organocatalytic Enantioselective Michael Reaction of Aminomaleimides with Nitroolefins Catalyzed by Takemoto's Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Asymmetric Michael addition reactions catalyzed by calix[4]thiourea cyclohexanediamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel ferrocene-based bifunctional amine–thioureas for asymmetric Michael addition of acetylacetone to nitroolefins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. A Recyclable Organocatalyst for Asymmetric Michael Addition of Acetone to Nitroolefins [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Enantioselectivity: Schreiner's Thiourea vs. Metal Catalysts
In the landscape of asymmetric synthesis, the choice of catalyst is paramount to achieving high enantioselectivity. This guide provides a detailed comparison between a prominent organocatalyst, Schreiner's thiourea and its derivatives, and traditional chiral metal catalysts. The focus is on their performance in the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
Introduction to the Catalysts
Schreiner's Thiourea and its Derivatives: These catalysts are a class of hydrogen-bond donors.[1] The parent Schreiner's thiourea, N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, is achiral, but its chiral derivatives have proven to be powerful tools in asymmetric organocatalysis.[2] Their catalytic activity stems from the ability of the two N-H protons to form a double hydrogen bond with an electrophile, activating it towards nucleophilic attack.[3] This non-covalent mode of activation mimics enzymatic catalysis and offers the advantages of being metal-free, generally less sensitive to air and moisture, and operating under mild conditions.[2][4]
Metal Catalysts: Chiral metal catalysts are typically coordination complexes consisting of a central metal ion and a chiral ligand. The metal center acts as a Lewis acid, coordinating to the substrate to activate it, while the chiral ligand creates a stereochemically defined environment that directs the approach of the nucleophile, leading to the preferential formation of one enantiomer.[5] A wide variety of metals (e.g., copper, zinc, rhodium, palladium) and chiral ligands (e.g., bis(oxazolines), BINAP) have been developed, offering a broad toolkit for asymmetric transformations.[5][6]
Performance in Asymmetric Michael Addition
To provide a direct comparison, we will examine the asymmetric Michael addition of acetylacetone to trans-β-nitrostyrene, a well-studied benchmark reaction.
Chiral Thiourea Catalysis
A bifunctional thiourea catalyst derived from (R,R)-1,2-diphenylethylenediamine is a representative example of a highly effective organocatalyst for this transformation. This type of catalyst combines the hydrogen-bonding activation of the thiourea moiety with a basic amine functionality that activates the nucleophile.
Table 1: Performance of a Chiral Thiourea Catalyst in the Michael Addition of Acetylacetone to trans-β-Nitrostyrene
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 10 | Toluene | Room Temp. | 5 | >99 | 95 | [7] |
Metal Catalysis
Chiral bis(oxazoline) zinc complexes are powerful Lewis acid catalysts for a variety of asymmetric reactions, including the Michael addition. The zinc center coordinates to the nitro group of the nitrostyrene, activating it for nucleophilic attack by the enolate of acetylacetone, which is also coordinated to the metal center.
Table 2: Performance of a Chiral Zn(II)-Bis(oxazoline) Catalyst in the Michael Addition of Acetylacetone to trans-β-Nitrostyrene
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | THF | Room Temp. | 12 | 92 | 95 | [8] |
Mechanism of Action
The distinct mechanisms of activation for Schreiner's thiourea-type catalysts and metal catalysts are visualized below.
Caption: Catalytic cycle of a bifunctional thiourea catalyst.
Caption: Catalytic cycle of a chiral metal complex.
Experimental Protocols
General Procedure for Asymmetric Michael Addition with Chiral Thiourea Catalyst
To a solution of trans-β-nitrostyrene (0.20 mmol) and the chiral thiourea catalyst (0.020 mmol, 10 mol%) in toluene (1.0 mL) at room temperature, acetylacetone (2.0 mmol) was added. The reaction mixture was stirred for 5 hours.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired Michael adduct. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Asymmetric Michael Addition with Chiral Zn(II)-Bis(oxazoline) Catalyst
In a dried flask, the chiral bis(oxazoline) ligand (0.011 mmol) and Zn(OTf)₂ (0.010 mmol) were dissolved in THF (0.5 mL) and stirred at room temperature for 1 hour to form the catalyst complex. The solution was then cooled to the desired reaction temperature. trans-β-nitrostyrene (1.0 mmol) was added, followed by the dropwise addition of acetylacetone (1.2 mmol). The reaction mixture was stirred for 12 hours.[8] After completion, the reaction is quenched, and the product is extracted and purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for comparing the enantioselectivity of these two classes of catalysts.
Caption: Workflow for comparing catalyst enantioselectivity.
Summary
Both chiral thiourea derivatives and chiral metal complexes demonstrate high efficacy in catalyzing the asymmetric Michael addition of acetylacetone to trans-β-nitrostyrene, achieving excellent enantioselectivities (≥95% ee). The choice between an organocatalyst and a metal catalyst may depend on several factors beyond enantioselectivity, including catalyst loading, cost, toxicity, and sensitivity to reaction conditions. Thiourea catalysts often require a higher loading but are generally more robust. In contrast, metal catalysts can be effective at very low loadings but may be more sensitive to air and moisture and introduce concerns about metal contamination in the final product. The continued development of both catalyst classes provides a rich and diverse set of tools for the modern synthetic chemist.
References
- 1. Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme Catalysis | MDPI [mdpi.com]
- 5. Metal-Catalyzed Asymmetric Michael Addition in Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Kinetic studies of reactions catalyzed by 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Catalytic Performance of 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
In the landscape of organocatalysis, this compound, widely known as Schreiner's catalyst, has emerged as a prominent hydrogen-bond donor catalyst. Its efficacy stems from the presence of electron-withdrawing trifluoromethyl groups, which enhance the acidity of the N-H protons, thereby facilitating the activation of various electrophiles. This guide provides a comparative overview of the kinetic performance of Schreiner's catalyst against other organocatalysts in key organic transformations, supported by experimental data and detailed protocols to aid in catalyst selection and experimental design.
Performance in the Diels-Alder Reaction: A Comparative Study
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, serves as an excellent benchmark for evaluating catalyst performance. A study comparing Schreiner's catalyst with Jacobson's catalyst, another thiourea-based organocatalyst, in the Diels-Alder reaction between a naphthoquinone monoketal dienophile and a diene, revealed a notable difference in their catalytic efficiency. While a direct kinetic comparison with rate constants was not provided in the cited study, the product yield offers a qualitative measure of performance.
| Catalyst | Product Yield (%) |
| Schreiner's Catalyst | 63 [1][2] |
| Jacobson's Catalyst | 29[1][2] |
Table 1: Comparison of product yields for the Diels-Alder reaction catalyzed by Schreiner's catalyst and Jacobson's catalyst.
This significant difference in yield suggests a faster reaction rate or a more favorable equilibrium position when Schreiner's catalyst is employed under the specified reaction conditions. The superior performance can be attributed to the stronger hydrogen-bonding capabilities of Schreiner's catalyst, arising from the highly electron-withdrawing nature of the 3,5-bis(trifluoromethyl)phenyl groups.
Experimental Protocol for Kinetic Studies of a Thiourea-Catalyzed Diels-Alder Reaction
To facilitate further comparative studies, a general protocol for monitoring the kinetics of a thiourea-catalyzed Diels-Alder reaction using Nuclear Magnetic Resonance (NMR) spectroscopy is outlined below. This method allows for the in-situ monitoring of reactant consumption and product formation over time, enabling the determination of reaction rates and catalyst performance.
Materials:
-
Reactants (Diene and Dienophile)
-
Thiourea Catalyst (e.g., Schreiner's Catalyst)
-
Internal Standard (e.g., Mesitylene or 1,3,5-Trimethoxybenzene)
-
Anhydrous deuterated solvent (e.g., CDCl₃ or Toluene-d₈)
-
NMR tubes
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the diene, dienophile, and internal standard in the chosen deuterated solvent at known concentrations.
-
Reaction Setup: In a clean, dry NMR tube, add the stock solution of the dienophile and the internal standard.
-
Initiation of Reaction: At time t=0, add the stock solution of the diene and the catalyst to the NMR tube. Quickly mix the contents by gentle inversion.
-
NMR Data Acquisition: Immediately place the NMR tube in the NMR spectrometer, which has been pre-shimmed and set to the desired reaction temperature. Acquire spectra at regular time intervals. The disappearance of reactant signals and the appearance of product signals should be monitored.
-
Data Analysis: Integrate the characteristic signals of the reactants and the internal standard in each spectrum. The concentration of the reactants at each time point can be calculated relative to the constant concentration of the internal standard. Plot the concentration of the limiting reactant versus time to determine the reaction order and the observed rate constant (k_obs).
Proposed Catalytic Cycle
The catalytic cycle of a thiourea-catalyzed reaction, such as the Diels-Alder or Michael addition, generally involves the activation of the electrophile through hydrogen bonding. The following diagram illustrates a plausible catalytic cycle for a generic reaction between an electrophile and a nucleophile catalyzed by Schreiner's catalyst.
References
A Comparative Guide to Thiourea and Squaramide Catalysis: Insights from DFT Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of asymmetric organocatalysis, the activation of substrates through hydrogen bonding is a cornerstone strategy for achieving high enantioselectivity. Among the most successful classes of hydrogen-bond donors are thiourea and squaramide-based catalysts.[1][2] These scaffolds, often incorporated into bifunctional molecules, have proven effective in a vast array of chemical transformations.[1][3] While both are adept at activating electrophiles by stabilizing developing negative charges in the transition state, subtle structural and electronic differences lead to significant variations in their catalytic activity and selectivity.[1][2] This guide provides an objective comparison of thiourea and squaramide catalysis, leveraging Density Functional Theory (DFT) studies to illuminate the key differences in their transition states and modes of action.
Mechanism of Action: A Tale of Two Donors
Both thiourea and squaramide catalysts operate by forming non-covalent hydrogen bonds with an electrophilic substrate, lowering its LUMO energy and rendering it more susceptible to nucleophilic attack.[1] In bifunctional variants, a basic moiety (like a tertiary amine from a Cinchona alkaloid) simultaneously activates the nucleophile, creating a highly organized, chiral transition state where both reactants are brought into close proximity.[1][4]
DFT calculations have been instrumental in elucidating the preferred reaction pathways. For instance, in the Cinchona-catalyzed Michael addition, studies show that the most favorable mechanism involves the activation of the electrophile by the catalyst's protonated amine, while the nucleophile binds to the thiourea or squaramide moiety via hydrogen bonding.[4][5] Despite differences in the geometry of their hydrogen-bond-donating groups, both catalyst types were found to proceed via the same general mechanism.[4]
The primary distinction lies in the efficacy of this hydrogen-bonding interaction. Squaramide analogues often display superior catalytic activity and selectivity.[1] This enhanced performance is attributed to the increased acidity of the squaramide N-H protons and the rigid, planar geometry of the cyclic structure, which facilitates stronger and more directional hydrogen bonding, leading to greater stereochemical control.[1][6]
Quantitative Comparison: Activation Energies and Acidity
DFT calculations provide quantitative data that underscore the superior performance of squaramides. The acidity (pKa) of the catalyst's N-H groups is a strong indicator of its hydrogen-bond donating strength. Consistently, squaramides exhibit lower pKa values than their thiourea counterparts, signifying higher acidity.[7] This translates directly to lower activation free energy barriers (ΔΔG‡) for squaramide-catalyzed reactions compared to those catalyzed by analogous ureas and thioureas.
| Catalyst Type | Reaction Type | ΔG‡ (kcal/mol) | Enantioselectivity (calc. ee) | Reference |
| Thiourea (2S) | Michael Addition | 11.6 | 97.8% | [8] |
| Urea (2O) | Michael Addition | 9.1 | 98.2% | [8] |
| Squaramide | Diels-Alder | Lower than Thiourea | High | [9] |
| Thiosquaramide | Diels-Alder | Lowest Barrier | High | [9] |
Note: This table summarizes representative data from different studies. Direct comparison is most accurate for catalysts evaluated within the same study under identical computational conditions. The Urea catalyst is included to provide a broader context of hydrogen-bond donors.
Transition State Geometry and Interactions
The geometric arrangement of the hydrogen-bond donating N-H groups is a critical factor. Due to the geometry of the cyclobutenedione ring, the N-H groups in squaramides are oriented differently than in thioureas.[5] This unique orientation can result in more linear and therefore stronger hydrogen bonds with certain substrates.[5] Furthermore, the rigid and planar nature of the squaramide ring provides a more highly organized geometry, which is believed to facilitate superior stereochemical control compared to the more flexible thiourea scaffold.[1]
DFT studies predict that thiosquaramides may represent an even more potent class of catalysts.[9] The replacement of oxygen with sulfur enhances bond strength, and calculations suggest that thiosquaramides form stronger, more co-planar hydrogen bonds than both squaramides and thioureas, predicting the lowest free-energy barriers in comparative studies.[7][9]
Visualizing the Catalytic Cycles
The following diagrams illustrate the generalized catalytic cycle for bifunctional thiourea and squaramide catalysts in a Michael addition reaction, as well as a direct comparison of their hydrogen-bonding moieties.
Caption: Generalized catalytic cycle for a bifunctional thiourea organocatalyst.
References
- 1. Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00800J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. addi.ehu.es [addi.ehu.es]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Experimental and Theoretical Studies in Hydrogen-Bonding Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Origin of the superior performance of (thio)squaramides over (thio)ureas in organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Catalytic Activity with Different Substrates
For researchers, scientists, and drug development professionals, understanding how a catalyst, particularly an enzyme, performs across a range of substrates is fundamental. This guide provides a framework for the cross-validation of catalytic activity, offering objective comparisons and the supporting experimental data necessary for informed decision-making in your research.
The ability of a single enzyme to act on multiple substrates, a phenomenon known as enzyme promiscuity or substrate ambiguity, is a key factor in biological systems and a valuable tool in biocatalysis.[1][2] Evaluating an enzyme's activity across different substrates allows for the determination of its specificity and efficiency, crucial parameters in drug development, metabolic engineering, and diagnostics. This guide will walk you through the essential concepts, experimental protocols, and data presentation methods for the effective cross-validation of catalytic activity.
Key Performance Indicators: Comparing Catalytic Efficiency
To objectively compare the performance of an enzyme with different substrates, two key kinetic parameters are determined: the Michaelis constant (Kₘ) and the catalytic constant (k_cat).
-
Kₘ (Michaelis Constant): This represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). A lower Kₘ value generally indicates a higher affinity of the enzyme for the substrate.[3][4]
-
k_cat (Turnover Number): This is the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate.[5][6]
The most informative metric for comparing the catalytic efficiency of an enzyme across different substrates is the specificity constant (k_cat/Kₘ) .[6][7][8] This value reflects how efficiently an enzyme can convert a substrate into a product at low substrate concentrations. A higher k_cat/Kₘ value signifies greater catalytic efficiency.[5][9]
Data Presentation: A Comparative Analysis
| Substrate | Kₘ (μM) | k_cat (s⁻¹) | k_cat/Kₘ (M⁻¹s⁻¹) |
| Substrate A | 50 | 100 | 2.0 x 10⁶ |
| Substrate B | 200 | 150 | 7.5 x 10⁵ |
| Substrate C | 10 | 20 | 2.0 x 10⁶ |
| Substrate D | 1000 | 50 | 5.0 x 10⁴ |
This table demonstrates a hypothetical comparison of an enzyme's kinetic parameters with four different substrates. Substrates A and C show the highest catalytic efficiency, while Substrate D is the least favored.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of any comparative study. Below are detailed methodologies for key experiments in determining enzyme kinetics.
Protocol 1: Determination of Michaelis-Menten Parameters (Kₘ and Vₘₐₓ)
This protocol outlines the steps to determine the Kₘ and Vₘₐₓ of an enzyme for a specific substrate using a spectrophotometric assay.
Materials:
-
Purified enzyme solution of known concentration
-
Substrate stock solution
-
Assay buffer (optimized for pH and ionic strength)
-
Spectrophotometer
-
96-well microplate (optional, for high-throughput screening)
Procedure:
-
Establish Initial Velocity Conditions: It is crucial to measure the initial reaction rate (v₀) where the product formation is linear over time.[10] To do this, perform a time-course experiment at a fixed, saturating substrate concentration and a range of enzyme concentrations. Select an enzyme concentration and a time point within the linear phase for all subsequent assays.
-
Prepare Substrate Dilutions: Create a series of substrate dilutions in the assay buffer. The concentration range should typically span from 0.1 x Kₘ to 10 x Kₘ. If the Kₘ is unknown, a broad range of concentrations should be tested.[10]
-
Set up the Reaction: In a cuvette or microplate well, combine the assay buffer and the substrate dilution.
-
Initiate the Reaction: Add the enzyme solution to the substrate mixture to start the reaction. The total volume should be consistent across all assays.
-
Measure Absorbance: Immediately place the cuvette in the spectrophotometer and record the change in absorbance at a specific wavelength over time. The wavelength should be chosen based on the absorbance maximum of the product or a coupled reaction product.
-
Calculate Initial Velocity: Determine the initial velocity (v₀) from the linear portion of the absorbance vs. time plot. Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law.
-
Data Analysis: Plot the initial velocity (v₀) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Kₘ and Vₘₐₓ.[3][11] Alternatively, a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can be used for a linear representation of the data.[3][11]
Protocol 2: Competitive Substrate Assay
This protocol is used to directly compare the selectivity of an enzyme when presented with two competing substrates simultaneously.
Materials:
-
Purified enzyme solution
-
Stock solutions of two different substrates (Substrate A and Substrate B)
-
Assay buffer
-
Analytical instrument for product quantification (e.g., HPLC, LC-MS, or GC-MS)
Procedure:
-
Reaction Setup: Prepare a series of reaction mixtures containing the assay buffer, the enzyme, and varying ratios of Substrate A and Substrate B. The total substrate concentration should be kept constant.
-
Reaction Initiation and Termination: Start the reaction by adding the enzyme. After a specific time within the linear range of product formation, stop the reaction (e.g., by adding a quenching agent or by heat inactivation).
-
Product Quantification: Analyze the reaction mixture using an appropriate analytical technique to separate and quantify the products derived from Substrate A and Substrate B.[12]
-
Data Analysis: Calculate the ratio of the products formed. This ratio reflects the enzyme's preference for one substrate over the other under the tested conditions. The selectivity factor (α) can be calculated as the ratio of the initial rates of formation of the two products.
Visualizing Experimental Workflows
Diagrams are powerful tools for illustrating complex experimental processes and logical relationships. The following diagrams, generated using Graphviz, depict the workflows for the described protocols.
Caption: Workflow for determining Michaelis-Menten kinetic parameters.
Caption: Workflow for a competitive substrate assay.
Signaling Pathway Context: Enzyme Promiscuity in Metabolism
Enzyme promiscuity is not just a laboratory curiosity; it plays a significant role in metabolic pathways. An enzyme with broad substrate specificity can act on multiple metabolites, potentially leading to alternative metabolic routes or the detoxification of harmful compounds.
Caption: A simplified metabolic pathway illustrating enzyme promiscuity.
By systematically applying these principles and protocols, researchers can effectively cross-validate the catalytic activity of enzymes with different substrates, leading to a deeper understanding of their function and potential applications.
References
- 1. Enzyme Promiscuity: Engine of Evolutionary Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Khan Academy [khanacademy.org]
- 4. Khan Academy [khanacademy.org]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. aklectures.com [aklectures.com]
- 7. cineticaposgradormc.wordpress.com [cineticaposgradormc.wordpress.com]
- 8. Catalytic efficiency and kcat/KM: a useful comparator? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. letstalkacademy.com [letstalkacademy.com]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. teachmephysiology.com [teachmephysiology.com]
- 12. Measuring specificity in multi-substrate/product systems as a simple tool to investigate selectivity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea. While a Safety Data Sheet (SDS) from one supplier suggests this compound is not classified as hazardous under EC Regulation No 1272/2008, the structural components—a thiourea core and trifluoromethyl groups—necessitate a cautious approach due to the potential hazards associated with related compounds.[1] Therefore, it is imperative to handle this chemical with the assumption of potential hazards.
Hazard Assessment and Personal Protective Equipment (PPE)
The primary hazards associated with thiourea compounds include toxicity upon ingestion, inhalation, or skin contact, and the potential for allergic skin reactions with prolonged exposure.[2][3] Trifluoromethyl groups are generally considered stable and not inherently toxic.[4] However, given the overall chemical structure, a comprehensive PPE strategy is mandatory to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields meeting NIOSH or EN 166 standards.[5] A face shield is recommended when there is a significant risk of splashing. | Ensure a proper fit before handling the chemical. |
| Hand Protection | Chemically resistant, impervious gloves such as butyl rubber or nitrile rubber (minimum 0.4 mm thickness).[5][6] | Inspect gloves for any signs of degradation or punctures before each use.[5] Use proper glove removal technique to avoid skin contact.[5] |
| Respiratory Protection | A NIOSH-approved respirator is necessary if working outside a certified chemical fume hood, if ventilation is inadequate, or if dust is generated.[5][7] | The type of respirator will depend on the concentration of airborne contaminants. For handling the solid form that may generate dust, a dust respirator is appropriate.[5] |
| Protective Clothing | A laboratory coat is standard. For larger quantities or increased risk of exposure, a chemical-protective suit is advised. | Keep lab coats buttoned and change them regularly or immediately if contaminated. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]
-
Keep the container tightly closed when not in use.[7]
-
The storage area should be clearly labeled with the chemical name and any relevant hazard warnings. It is good practice to store it in a locked cabinet to restrict access.[5]
2. Handling and Use:
-
All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Use the smallest quantity necessary for the experiment to minimize waste and potential exposure.[5]
-
Avoid the formation of dust when handling the solid.[5]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound.[5]
3. Spill Management:
-
Minor Spill: Evacuate the immediate area. Wearing appropriate PPE, gently cover the spill with an absorbent, non-reactive material (e.g., vermiculite, sand) to avoid raising dust.[5] Sweep up the material and place it in a sealed, labeled container for hazardous waste disposal.
-
Major Spill: Evacuate the laboratory and notify the appropriate safety personnel immediately.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Table 2: Waste Disposal Procedures
| Waste Type | Collection Procedure | Disposal Method |
| Solid Waste | Collect all contaminated materials (e.g., gloves, absorbent materials, weighing paper, empty containers) in a clearly labeled, sealed hazardous waste container. | Dispose of through the institution's hazardous waste management program in accordance with all local, state, and federal regulations.[5] |
| Liquid Waste | Collect all solutions containing the compound in a labeled, sealed, and chemically compatible hazardous waste container. | Dispose of through the institution's hazardous waste management program. Do not pour down the drain. |
| Contaminated Sharps | Dispose of any contaminated sharps (e.g., needles, razor blades) in a designated sharps container. | Follow institutional guidelines for the disposal of chemically contaminated sharps. |
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety considerations in a typical experimental workflow involving this compound.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
